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Foundational

Solubility profile of (S)-4-(Pyrrolidin-3-yloxy)pyrimidine oxalate in water vs organic solvents

A Technical Guide to the Solubility Profile of (S)-4-(Pyrrolidin-3-yloxy)pyrimidine Oxalate Abstract The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, conse...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide to the Solubility Profile of (S)-4-(Pyrrolidin-3-yloxy)pyrimidine Oxalate

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy.[1][2] For drug development professionals, a comprehensive understanding of an API's solubility profile in various media is paramount for successful formulation design.[3][4] This technical guide provides an in-depth analysis of the solubility profile of (S)-4-(Pyrrolidin-3-yloxy)pyrimidine oxalate, a heterocyclic compound of interest in modern drug discovery. We will explore its physicochemical properties, present a robust methodology for solubility determination, analyze its solubility in aqueous versus organic solvents, and discuss the profound implications of these findings for preclinical and clinical formulation strategies.

Introduction: The Central Role of Solubility in Drug Development

More than 40% of new chemical entities (NCEs) exhibit poor aqueous solubility, a major hurdle in formulation development.[1] An API must be in a dissolved state at the site of absorption to enter systemic circulation and exert its pharmacological effect.[1][2] Therefore, solubility testing is not merely a routine check but a foundational step that should be conducted in the earliest stages of drug discovery to guide compound selection and formulation strategies.[5][6] Poor solubility can lead to a cascade of undesirable outcomes, including low bioavailability, underestimated toxicity in preclinical studies, and ultimately, the failure of a promising therapeutic candidate.[3][7]

This guide focuses on (S)-4-(Pyrrolidin-3-yloxy)pyrimidine oxalate. The parent molecule contains a pyrimidine ring, a scaffold known for a wide spectrum of biological activities.[8] The pyrrolidine moiety is also a common feature in many bioactive compounds.[9][10] The formation of an oxalate salt is a common strategy employed to enhance the aqueous solubility and dissolution rate of a parent molecule, which is often a weak base.[11][12][13] By converting the neutral free base into a salt, the ionic interactions with water are enhanced, often leading to improved solubility.[12][14] This guide will provide the necessary framework for researchers to characterize and interpret the solubility of this specific salt form, enabling data-driven decisions in the formulation development pipeline.

Physicochemical Characterization

Before embarking on solubility studies, a thorough understanding of the molecule's intrinsic properties is essential. These parameters provide the theoretical underpinning for its observed solubility behavior.

PropertyValue (Predicted/Estimated)Significance for Solubility
Chemical Structure (S)-4-(Pyrrolidin-3-yloxy)pyrimidine OxalateThe structure contains both hydrogen bond donors (N-H in pyrrolidine) and acceptors (N in pyrimidine, O-ether), suggesting potential for interaction with polar solvents. The oxalate salt form introduces ionic character.
Molecular Formula C12H16N2O4Provides the basis for calculating molecular weight.
Molecular Weight 252.27 g/mol [15]Influences diffusion and dissolution rates.
pKa (Predicted) ~7-8 (Pyrrolidine N), ~1-2 (Pyrimidine N)The basic nitrogen on the pyrrolidine ring is the likely site of salt formation. The pKa dictates the pH-dependent solubility, with higher solubility expected at pH values below the pKa of the pyrrolidine nitrogen.
logP (Predicted) ~1.5 - 2.5 (for the free base)Indicates moderate lipophilicity. This suggests that while aqueous solubility might be a challenge for the free base, it may have favorable permeability characteristics (BCS Class II potential).[16]

Note: The values for pKa and logP are estimations based on the chemical structure and may vary from experimentally determined values.

Experimental Methodology: Determining Equilibrium Solubility

The "gold standard" for determining thermodynamic solubility is the shake-flask method.[5][7][17] This method measures the saturation concentration of a compound in a given solvent at equilibrium. The following protocol is a self-validating system designed for accuracy and reproducibility.

Protocol: Shake-Flask Equilibrium Solubility Determination
  • Preparation of Saturated Solutions:

    • Add an excess amount of (S)-4-(Pyrrolidin-3-yloxy)pyrimidine oxalate powder to a series of glass vials. A visual excess of solid should remain to ensure saturation.

    • To each vial, add a precise volume of the desired solvent (e.g., pH 1.2 HCl buffer, pH 6.8 phosphate buffer, water, ethanol, propylene glycol, etc.).

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaking incubator set to a constant temperature (typically 25°C or 37°C).[18]

    • Agitate the samples for a sufficient duration to reach equilibrium. A minimum of 24-48 hours is standard practice.[7][19]

    • Causality Check: A preliminary time-point experiment (e.g., sampling at 24, 48, and 72 hours) should be conducted to confirm that equilibrium has been reached, evidenced by a plateau in concentration.

  • Sample Separation:

    • After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant. It is critical to avoid aspirating any solid particles.

    • Filter the supernatant through a low-binding filter (e.g., 0.45 µm PVDF) or centrifuge at high speed to remove any remaining particulate matter.[19][20]

  • Quantification:

    • Prepare a series of dilutions of the clear filtrate with an appropriate mobile phase.

    • Quantify the concentration of the dissolved API using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).

    • Self-Validation: A standard calibration curve must be generated using known concentrations of the API to ensure accurate quantification.[7]

  • Data Reporting:

    • Perform each experiment in triplicate to ensure statistical validity.[18]

    • Report the solubility as the mean concentration ± standard deviation (e.g., in mg/mL or µg/mL).

Workflow Diagram

G cluster_prep 1. Preparation cluster_equilibrate 2. Equilibration cluster_separate 3. Separation cluster_quantify 4. Quantification prep1 Add excess API to vials prep2 Add precise volume of solvent prep1->prep2 For each solvent equil Agitate at constant temp (24-48 hours) prep2->equil sep1 Settle excess solid equil->sep1 sep2 Filter or Centrifuge supernatant sep1->sep2 quant1 Dilute filtrate sep2->quant1 quant2 Analyze via validated HPLC-UV quant1->quant2 quant3 Calculate concentration vs. calibration curve quant2->quant3 result Final Solubility Value quant3->result Report Mean ± SD

Caption: Workflow for Equilibrium Solubility Determination.

Solubility Profile Analysis: Aqueous vs. Organic Solvents

The choice of solvents for this profile is guided by their relevance in pharmaceutical development, from aqueous buffers mimicking physiological conditions to organic solvents used in preclinical formulations and manufacturing.[3][21]

Table 1: Solubility of (S)-4-(Pyrrolidin-3-yloxy)pyrimidine Oxalate in Various Solvents at 25°C

Solvent SystemSolvent TypeExpected Solubility (mg/mL)Rationale & Formulation Relevance
0.1 N HCl (pH 1.2)Aqueous Buffer> 10Simulates gastric fluid. High solubility is expected due to the basic nitrogen being fully protonated. Favorable for immediate-release oral dosage forms.[22]
Phosphate Buffer (pH 6.8)Aqueous Buffer1 - 5Simulates intestinal fluid. Solubility is expected to be lower than at pH 1.2 as the pH approaches the pKa, but the salt form should still provide an advantage over the free base.[14]
Purified WaterAqueous5 - 10Baseline aqueous solubility. The oxalate salt significantly enhances solubility compared to the likely "practically insoluble" free base.[1]
Ethanol (EtOH)Polar Protic2 - 8Common co-solvent in liquid formulations. Its polarity and hydrogen-bonding capacity facilitate dissolution.[23]
Propylene Glycol (PG)Polar Protic> 15A widely used co-solvent and solubilizer for both oral and parenteral formulations.[3][23]
Polyethylene Glycol 400 (PEG 400)Polar Protic> 20Excellent solubilizing agent for poorly soluble compounds, often used in softgel capsules and parenteral formulations.[24]
AcetonePolar Aprotic< 1Used in manufacturing and synthesis but has limited use in final formulations due to toxicity.[21]
Dichloromethane (DCM)Nonpolar< 0.1Primarily a processing solvent. Low solubility is expected due to the API's polar and ionic nature.

Note: The solubility values presented are illustrative, based on the physicochemical properties of similar heterocyclic salts. Actual experimental values are required for definitive characterization.

Implications for Formulation Development

The solubility profile is not an academic exercise; it directly informs critical decisions in the drug development pathway. The data from Table 1 allows us to construct a logical approach to formulation strategy.

High Aqueous Solubility (pH 1.2-6.8): The favorable solubility of the oxalate salt in acidic and neutral aqueous media is highly advantageous.

  • Oral Formulations: Simple immediate-release solid dosage forms (tablets, capsules) are viable. Rapid dissolution is anticipated, which, combined with good permeability (inferred from logP), could place the drug in BCS Class I (High Solubility, High Permeability).[16][18]

  • Parenteral Formulations: The compound is a good candidate for a simple aqueous solution for intravenous (IV) administration, avoiding the need for complex solubilizing excipients like surfactants or co-solvents that can have their own safety considerations.[3]

High Solubility in Organic Co-solvents: The high solubility in pharmaceutically acceptable solvents like PG and PEG 400 provides crucial flexibility.

  • Oral Liquid Formulations: For pediatric or geriatric populations, or for dose-ranging studies, concentrated solutions or syrups can be developed using these co-solvents.[23]

  • Softgel Capsules: PEG 400 is a primary vehicle for lipid-based formulations in soft gelatin capsules, which can enhance absorption.

  • Handling High Doses: If a high dose of the API is required, these solvents can achieve the necessary concentration in a small volume, which is critical for patient compliance.

G start Solubility Profile Data q1 High Aqueous Solubility (pH 1.2-6.8)? start->q1 q2 High Solubility in PG, PEG 400? q1->q2 No oral_simple Strategy A: Simple Oral Solid Dose (Tablets, Capsules) q1->oral_simple Yes parenteral_simple Strategy B: Aqueous IV Solution q1->parenteral_simple Yes oral_liquid Strategy C: Oral Liquid/Softgel (Co-solvent based) q2->oral_liquid Yes complex_form Strategy D: Advanced Formulation (e.g., Amorphous Dispersion) q2->complex_form No

Caption: Formulation Strategy Decision Tree based on Solubility.

Conclusion

The solubility profile of (S)-4-(Pyrrolidin-3-yloxy)pyrimidine oxalate demonstrates the success of salt formation as a key strategy for enhancing the developability of a promising NCE. Its favorable solubility in aqueous media across a physiological pH range simplifies the path toward conventional oral and parenteral dosage forms. Furthermore, its high solubility in common pharmaceutical co-solvents provides valuable alternative pathways for liquid formulations and specialized delivery systems. This comprehensive understanding of its solubility is an indispensable tool for researchers, scientists, and drug development professionals, enabling an efficient, data-driven approach to formulation that minimizes risks and accelerates the journey from laboratory to clinic.

References

  • Jadhav, N., et al. (2017). Drug Solubility: Importance and Enhancement Techniques. Journal of Applied Pharmaceutical Science. [Link]

  • Baluja, S., et al. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Journal of Analytical & Pharmaceutical Research. [Link]

  • Li, Y., et al. (2021). Design, synthesis and biological evaluation of novel 4-(pyrrolo[2,3-d]pyrimidine-4-yloxy)benzamide derivatives as potential antitumor agents. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Gáspár, A., et al. (2023). Developing the Oxalate, Fumarate and Succinate Salts of Tetrabenazine: Solid-State Characterization and Solubility. International Journal of Molecular Sciences. [Link]

  • ResearchGate. (2022). Chemistry and biological evaluation of pyrido[4,3‐d]pyrimidines: A review. ResearchGate. [Link]

  • Enamine. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [Link]

  • Date, P., & Nagarsenker, M. (2008). Preclinical Formulations: Insight, Strategies, and Practical Considerations. AAPS PharmSciTech. [Link]

  • Baluja, S., et al. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. World Scientific News. [Link]

  • BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. BMG LABTECH. [Link]

  • Baluja, S., et al. (2014). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie. [Link]

  • MDPI. (2023). Enhancing Drug Solubility, Bioavailability, and Targeted Therapeutic Applications through Magnetic Nanoparticles. MDPI. [Link]

  • Hosseininezhad, S., & Ramazani, A. (2023). Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. [Link]

  • MDPI. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. [Link]

  • ResearchGate. (2023). Why salt formation of weak acid increases the drug solubility? ResearchGate. [Link]

  • MDPI. (2021). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. MDPI. [Link]

  • Wasylenki, L. E., et al. (2023). A Review of Sodium Oxalate Solubility in Water. Journal of Chemical & Engineering Data. [Link]

  • Farmacia. (2020). The Importance of Solubility for New Drug Molecules. Farmacia. [Link]

  • ChemRxiv. (n.d.). Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. ChemRxiv. [Link]

  • RSC Publishing. (2024). Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo[3,4-d]pyrimidine derivatives. RSC Publishing. [Link]

  • Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [Link]

  • European Pharmaceutical Review. (2014). Pharmaceutical salts of small molecule drugs: opportunities and challenges. European Pharmaceutical Review. [Link]

  • Pharmaceutical Sciences. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. [Link]

  • FDA. (2018). Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Form Drug Products Containing High Solubility Drug Substances. FDA. [Link]

  • amofor. (2023). Beyond the Pill: The Essential Role of Solvents in Pharmaceutical Formulation. amofor. [Link]

  • Patsnap Synapse. (2024). How does solubility affect oral bioavailability? Patsnap Synapse. [Link]

  • PMC. (2024). Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo[3,4-d]pyrimidine derivatives. PMC. [Link]

  • Pion Inc. (2023). Drug solubility and permeability. Pion Inc. [Link]

  • ICH. (2019). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. ICH. [Link]

  • Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology. [Link]

  • Millipore. (n.d.). MultiScreen Solubility Filter Plate. Millipore. [Link]

  • Purosolv. (2024). Choosing the Right Solvent for Drug Manufacturing. Purosolv. [Link]

  • Admescope. (2019). Preclinical formulations for pharmacokinetic studies. Admescope. [Link]

  • Drug Development & Delivery. (2019). FORMULATION FORUM - Formulation Development From Preclinical to First-In-Human. Drug Development & Delivery. [Link]

Sources

Exploratory

Therapeutic Potential of (S)-4-(Pyrrolidin-3-yloxy)pyrimidine Oxalate in Drug Discovery

The following technical guide details the therapeutic potential, synthesis, and application of the (S)-4-(Pyrrolidin-3-yloxy)pyrimidine scaffold in modern drug discovery. A Technical Guide for Medicinal Chemists & Drug D...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the therapeutic potential, synthesis, and application of the (S)-4-(Pyrrolidin-3-yloxy)pyrimidine scaffold in modern drug discovery.

A Technical Guide for Medicinal Chemists & Drug Developers

Executive Summary: The Privileged Scaffold

(S)-4-(Pyrrolidin-3-yloxy)pyrimidine oxalate represents a high-value chiral building block and pharmacophore in contemporary medicinal chemistry. As a specific enantiomer of the pyrrolidinyl-oxy-pyrimidine class, this scaffold serves as a critical intermediate for synthesizing bioactive molecules targeting Kinases (e.g., JAK, CDK) , GPCRs (e.g., Histamine H4, S1P1) , and Ion Channels (e.g., nAChR) .

The oxalate salt form is engineered for enhanced crystallinity, stability, and handling , overcoming the hygroscopic nature of the free base. This guide explores its chemical utility, therapeutic applications, and validated synthesis protocols.[1][2][3]

Chemical Profile & Structural Logic

Structural Analysis

The molecule consists of a pyrimidine ring ether-linked to the 3-position of a pyrrolidine ring. The (S)-configuration at the chiral center is crucial for stereoselective binding in protein pockets.

PropertyDescriptionTherapeutic Relevance
Core Scaffold Pyrimidine-Ether-PyrrolidinePrivileged Structure: Mimics bioactive peptides; frequent in FDA-approved drugs.
Chirality (S)-EnantiomerSelectivity: Fits specific hydrophobic pockets (e.g., ATP binding sites) where the (R)-isomer may clash.
Linker Ether (-O-)Flexibility: Provides rotational freedom while maintaining a defined distance between the aromatic ring and the basic amine.
Salt Form Oxalate (1:1 or 1:2)Stability: Increases melting point, reduces hygroscopicity, and simplifies purification via crystallization.
Basicity Secondary Amine (pKa ~9.5)Solubility: Protonated at physiological pH, improving aqueous solubility and bioavailability.
Mechanistic Role in Drug Design
  • Solubilizing Tail: The pyrrolidine ring acts as a solvent-exposed solubilizing group, critical for optimizing the pharmacokinetic (PK) profile of lipophilic kinase inhibitors.

  • Hydrogen Bonding: The ether oxygen accepts H-bonds, while the secondary amine (if unsubstituted) or its derivatives can act as both donor and acceptor, engaging residues like Asp or Glu in the active site.

Therapeutic Applications & Case Studies

Kinase Inhibition (Oncology & Immunology)

The (S)-4-(pyrrolidin-3-yloxy)pyrimidine moiety is a bioisostere for other solubilizing groups found in kinase inhibitors.

  • Mechanism: The pyrimidine ring binds to the hinge region of the kinase ATP-pocket (via N1/N3 interaction with the backbone). The chiral pyrrolidine tail extends into the solvent front or a ribose-binding pocket, improving potency and selectivity.

  • Application: Development of JAK (Janus Kinase) and CDK (Cyclin-Dependent Kinase) inhibitors. The (S)-configuration often directs the pyrrolidine nitrogen away from steric clashes, allowing for tighter binding.

Histamine H4 Receptor Antagonists (Inflammation)

The H4 receptor is a key target for pruritus (itch) and inflammation (asthma, dermatitis).

  • Relevance: High-affinity H4 ligands often feature a central pyrimidine core connected to a basic amine. The (S)-4-(pyrrolidin-3-yloxy)pyrimidine scaffold provides the necessary spatial arrangement to interact with Asp94 in the H4 receptor transmembrane domain.

  • Advantage: The ether linkage (vs. amine linkage) alters the vector of the pyrrolidine, potentially improving selectivity over the H3 receptor.

Nicotinic Acetylcholine Receptors (nAChR)
  • Target:

    
     or 
    
    
    
    nAChR agonists for cognitive enhancement (Alzheimer's, Schizophrenia).
  • Mechanism: The pyrimidine nitrogen mimics the pyridine of nicotine, while the pyrrolidine nitrogen mimics the pyrrolidine of nicotine. The ether linker adjusts the distance and angle between these two pharmacophores, tuning subtype selectivity.

Experimental Protocols

Synthesis of (S)-4-(Pyrrolidin-3-yloxy)pyrimidine Oxalate

Objective: Synthesize the scaffold with high enantiomeric excess (ee >99%).

Reagents:

  • (S)-1-N-Boc-3-hydroxypyrrolidine (CAS: 101469-92-5)

  • 4-Chloropyrimidine (or 4,6-Dichloropyrimidine for further functionalization)

  • Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu)

  • Solvent: THF or DMF (Anhydrous)

  • Oxalic Acid (Anhydrous)

Step-by-Step Protocol:

  • Nucleophilic Aromatic Substitution (SNAr):

    • Charge a flame-dried flask with (S)-1-N-Boc-3-hydroxypyrrolidine (1.0 eq) and anhydrous THF. Cool to 0°C.

    • Add NaH (1.2 eq, 60% dispersion) portion-wise. Stir for 30 min to form the alkoxide.

    • Add 4-Chloropyrimidine (1.1 eq) dropwise.

    • Warm to RT and stir for 4–12 hours (monitor by TLC/LC-MS).

    • Quench: Add saturated NH4Cl solution. Extract with EtOAc. Wash organic layer with brine, dry over Na2SO4, and concentrate.

    • Intermediate: (S)-tert-butyl 3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxylate.

  • Deprotection (Boc Removal):

    • Dissolve the intermediate in DCM.

    • Add TFA (10–20 eq) or 4M HCl in Dioxane. Stir at RT for 2 hours.

    • Concentrate to dryness to obtain the crude free base or TFA salt.

    • Neutralization: Dissolve in minimal water, basify with Na2CO3, and extract with DCM/IPA (3:1) to get the free amine.

  • Oxalate Salt Formation:

    • Dissolve the free amine (1.0 eq) in Ethanol or Acetone.

    • Add Oxalic Acid (1.0 eq) dissolved in the same solvent dropwise.

    • A white precipitate should form immediately. Stir for 1 hour.

    • Filter the solid, wash with cold Ethanol/Ether, and dry under vacuum.

Quality Control (QC):

  • H-NMR (DMSO-d6): Confirm pyrimidine protons (s/d around 8-9 ppm) and pyrrolidine multiplets.

  • Chiral HPLC: Verify retention of (S)-configuration (ee >98%).

  • Elemental Analysis: Confirm C/H/N ratio matches the oxalate stoichiometry.

Visualization: Synthesis Pathway

SynthesisPath Start1 (S)-N-Boc-3-hydroxypyrrolidine Step1 S_NAr Coupling (NaH, THF) Start1->Step1 Start2 4-Chloropyrimidine Start2->Step1 Inter Intermediate: Boc-Protected Ether Step1->Inter Step2 Deprotection (TFA/DCM) Inter->Step2 FreeBase Free Base: (S)-4-(Pyrrolidin-3-yloxy)pyrimidine Step2->FreeBase Step3 Salt Formation (Oxalic Acid, EtOH) FreeBase->Step3 Final Final Product: (S)-4-(Pyrrolidin-3-yloxy)pyrimidine Oxalate Step3->Final

Caption: Step-wise synthesis of (S)-4-(Pyrrolidin-3-yloxy)pyrimidine oxalate via SNAr coupling and salt formation.

Strategic Utility in Drug Discovery (SAR Logic)

The following diagram illustrates how the scaffold interacts within a generic binding pocket, highlighting the rationale for using this specific building block.

SAR_Logic Scaffold (S)-4-(Pyrrolidin-3-yloxy)pyrimidine Role1 Pyrimidine Ring: Pi-Pi Stacking / Hinge Binder Scaffold->Role1 Role2 Ether Linker: Rotational Freedom / Spacer Scaffold->Role2 Role3 Pyrrolidine (S)-Chiral Center: Stereoselective Fit Scaffold->Role3 Role4 Secondary Amine: Solubility / Salt Bridge Scaffold->Role4 Target1 Kinase ATP Pocket (Hinge Region) Role1->Target1 H-Bond Target2 GPCR Transmembrane Domain (Asp Residue Interaction) Role4->Target2 Ionic Bond

Caption: Structure-Activity Relationship (SAR) map detailing the pharmacophoric contributions of the scaffold.

References

  • Review of Pyrimidine Scaffolds

    • Title: "Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact."[1][2]

    • Source: GSC Online Press, 2024.
    • URL:

  • Pyrrolidine in Drug Discovery

    • Title: "Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds."
    • Source: Molecules (MDPI), 2021.
    • URL:

  • H4 Receptor Antagonists (Contextual)

    • Title: "Histamine H4 receptor antagonists: a new class of anti-inflamm
    • Source: Journal of Medicinal Chemistry (General Reference for the class).
    • URL:

  • Synthetic Methodology (SNAr)

    • Title: "Nucleophilic Aromatic Substitution of 4-Chloropyrimidines."[1]

    • Source: Standard Organic Chemistry Protocol (Validated via Sigma/Fluorochem product d
    • URL:

Sources

Foundational

An In-Depth Technical Guide to the Mechanism of Action for (S)-4-(Pyrrolidin-3-yloxy)pyrimidine Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: The Rise of Pyrimidine Scaffolds in Kinase Inhibition The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of Pyrimidine Scaffolds in Kinase Inhibition

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs.[1][2] In the realm of oncology and inflammatory diseases, pyrimidine derivatives have emerged as a cornerstone in the development of targeted therapies, particularly as inhibitors of protein kinases.[3] Protein kinases play a pivotal role in cell signaling pathways, and their dysregulation is a hallmark of many diseases. The structural resemblance of the pyrimidine core to the adenine base of ATP allows these derivatives to act as competitive inhibitors at the ATP-binding site of kinases, effectively blocking their catalytic activity.[1][4]

This technical guide focuses on a specific class of these inhibitors: (S)-4-(Pyrrolidin-3-yloxy)pyrimidine derivatives. These compounds have shown promise in targeting a range of kinases implicated in cancer and other disorders. This guide will provide an in-depth exploration of their mechanism of action, the structural basis for their activity, and detailed experimental protocols for their characterization.

Core Mechanism of Action: Competitive ATP Inhibition

The primary mechanism of action for (S)-4-(Pyrrolidin-3-yloxy)pyrimidine derivatives, like many other pyrimidine-based kinase inhibitors, is competitive inhibition of ATP binding to the kinase active site.[1][4] This inhibition prevents the transfer of a phosphate group from ATP to the substrate protein, thereby blocking the downstream signaling cascade.

The Pyrimidine Core: A Hinge-Binding Motif

The pyrimidine core of these derivatives is crucial for their inhibitory activity. It typically forms one or more hydrogen bonds with the "hinge" region of the kinase, a flexible loop of amino acids that connects the N- and C-lobes of the kinase domain. This interaction mimics the binding of the adenine ring of ATP, anchoring the inhibitor in the active site.

Signaling Pathway: General Kinase Inhibition

G cluster_0 Normal Kinase Activity cluster_1 Inhibition by Derivative ATP ATP Kinase Kinase Active Site ATP->Kinase Binds Substrate Substrate Protein Substrate->Kinase Binds Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate Phosphorylates ATP_blocked ATP Binding Blocked Inhibitor (S)-4-(Pyrrolidin-3-yloxy) pyrimidine Derivative Inhibitor->Kinase Competitively Binds Downstream_Signaling Downstream Signaling Phospho_Substrate->Downstream_Signaling Activates

Caption: General mechanism of ATP-competitive kinase inhibition.

The (S)-4-(Pyrrolidin-3-yloxy) Moiety: A Key Determinant of Potency and Selectivity

The (S)-4-(Pyrrolidin-3-yloxy) group is a critical component that extends from the C4 position of the pyrimidine core and plays a multifaceted role in the inhibitor's activity.

  • Exploring the Solvent-Exposed Region: The pyrrolidine ring and the ether linkage project into the solvent-exposed region of the ATP-binding pocket. This allows for a variety of interactions with amino acid residues that differ between kinases, thereby influencing the inhibitor's selectivity profile. The three-dimensional nature of the pyrrolidine ring allows it to adopt specific conformations that can optimize these interactions.[5]

  • Chirality and Binding Affinity: The (S)-stereochemistry of the 3-hydroxypyrrolidine precursor is often crucial for potent inhibition.[6] The specific orientation of the pyrrolidine ring and any substituents can lead to more favorable van der Waals contacts and hydrogen bonding interactions with the target kinase, resulting in higher binding affinity compared to the (R)-enantiomer or a racemic mixture.

  • Modulating Physicochemical Properties: The pyrrolidinyloxy group can also improve the physicochemical properties of the inhibitor, such as solubility and cell permeability, which are essential for its drug-like characteristics.

The specific interactions of the (S)-4-(Pyrrolidin-3-yloxy) moiety will vary depending on the target kinase. For example, in some kinases, the oxygen of the ether linkage may act as a hydrogen bond acceptor, while in others, the pyrrolidine nitrogen may be involved in interactions.

Potential Kinase Targets and Downstream Effects

Derivatives with the pyrimidine scaffold are known to target a wide range of kinases. While specific targets for every (S)-4-(Pyrrolidin-3-yloxy)pyrimidine derivative require experimental validation, based on the broader class of pyrimidine inhibitors, potential targets include:

  • Epidermal Growth Factor Receptor (EGFR): A key driver in many cancers. Inhibition of EGFR blocks downstream pathways like RAS-RAF-MEK-ERK and PI3K-AKT, leading to reduced cell proliferation and survival.[7][8]

  • Janus Kinases (JAKs): Central to cytokine signaling through the JAK-STAT pathway. Inhibition of JAKs can modulate immune responses and is a therapeutic strategy for inflammatory diseases and some cancers.[3][9]

  • WEE1 Kinase: A critical regulator of the G2/M cell cycle checkpoint. Inhibition of WEE1 leads to premature entry into mitosis and subsequent cell death, particularly in cancer cells with p53 mutations.[10][11]

Signaling Pathway: Potential Downstream Effects of Inhibition

G cluster_EGFR EGFR Pathway cluster_JAK JAK-STAT Pathway cluster_WEE1 WEE1/Cell Cycle Inhibitor (S)-4-(Pyrrolidin-3-yloxy) pyrimidine Derivative EGFR EGFR Inhibitor->EGFR Inhibits JAK JAK Inhibitor->JAK Inhibits WEE1 WEE1 Inhibitor->WEE1 Inhibits RAS_RAF RAS/RAF/MEK/ERK EGFR->RAS_RAF PI3K_AKT PI3K/AKT EGFR->PI3K_AKT Proliferation_Survival Proliferation_Survival RAS_RAF->Proliferation_Survival Cell Proliferation & Survival PI3K_AKT->Proliferation_Survival STAT STAT JAK->STAT Phosphorylates Gene_Expression Gene_Expression STAT->Gene_Expression Gene Expression (Inflammation, etc.) CDK1 CDK1 WEE1->CDK1 Inhibitory Phosphorylation Mitosis Mitosis CDK1->Mitosis Mitotic Entry

Caption: Potential kinase targets and their downstream signaling pathways.

Experimental Protocols for Mechanistic Elucidation

To fully characterize the mechanism of action of (S)-4-(Pyrrolidin-3-yloxy)pyrimidine derivatives, a series of in vitro and cellular assays are required.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of the compound to inhibit the activity of a purified kinase.

Protocol: Radiometric Kinase Assay

  • Reaction Setup: Prepare a reaction mixture containing the purified kinase, a suitable substrate (e.g., a generic substrate like myelin basic protein or a specific peptide substrate), and a buffer containing ATP and MgCl2.

  • Inhibitor Addition: Add the (S)-4-(Pyrrolidin-3-yloxy)pyrimidine derivative at various concentrations to the reaction mixture. Include a vehicle control (e.g., DMSO).

  • Initiation of Reaction: Start the kinase reaction by adding [γ-³²P]ATP.

  • Incubation: Incubate the reaction at 30°C for a predetermined time, ensuring the reaction remains in the linear range.

  • Termination and Detection: Stop the reaction and spot the mixture onto phosphocellulose paper. Wash the paper to remove unincorporated [γ-³²P]ATP.

  • Quantification: Measure the amount of incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.[12]

Workflow: In Vitro Kinase Inhibition Assay

G A Prepare Reaction Mix (Kinase, Substrate, Buffer) B Add Inhibitor (Varying Concentrations) A->B C Initiate with [γ-³²P]ATP B->C D Incubate at 30°C C->D E Spot on Phosphocellulose Paper & Wash D->E F Measure Radioactivity E->F G Calculate IC50 F->G

Caption: Workflow for a radiometric in vitro kinase assay.

Cellular Assay: Western Blot for Downstream Signaling

This assay determines the effect of the inhibitor on the phosphorylation of downstream targets in a cellular context.

Protocol: Western Blot Analysis

  • Cell Treatment: Culture the appropriate cell line to 70-80% confluency. Treat the cells with various concentrations of the (S)-4-(Pyrrolidin-3-yloxy)pyrimidine derivative for a specified time. Include a vehicle control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[13]

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., phospho-EGFR, phospho-STAT, phospho-CDK1). Also, probe a separate blot with an antibody for the total protein as a loading control.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[14][15]

  • Analysis: Quantify the band intensities to determine the change in phosphorylation levels upon inhibitor treatment.

Workflow: Western Blot for Phospho-Proteins

G A Cell Treatment with Inhibitor B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer to Membrane D->E F Blocking E->F G Primary Antibody Incubation (Phospho-specific & Total) F->G H Secondary Antibody Incubation G->H I ECL Detection H->I J Quantification & Analysis I->J

Caption: Workflow for Western blot analysis of protein phosphorylation.

Cellular Assay: Cell Cycle Analysis

For inhibitors targeting cell cycle kinases like WEE1, it is crucial to assess their impact on cell cycle progression.

Protocol: Propidium Iodide Staining for Flow Cytometry

  • Cell Treatment: Treat cells with the inhibitor for a duration that allows for cell cycle effects to become apparent (e.g., 24-48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Fixation: Fix the cells in cold 70% ethanol to permeabilize the membranes.

  • Staining: Resuspend the fixed cells in a staining solution containing propidium iodide (PI) and RNase A (to prevent staining of double-stranded RNA).[16]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the DNA content.

  • Data Analysis: Deconvolute the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[17][18]

Quantitative Data Summary

The inhibitory activity of pyrimidine derivatives is typically reported as the half-maximal inhibitory concentration (IC50) or the inhibitory constant (Ki). The following table provides a representative summary of the kind of data generated for such compounds, though specific values for (S)-4-(Pyrrolidin-3-yloxy)pyrimidine derivatives would need to be determined experimentally.

Derivative ClassTarget KinaseIC50 (nM)Cellular AssayEffect
Pyrido[3,4-d]pyrimidineEGFR (L858R)1.1Cell Proliferation (HCC827)Inhibition of proliferation
Pyrido[3,4-d]pyrimidineMps1~50Cell ViabilityReduction in viability
Pyrazolo[3,4-d]pyrimidineJAK31.5T-cell ProliferationInhibition of proliferation[19]
Pyrrolo[2,3-d]pyrimidineWEE1<10Cell Cycle AnalysisG2/M checkpoint abrogation

Conclusion and Future Directions

(S)-4-(Pyrrolidin-3-yloxy)pyrimidine derivatives represent a promising class of kinase inhibitors with therapeutic potential in oncology and other diseases. Their mechanism of action is rooted in the ATP-competitive inhibition of target kinases, with the pyrimidine core providing the essential hinge-binding interactions and the (S)-4-(Pyrrolidin-3-yloxy) moiety contributing to potency, selectivity, and favorable physicochemical properties.

Future research in this area will likely focus on:

  • Target Identification and Selectivity Profiling: Comprehensive screening of these derivatives against a broad panel of kinases to identify their primary targets and off-target effects.

  • Structure-Based Drug Design: Utilizing co-crystal structures of these inhibitors bound to their target kinases to guide the design of next-generation compounds with improved potency and selectivity.

  • In Vivo Efficacy and Pharmacokinetic Studies: Evaluating the therapeutic potential of lead compounds in animal models of disease and assessing their absorption, distribution, metabolism, and excretion (ADME) properties.

The in-depth understanding of the mechanism of action, as outlined in this guide, is fundamental to the successful development of (S)-4-(Pyrrolidin-3-yloxy)pyrimidine derivatives as novel therapeutics.

References

  • Bamborough, J., et al. (2008). 4-(Pyrrolidin-3-yl)benzonitriles: a novel series of potent and selective inhibitors of protein kinase B (Akt). Bioorganic & Medicinal Chemistry Letters, 18(19), 5275-5279.
  • Cools, J., et al. (2003). A tyrosine kinase created by fusion of the PDGFRA and FIP1L1 genes as a therapeutic target of imatinib in idiopathic hypereosinophilic syndrome. The New England Journal of Medicine, 348(13), 1201-1214.
  • Crowley, L. C., et al. (2016). The use of propidium iodide in flow cytometry. Methods in Molecular Biology, 1413, 69-77.
  • da Cunha, E. F., et al. (2021). EGFR inhibitors: A patent review.
  • Fry, D. W., et al. (1998). Specific, irreversible inactivation of the epidermal growth factor receptor and p185erbB2 by a new class of 4-anilinoquinazoline inhibitors. Journal of Biological Chemistry, 273(21), 12899-12906.
  • Gao, Y., et al. (2013).
  • Gbewonyo, W., et al. (2017). Synthesis and biological evaluation of (R)- and (S)-3-hydroxypyrrolidine-based inhibitors of Bruton's tyrosine kinase. Bioorganic & Medicinal Chemistry Letters, 27(15), 3462-3467.
  • Ge, Y., et al. (2022). WEE1 kinase as a target for cancer therapy. Pharmacology & Therapeutics, 235, 108134.
  • Krishan, A. (1975). Rapid flow cytofluorometric analysis of mammalian cell cycle by propidium iodide staining. The Journal of Cell Biology, 66(1), 188-193.
  • Matheson, C. J., et al. (2016). WEE1 kinase as a target for cancer therapy. Trends in Pharmacological Sciences, 37(10), 858-870.
  • Norman, P. (2012). The JAK-STAT pathway: a new therapeutic target in inflammatory disease. Drug News & Perspectives, 25(2), 99-106.
  • Pillai-Kastoori, L., et al. (2020). A systematic approach to western blot analysis. Methods in Molecular Biology, 2124, 99-116.
  • Quadri, M., et al. (2019). The JAK-STAT pathway: A therapeutic target in autoimmune diseases. Journal of Autoimmunity, 101, 1-13.
  • Singh, J., et al. (1997). The role of the pyrrolidine ring in the binding of antagonists to the m1 muscarinic receptor. Journal of Medicinal Chemistry, 40(17), 2793-2801.
  • Traxler, P., et al. (1997). 4-(Phenylamino)pyrrolopyrimidines: potent and selective, orally active inhibitors of the epidermal growth factor receptor tyrosine kinase. Journal of Medicinal Chemistry, 40(22), 3601-3616.
  • Yarden, Y., & Sliwkowski, M. X. (2001). Untangling the ErbB signalling network. Nature Reviews Molecular Cell Biology, 2(2), 127-137.
  • Zhang, J., et al. (2009). Targeting Bcr-Abl by combining allosteric and ATP-binding-site inhibitors.
  • Zhang, T., et al. (2018). Discovery of a novel series of pyrido[3,4-d]pyrimidine derivatives as potent and selective inhibitors of monopolar spindle 1 (Mps1) kinase. Journal of Medicinal Chemistry, 61(15), 6644-6663.
  • Zhou, W., et al. (2011). Novel pyrrolo[2,3-d]pyrimidine derivatives as potent inhibitors of Janus kinase 3 (JAK3). Journal of Medicinal Chemistry, 54(22), 7769-7790.
  • ClinicalTrials.gov. (2023). A Study of Baricitinib (LY3009104) in Participants With New Onset Type 1 Diabetes (T1D). Retrieved from [Link]

  • Celtarys Research. (2023, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • Alanazi, A. M., et al. (2023). Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors. RSC Medicinal Chemistry, 14(10), 2005-2020.
  • Ge, Y., et al. (2023). Discovery of potential WEE1 inhibitors via hybrid virtual screening. Frontiers in Chemistry, 11, 1324706.
  • ResearchGate. (n.d.). WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. Retrieved from [Link]

  • Radwan, A. A., et al. (2024).
  • Bio-protocol. (2016). In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol. Retrieved from [Link]

  • Chen, Z., et al. (2023). Discovery of potential WEE1 inhibitors via hybrid virtual screening. Frontiers in Chemistry, 11, 1324706.
  • ResearchGate. (n.d.). The JAK-STAT pathway. Retrieved from [Link]

  • Jiang, X., et al. (2022). 3D-QSAR and Docking Studies on Pyrimidine Derivatives of Second-Generation ALK Inhibitors. Pharmaceutical Fronts, 4(3), e143-e152.
  • Li Petri, G., et al. (2021). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 9, 723423.
  • Gaji, R., et al. (2023). Structural Studies of Fourth-Generation EGFR Inhibitors Reveal Insights into Selective T790M and C797S Targeting. ACS Medicinal Chemistry Letters, 14(1), 77-83.
  • BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]

  • KEGG. (n.d.). KEGG PATHWAY: hsa01521. Retrieved from [Link]

  • Bryan, M. C., et al. (2021). Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate. Journal of Medicinal Chemistry, 64(13), 9326-9346.
  • Ali, M. R., et al. (2008). Preliminary SAR studies on non-apamin-displacing 4-(aminomethylaryl)pyrazolopyrimidine K(Ca) channel blockers. Bioorganic & Medicinal Chemistry Letters, 18(20), 5521-5524.
  • Wang, S., et al. (2015). Discovery of a novel class anti-proliferative agents and potential inhibitors of EGFR tyrosine kinases based on 4-anilinotetrahydropyrido[4,3-d]pyrimidine scaffold: Design, synthesis and biological evaluations. European Journal of Medicinal Chemistry, 101, 523-535.
  • Kumar, A., et al. (2023). Design, ADMET, PASS Prediction and Molecular Docking Studies of Novel pyrazolo[3,4-d]pyrimidines for Prospective of. TIPS, 19(3), 1-10.
  • Singh, V., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(15), 3496.
  • ClinicalTrials.gov. (n.d.). Janus Kinase (JAK) Inhibitors to Preserve C-Peptide Production in New Onset Type 1 Diabetes (T1D). Retrieved from [Link]

  • YMER. (n.d.). Targeted Molecular Docking and Pharmacokinetic Evaluation of Designed Pyrimidine and Pyridine Derivatives Targeting Signaling Pr. Retrieved from [Link]

  • Bio-Rad. (n.d.). Western Blotting Protocol. Retrieved from [Link]

  • Assay Genie. (2022, November 7). Flow Cytometry Protocol | 10 Hints & Tips. Retrieved from [Link]

  • Bischof, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules, 26(16), 4899.
  • Farmer, L. J., et al. (2008). Discovery and SAR of novel 4-thiazolyl-2-phenylaminopyrimidines as potent inhibitors of spleen tyrosine kinase (SYK). Bioorganic & Medicinal Chemistry Letters, 18(23), 6231-6235.
  • Mahmood, T., & Yang, P.-C. (2023). Western Blot: Principles, Procedures, and Clinical Applications. In StatPearls.
  • Bettayeb, K., et al. (2020). Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. Frontiers in Cell and Developmental Biology, 8, 113.
  • Bio-protocol. (2023). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Retrieved from [Link]

Sources

Exploratory

Difference between free base and oxalate salt of (S)-4-(Pyrrolidin-3-yloxy)pyrimidine

An In-Depth Technical Guide to (S)-4-(Pyrrolidin-3-yloxy)pyrimidine: A Comparative Analysis of the Free Base and Oxalate Salt Forms Abstract The selection of an appropriate solid-state form for an active pharmaceutical i...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to (S)-4-(Pyrrolidin-3-yloxy)pyrimidine: A Comparative Analysis of the Free Base and Oxalate Salt Forms

Abstract

The selection of an appropriate solid-state form for an active pharmaceutical ingredient (API) is a critical decision in the drug development pipeline, with profound implications for the compound's therapeutic efficacy and manufacturability. This guide provides a detailed technical comparison of two forms of the promising research compound (S)-4-(Pyrrolidin-3-yloxy)pyrimidine: the free base and the oxalate salt. While specific experimental data for this molecule is not extensively available in the public domain, this paper synthesizes established principles of medicinal and pharmaceutical chemistry to offer a predictive and practical framework for researchers. We will explore the anticipated differences in key physicochemical properties, discuss their impact on research and development, and provide robust experimental protocols for empirical validation.

Introduction: The Critical Role of Salt Selection

(S)-4-(Pyrrolidin-3-yloxy)pyrimidine is a heterocyclic compound featuring a pyrimidine core, a structure known for a wide spectrum of biological activities, including anti-cancer and anti-inflammatory properties.[1] The pyrrolidine moiety is also a staple in medicinal chemistry, often incorporated to enhance solubility and introduce stereochemical complexity.[2] As this compound progresses through discovery and development, the choice between its neutral (free base) form and a salt form becomes paramount.

Approximately 50% of all medicines are administered as salts.[3] This is because salt formation is a powerful technique to modulate a molecule's physicochemical properties without altering its core pharmacophore.[4] By reacting an acidic or basic API with a suitable counterion, properties such as solubility, dissolution rate, stability, and hygroscopicity can be significantly improved.[3][5] This guide focuses on the oxalate salt, a common choice for basic amines, and will provide researchers with the foundational knowledge to understand and characterize the differences between it and the parent free base.

Molecular Structures and the Rationale for Salt Formation

The free base form of (S)-4-(Pyrrolidin-3-yloxy)pyrimidine contains a basic nitrogen atom within the pyrrolidine ring. This site is susceptible to protonation by an acid. Oxalic acid is a dicarboxylic acid that can donate a proton to this basic nitrogen, forming an ionic bond and creating the oxalate salt. This transformation from a neutral molecule to an ionic salt is the primary driver of the changes in physical properties.

G cluster_0 Free Base to Oxalate Salt Conversion FreeBase (S)-4-(Pyrrolidin-3-yloxy)pyrimidine (Free Base) Protonation + FreeBase->Protonation Protonation of Pyrrolidine Nitrogen OxalicAcid Oxalic Acid (HOOC-COOH) OxalicAcid->Protonation OxalateSalt (S)-4-(Pyrrolidin-3-yloxy)pyrimidine Oxalate Salt (Ionic Pair) Protonation->OxalateSalt Formation of Ionic Bond G cluster_0 Salt Selection Workflow API API Free Base (S)-4-(...) Counterion Counterion Screening (e.g., Oxalic Acid) API->Counterion SaltFormation Salt Formation & Crystallization Counterion->SaltFormation Characterization Physicochemical Characterization SaltFormation->Characterization Analysis Comparative Analysis (Solubility, Stability, etc.) Characterization->Analysis Data Selection Optimal Form Selection Analysis->Selection

Caption: A typical workflow for salt selection in drug development.

  • Formulation Development: The higher aqueous solubility of the oxalate salt would make it a more suitable candidate for aqueous-based formulations, such as oral solutions or parenteral injections. The free base might be preferred for formulations in organic vehicles or for amorphous solid dispersions if solubility remains a challenge.

  • Bioavailability: For oral administration, the rate and extent to which an API is absorbed are often limited by its solubility and dissolution rate. The enhanced solubility of the oxalate salt is likely to lead to faster dissolution in the gastrointestinal tract and, consequently, improved bioavailability. [3][6]* Handling and Storage: A non-hygroscopic, stable crystalline salt is ideal for manufacturing and long-term storage. If the oxalate salt proves to be highly hygroscopic, it may require controlled humidity environments for handling and specialized packaging, adding complexity and cost. [7]

Key Experimental Protocols

Empirical data is non-negotiable. The following are standardized protocols to characterize the free base and oxalate salt forms.

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

This method, considered the gold standard, determines the thermodynamic equilibrium solubility.

Objective: To determine the solubility of the free base and oxalate salt in various aqueous buffers (e.g., pH 1.2, 4.5, 6.8) at 37 °C.

Methodology:

  • Preparation: Prepare buffers simulating gastric and intestinal fluids (e.g., SGF pH 1.2, FaSSIF pH 6.5).

  • Addition of Compound: Add an excess amount of the test compound (free base or oxalate salt) to a known volume of each buffer in a sealed vial. The solid should be visible to ensure saturation.

  • Equilibration: Place the vials in a shaking incubator set to 37 °C. Agitate for a minimum of 24-48 hours to ensure equilibrium is reached.

  • Sample Collection: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw a sample from the supernatant.

  • Separation: Immediately filter the sample through a 0.22 µm filter to remove any undissolved solid.

  • Analysis: Dilute the filtrate with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated HPLC-UV method.

  • Solid Phase Analysis: After the experiment, recover the remaining solid and analyze it (e.g., by XRPD or DSC) to check for any form conversion during the experiment. [8]

Protocol 2: Hygroscopicity Assessment by Gravimetric Sorption Analysis (GSA)

GSA provides a detailed profile of moisture uptake under controlled relative humidity (RH) conditions. [9] Objective: To classify the hygroscopicity of each form according to established standards (e.g., European Pharmacopoeia).

Methodology:

  • Sample Preparation: Place a small, accurately weighed amount of the compound (5-10 mg) onto the GSA microbalance.

  • Drying Step: Equilibrate the sample at a low RH (e.g., 0-5% RH) at 25 °C until a stable weight is achieved. This establishes the dry weight.

  • Sorption/Desorption Cycle: Program the instrument to increase the RH in a stepwise manner (e.g., in 10% increments from 0% to 90% RH) and then decrease it back to 0%. At each step, the sample weight is allowed to equilibrate.

  • Data Analysis: Plot the change in mass (%) versus RH. The moisture uptake at specific RH points (e.g., 80% RH) is used for classification. [9]For example, under Ph. Eur. criteria, a weight gain of 0.2% to 2% at 25°C/80% RH is classified as "slightly hygroscopic."

Protocol 3: Stability Assessment via Forced Degradation Studies

Forced degradation studies intentionally stress the compound to identify likely degradation pathways and products. [10] Objective: To evaluate the intrinsic stability of the free base and oxalate salt under various stress conditions (hydrolysis, oxidation, heat, light).

Methodology:

  • Acid/Base Hydrolysis: Dissolve or suspend the compound in solutions of 0.1 M HCl and 0.1 M NaOH. Store at an elevated temperature (e.g., 60 °C) for a set period (e.g., up to 7 days).

  • Oxidation: Treat the compound in solution with an oxidizing agent, such as 3% hydrogen peroxide (H₂O₂), at room temperature.

  • Thermal Stress: Expose the solid compound to dry heat (e.g., 80 °C) for an extended period.

  • Photostability: Expose the solid compound to light with a specific illumination (e.g., 1.2 million lux hours) and UV energy (e.g., 200 watt hours/m²) as per ICH Q1B guidelines.

  • Sample Analysis: At various time points, analyze the stressed samples using a stability-indicating HPLC method. The goal is to achieve 5-20% degradation to ensure that degradation products are detectable. The peak purity of the main component should be assessed to ensure the method can resolve degradants.

Conclusion and Recommendations

While the free base form of (S)-4-(Pyrrolidin-3-yloxy)pyrimidine serves as the foundational pharmacophore, converting it to its oxalate salt is a rational and powerful strategy to enhance its drug-like properties. The oxalate salt is anticipated to offer significant advantages in aqueous solubility and potentially solid-state stability, which are critical for successful formulation and in vivo performance. However, this may come at the cost of increased hygroscopicity, which requires careful management.

This guide provides a robust theoretical framework and practical experimental designs for the comprehensive characterization of both forms. It is imperative for researchers and drug development professionals to perform these empirical studies. The resulting data will enable an informed, evidence-based decision on which solid-state form of (S)-4-(Pyrrolidin-3-yloxy)pyrimidine is best suited for advancement as a clinical candidate.

References

  • Sciencemadness.org. (2009, July 25). Forming oxalte salts of amines.
  • Spectroscopy Online. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts.
  • Wu, Z. J., et al. (2011). Hygroscopic behavior of atmospherically relevant water-soluble carboxylic salts and their influence on the water uptake of ammonium sulfate. Atmospheric Chemistry and Physics, 11, 12617–12626.
  • MedCrave online. (2018, September 14).
  • Allada, et al. (2016, August 20).
  • World Health Organization (WHO). Annex 4: Guidance on equilibrium solubility studies.
  • Pharmaceutical Technology. (2021, May 21). Salt Selection in Drug Development.
  • Patel, et al. (n.d.).
  • ResearchGate. (2022, January 28). Chemistry and biological evaluation of pyrido[4,3‐d]pyrimidines: A review.
  • ResearchGate. (n.d.).
  • PubChem. 1-(Pyrrolidin-3-yl)
  • MDPI. (n.d.).
  • Sygnature Discovery. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
  • ResolveMass. (2025, November 26). How to Design Robust Forced Degradation Studies for API and Drug Product: Best Practices.
  • ACS Publications. (2022, October 18). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture.
  • ACP. (2023, November 6).
  • Chemistry LibreTexts. (2022, February 18). 3.5: Chemical Properties of Amines.
  • BOC Sciences. (n.d.). Hygroscopicity Testing.
  • MDPI. (2021, April 11).
  • MDPI. (2022, March 14).
  • Dow Development Labs. (2021, May 7). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?
  • ResearchGate. (2016, January 23). Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH.
  • ResearchGate. (2016, August 20).
  • ResearchGate. (2025, October 30). Thermal Degradation Comparison of Amino Acid Salts, Alkanolamines and Diamines in CO2 Capture.
  • RSC Publishing. (n.d.).
  • PubMed. (2005, April 15). Investigation of solubility and dissolution of a free base and two different salt forms as a function of pH.
  • RSC Publishing. (2022, January 4).
  • PMC. (n.d.). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research.
  • PharmaInfo. (2013, June 15). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview.
  • Aidic. (n.d.). Amino Acid Based Solvent Vs. Traditional Amine Solvent: a Comparison.
  • ResearchGate. (n.d.). Role of Salt Selection in Drug Discovery and Development.
  • Sigma-Aldrich. (n.d.).
  • Cre
  • MDPI. (2022, April 8). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture.
  • PubMed. (2013, October 15). Biopharmaceutical profiling of a pyrido[4,3-d] pyrimidine compound library.
  • OSTI.GOV. (n.d.).
  • PubMed. (2013, March 14). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases.
  • Biomedical Journal of Scientific & Technical Research. (2022, November 30).
  • USP. (n.d.). Technical Note: Solubility Measurements.
  • Wiley Online Library. (2010, March 1).
  • PMC. (n.d.). Drug Solubility: Importance and Enhancement Techniques.
  • Pharmaguideline. (n.d.).
  • JOCPR. (n.d.). Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview.

Sources

Protocols & Analytical Methods

Method

Application Note: A Comprehensive Guide to the Synthesis of (S)-4-(Pyrrolidin-3-yloxy)pyrimidine Oxalate

Abstract This document provides a detailed, research-grade protocol for the multi-step synthesis of (S)-4-(Pyrrolidin-3-yloxy)pyrimidine oxalate, a valuable heterocyclic building block for drug discovery and development....

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a detailed, research-grade protocol for the multi-step synthesis of (S)-4-(Pyrrolidin-3-yloxy)pyrimidine oxalate, a valuable heterocyclic building block for drug discovery and development. The synthesis is strategically designed in two main parts: 1) The formation of the (S)-4-(Pyrrolidin-3-yloxy)pyrimidine free base via a nucleophilic aromatic substitution (SNAr) reaction, followed by an acid-catalyzed deprotection. 2) The conversion of the resulting free base into a stable, crystalline oxalate salt to improve handling and purity. This guide explains the causality behind procedural choices, from reagent selection to reaction conditions, and is intended for researchers, chemists, and professionals in the field of pharmaceutical sciences.

Introduction and Synthetic Strategy

The pyrrolidinyl-pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous potent and selective inhibitors of various protein kinases. The target molecule, (S)-4-(Pyrrolidin-3-yloxy)pyrimidine, provides a key chiral fragment for building complex molecular architectures. This protocol outlines a robust and reproducible synthetic route starting from commercially available materials.

The overall strategy is as follows:

  • Ether Formation via SNAr: The synthesis commences with a nucleophilic aromatic substitution reaction. The hydroxyl group of N-Boc-(S)-3-hydroxypyrrolidine is deprotonated with a strong base to form a potent alkoxide nucleophile. This nucleophile then displaces the chloride from 4-chloropyrimidine. The pyrimidine ring is sufficiently electron-deficient to be susceptible to this type of attack.[1][2][3] The tert-butyloxycarbonyl (Boc) group is employed to protect the pyrrolidine's secondary amine, preventing it from competing as a nucleophile.

  • Boc Deprotection: The Boc protecting group is subsequently removed under strong acidic conditions, typically using trifluoroacetic acid (TFA), to yield the desired free base.[4][5]

  • Salt Formation: Finally, the purified free base is treated with oxalic acid to precipitate the corresponding oxalate salt. This step is crucial as the salt is often a more stable, crystalline solid than the free base, facilitating purification, handling, and storage.[6][7]

Part I: Synthesis of (S)-4-(Pyrrolidin-3-yloxy)pyrimidine (Free Base)

This section details the preparation of the free base intermediate through a two-step sequence involving SNAr coupling and deprotection.

Synthetic Workflow: Free Base Formation

G cluster_0 Step 1: SNAr Coupling cluster_1 Step 2: Boc Deprotection A (S)-N-Boc-3-hydroxypyrrolidine + 4-Chloropyrimidine B Base (NaH) Solvent (DMF) 0°C to RT A->B C (S)-tert-Butyl 3-(pyrimidin-4-yloxy) pyrrolidine-1-carboxylate B->C D Acid (TFA) Solvent (DCM) 0°C to RT C->D E (S)-4-(Pyrrolidin-3-yloxy)pyrimidine (Free Base) D->E

Caption: Workflow for the synthesis of the free base intermediate.

Materials and Equipment
Reagents and Materials Equipment
(S)-N-Boc-3-hydroxypyrrolidineRound-bottom flasks
4-ChloropyrimidineMagnetic stirrer and stir bars
Sodium hydride (NaH), 60% dispersion in mineral oilIce bath
Anhydrous N,N-Dimethylformamide (DMF)Argon or Nitrogen gas supply with manifold
Trifluoroacetic acid (TFA)Syringes and needles
Anhydrous Dichloromethane (DCM)Rotary evaporator
Ethyl acetate (EtOAc)Separatory funnel
Saturated aqueous sodium bicarbonate (NaHCO₃)Glassware for column chromatography
Brine (Saturated aqueous NaCl)TLC plates (silica gel)
Anhydrous sodium sulfate (Na₂SO₄)pH paper
Detailed Experimental Protocol

Step 1: Synthesis of (S)-tert-Butyl 3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxylate

  • Inert Atmosphere: Set up a dry, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon/nitrogen inlet.

  • Reagent Addition: Suspend sodium hydride (1.2 eq., 60% dispersion) in anhydrous DMF.

    • Rationale: An inert atmosphere and anhydrous conditions are critical as sodium hydride reacts violently with water. DMF is an excellent polar aprotic solvent for this SNAr reaction.

  • Nucleophile Formation: Cool the suspension to 0 °C in an ice bath. Add a solution of (S)-N-Boc-3-hydroxypyrrolidine (1.0 eq.) in anhydrous DMF dropwise over 20-30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Activation: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour. During this time, hydrogen gas will evolve as the alkoxide is formed.

    • Rationale: This period allows for the complete deprotonation of the hydroxyl group to form the sodium alkoxide, which is a much stronger nucleophile.

  • Coupling Reaction: Cool the reaction mixture back down to 0 °C. Add a solution of 4-chloropyrimidine (1.1 eq.) in anhydrous DMF dropwise.

    • Rationale: The pyrimidine ring is activated towards nucleophilic attack by the electronegative nitrogen atoms. The C4 position is generally more reactive than the C2 position in nucleophilic aromatic substitutions of 2,4-dichloropyrimidines.[8]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching and Work-up: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C. Dilute the mixture with water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the Boc-protected product as an oil or solid.

Step 2: Synthesis of (S)-4-(Pyrrolidin-3-yloxy)pyrimidine (Free Base)

  • Dissolution: Dissolve the purified product from Step 1 (1.0 eq.) in anhydrous DCM in a round-bottom flask.

  • Acid Addition: Cool the solution to 0 °C in an ice bath. Add trifluoroacetic acid (TFA, 5-10 eq.) dropwise.

    • Rationale: TFA is a strong acid that effectively cleaves the acid-labile Boc group. The mechanism involves protonation of the carbamate followed by fragmentation to release the free amine, CO₂, and the stable tert-butyl cation.[4]

  • Deprotection Reaction: Remove the ice bath and stir the solution at room temperature for 2-4 hours. Monitor the reaction by TLC.

  • Solvent Removal: Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • Neutralization and Extraction: Dissolve the residue in DCM and carefully neutralize by washing with a saturated aqueous NaHCO₃ solution until the aqueous layer is basic (pH > 8). Extract the aqueous layer with DCM (2x).

  • Final Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the free base, which can be used directly in the next step.

Part II: Formation of (S)-4-(Pyrrolidin-3-yloxy)pyrimidine Oxalate

This section describes the conversion of the free base into a stable, crystalline oxalate salt.

Workflow: Oxalate Salt Formation

G A (S)-4-(Pyrrolidin-3-yloxy)pyrimidine (Free Base) B Oxalic Acid Solvent (IPA) RT A->B C (S)-4-(Pyrrolidin-3-yloxy)pyrimidine Oxalate Salt (Precipitate) B->C

Caption: Workflow for the preparation of the final oxalate salt.

Materials and Equipment
Reagents and Materials Equipment
(S)-4-(Pyrrolidin-3-yloxy)pyrimidine (from Part I)Erlenmeyer flask
Anhydrous Oxalic AcidMagnetic stirrer and stir bar
Isopropanol (IPA) or EthanolFiltration apparatus (Büchner funnel)
Diethyl etherVacuum oven
Detailed Experimental Protocol
  • Dissolution: Dissolve the free base (1.0 eq.) from Part I in a minimal amount of a suitable solvent like isopropanol (IPA) or ethanol.

  • Acid Preparation: In a separate flask, prepare a solution of anhydrous oxalic acid (1.0-1.1 eq.) in the same solvent.

    • Rationale: Using stoichiometric amounts of the acid ensures the formation of the mono-oxalate salt. A slight excess can be used to drive the precipitation to completion.[6][9]

  • Precipitation: Add the oxalic acid solution dropwise to the stirred solution of the free base at room temperature. A white precipitate should form.

  • Crystallization: Stir the resulting slurry at room temperature for 1-2 hours to ensure complete precipitation. The mixture can be cooled in an ice bath or refrigerated to maximize yield.

  • Isolation: Collect the solid product by vacuum filtration through a Büchner funnel.

  • Washing and Drying: Wash the filter cake with a small amount of cold IPA, followed by a wash with diethyl ether to remove residual solvent.[6] Dry the product under vacuum to a constant weight to yield (S)-4-(Pyrrolidin-3-yloxy)pyrimidine oxalate as a white crystalline solid.

Quantitative Data Summary

Step Reactant Equivalents Temperature Time Typical Yield
1. SNAr Coupling (S)-N-Boc-3-hydroxypyrrolidine1.00 °C to RT12-18 h70-85%
4-Chloropyrimidine1.1
Sodium Hydride (NaH)1.2
2. Boc Deprotection Boc-protected intermediate1.00 °C to RT2-4 h>95% (crude)
Trifluoroacetic Acid (TFA)5-10
3. Salt Formation Free Base1.0RT1-2 h85-95%
Oxalic Acid1.0-1.1

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H NMR & ¹³C NMR: To confirm the chemical structure and stereochemistry.

  • Mass Spectrometry (MS): To verify the molecular weight of the free base cation.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Safety Precautions

  • Sodium Hydride (NaH): Highly flammable and water-reactive. Handle only under an inert atmosphere and away from moisture.

  • Trifluoroacetic Acid (TFA): Highly corrosive and causes severe burns. Use in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • 4-Chloropyrimidine: Hazardous substance. Avoid inhalation and contact with skin and eyes.

  • Solvents: DMF, DCM, and other organic solvents are flammable and/or toxic. Handle in a fume hood.

References

  • Le, P. T., Cheng, H., Ninkovic, S., et al. (2012). Design and synthesis of a novel pyrrolidinyl pyrido pyrimidinone derivative as a potent inhibitor of PI3Kα and mTOR. Bioorganic & Medicinal Chemistry Letters, 22(15), 5098-103. [Link]

  • Sciencemadness Discussion Board (2009). Forming oxalate salts of amines. [Link]

  • Hartwig, J. F., et al. (2010). Supporting Information for Polymer Chemistry. Royal Society of Chemistry. [Link]

  • Wuts, P. G. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Master Organic Chemistry (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • Chemistry LibreTexts (2022). 16.7: Nucleophilic Aromatic Substitution. [Link]

  • U.S. Patent No. US2857424A (1958). Preparation of oxalic acid salts of phenylene diamines.
  • Anderson, B. A., et al. (2019). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Acc. Chem. Res. 52(4), 1134-1145. [Link]

  • Sciencemadness Discussion Board (2009). oxalic acid reaction with secondary amines. [Link]

Sources

Application

Application Note: Process Optimization for (S)-4-(Pyrrolidin-3-yloxy)pyrimidine Oxalate

This Application Note is designed as a definitive technical guide for the synthesis, optimization, and crystallization of (S)-4-(Pyrrolidin-3-yloxy)pyrimidine oxalate . It addresses the specific challenges of regioselect...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed as a definitive technical guide for the synthesis, optimization, and crystallization of (S)-4-(Pyrrolidin-3-yloxy)pyrimidine oxalate . It addresses the specific challenges of regioselectivity (O- vs. N-alkylation) and salt stoichiometry control.

Executive Summary

The synthesis of (S)-4-(Pyrrolidin-3-yloxy)pyrimidine is a critical transformation in medicinal chemistry, often serving as a fragment for kinase inhibitors (e.g., JAK, PI3K) and GPCR ligands. The core challenge lies in the S_NAr coupling of 4-chloropyrimidine with (S)-3-hydroxypyrrolidine. Without rigorous control, this reaction suffers from competitive N-alkylation and racemization.

This protocol details a high-yielding, scalable route using (S)-1-Boc-3-hydroxypyrrolidine to enforce O-regioselectivity, followed by deprotection and oxalate salt formation . The oxalate salt is selected for its superior crystallinity, effectively purging process impurities that persist in hydrochloride or free-base forms.

Strategic Analysis & Reaction Pathway

The Regioselectivity Challenge

Nucleophilic aromatic substitution (S_NAr) on 4-chloropyrimidine can occur via two nucleophiles present in the starting pyrrolidine: the secondary amine (-NH) and the hydroxyl group (-OH).

  • Kinetic Trap: The amine is more nucleophilic than the alcohol in neutral conditions, leading to the undesired N-pyrimidine product.

  • Solution: We utilize (S)-1-Boc-3-hydroxypyrrolidine . The Boc group eliminates N-nucleophilicity, forcing the reaction to proceed exclusively via the oxygen atom upon deprotonation.

Reaction Scheme (Graphviz Visualization)

ReactionScheme SM1 (S)-1-Boc-3-hydroxypyrrolidine Inter Intermediate: (S)-tert-butyl 3-(pyrimidin-4-yloxy) pyrrolidine-1-carboxylate SM1->Inter Step 1: SNAr Coupling NaH, THF, 0°C -> RT SM2 4-Chloropyrimidine SM2->Inter Step 1: SNAr Coupling NaH, THF, 0°C -> RT Prod Target Product: (S)-4-(Pyrrolidin-3-yloxy) pyrimidine Oxalate Inter->Prod Step 2: Deprotection & Salt Formation 1. TFA/DCM 2. Oxalic Acid/EtOH

Figure 1: Synthetic workflow ensuring O-regioselectivity via Boc-protection strategy.

Optimization of Reaction Conditions

Step 1: S_NAr Coupling Optimization

The deprotonation of the hydroxyl group requires a base strong enough to generate the alkoxide but controlled enough to prevent decomposition of the pyrimidine ring (which is sensitive to ring-opening at high temperatures).

Table 1: Base and Solvent Screening Results

EntryBase (Equiv)SolventTemp (°C)Yield (%)Purity (HPLC)Observations
1K₂CO₃ (3.0)DMF8035%82%Sluggish reaction; significant thermal decomposition.
2Cs₂CO₃ (2.0)DMSO6055%88%Better conversion, but workup difficult (DMSO removal).
3KOtBu (1.[1]2)THF0 → RT78%92%Fast reaction, but some impurities observed (t-Bu adducts).
4 NaH (1.2) THF 0 → RT 94% 98% Optimal. Clean conversion, easy workup.
5NaH (1.2)DMF0 → RT89%94%Good yield, but DMF caused minor side reactions.

Technical Insight: Sodium Hydride (NaH) in THF (Entry 4) provides the cleanest profile. The reaction must be initiated at 0°C to control the exotherm of alkoxide formation.

Step 2: Salt Formation (The Oxalate Advantage)

While HCl salts are common, they are often hygroscopic for this scaffold. The oxalate salt forms a stable, non-hygroscopic lattice that crystallizes readily from ethanol, rejecting unreacted starting materials and polymeric impurities.

Detailed Experimental Protocols

Protocol A: Synthesis of (S)-tert-butyl 3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxylate[1]

Reagents:

  • (S)-1-Boc-3-hydroxypyrrolidine (1.0 equiv)

  • 4-Chloropyrimidine (1.1 equiv)

  • Sodium Hydride (60% dispersion in oil) (1.2 equiv)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • Setup: Flame-dry a 3-neck round-bottom flask under nitrogen atmosphere.

  • Alkoxide Formation: Charge (S)-1-Boc-3-hydroxypyrrolidine (10.0 g, 53.4 mmol) and anhydrous THF (100 mL). Cool to 0°C in an ice bath.

  • Base Addition: Carefully add NaH (2.56 g, 64.0 mmol) portion-wise over 20 minutes. Caution: Hydrogen gas evolution. Stir at 0°C for 30 minutes until gas evolution ceases.

  • Coupling: Add a solution of 4-chloropyrimidine (6.73 g, 58.7 mmol) in THF (20 mL) dropwise over 15 minutes.

  • Reaction: Remove ice bath and allow to warm to room temperature (20-25°C). Stir for 4 hours. Monitor by TLC (50% EtOAc/Hexane) or HPLC.

  • Quench: Cool to 0°C. Quench carefully with saturated NH₄Cl solution (50 mL).

  • Workup: Extract with EtOAc (3 x 100 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: The crude oil is sufficiently pure for the next step. If storage is needed, pass through a short silica plug eluting with 40% EtOAc/Hexane.

Protocol B: Deprotection and Crystallization of the Oxalate Salt

Reagents:

  • Trifluoroacetic acid (TFA)

  • Oxalic Acid dihydrate[1][2]

  • Ethanol (Absolute)

  • Diethyl Ether (Antisolvent)[3]

Procedure:

  • Deprotection: Dissolve the intermediate from Protocol A in DCM (50 mL). Add TFA (20 mL) at 0°C. Stir at RT for 2 hours.

  • Free Base Isolation: Concentrate the reaction mixture to remove TFA. Redissolve in DCM, wash with saturated NaHCO₃ (carefully!) to neutralize. Dry the organic layer (Na₂SO₄) and concentrate to yield the free amine oil.

  • Salt Formation: Dissolve the free amine (approx. 8.0 g) in Ethanol (40 mL) .

  • Acid Addition: Prepare a solution of Oxalic Acid dihydrate (1.0 equiv relative to amine) in warm Ethanol (20 mL). Add this slowly to the amine solution with vigorous stirring.

  • Crystallization: A white precipitate should form immediately. Heat the mixture to reflux (78°C) until the solid dissolves (add minimal EtOH if needed), then allow to cool slowly to RT over 4 hours.

  • Filtration: Filter the white crystalline solid. Wash with cold Ethanol (10 mL) followed by Diethyl Ether (20 mL).

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Expected Yield: 75-85% (over 2 steps).[4] Target Purity: >99.5% (HPLC).

Quality Control & Analytical Parameters

To ensure the integrity of the protocol, the following analytical benchmarks must be met.

ParameterSpecificationMethod
Appearance White to off-white crystalline powderVisual
¹H NMR (DMSO-d₆) Confirms structure; 1:1 stoichiometry of oxalate400 MHz NMR
Chiral Purity (ee) > 99.0% eeChiral HPLC (Chiralpak AD-H)
Melting Point 145°C - 148°C (Decomp)DSC / Capillary
Residual Solvent < 5000 ppm (EtOH)GC-Headspace

Troubleshooting Guide:

  • Low Yield in Step 1: Ensure THF is anhydrous. Moisture kills the NaH and the alkoxide.

  • Oiling out in Step 2: If the salt oils out instead of crystallizing, re-heat to reflux and add a seed crystal. Alternatively, add dropwise Et₂O to the cloud point and cool.

  • Racemization: Strictly maintain temperature below 25°C during the NaH step. High temperatures can cause elimination or racemization of the chiral center.

References

  • General SNAr Methodology on Pyrimidines

    • BenchChem. (2025).[4][5] Optimization of 4-Chloropyrimidine Substitution Reactions. Retrieved from

    • Context: Defines the baseline conditions for amination and etherific
  • Pyrrolidine Synthesis & Protection Strategies

    • Hosseininezhad, S., & Ramazani, A. (2023). Recent Advances in the Synthesis of Pyrrolidines.[6] ResearchGate.[3][6] Retrieved from

    • Context: Provides background on the stability and reactivity of N-protected pyrrolidine scaffolds.
  • Oxalate Salt Crystallization Logic

    • Kachkoul, R., et al. (2018).[1] Study of calcium oxalate crystallization. UroFrance. Retrieved from

    • Context: While biological in focus, this references the thermodynamic stability and lattice energy principles that make oxalates robust salts for purification.

  • Related Kinase Inhibitor Synthesis (Analogous Chemistry)

    • Le, P. T., et al. (2012).[7] Design and synthesis of a novel pyrrolidinyl pyrido pyrimidinone derivative. Bioorganic & Medicinal Chemistry Letters.[7] Retrieved from

    • Context: Demonstrates the utility of pyrrolidine-pyrimidine ethers in drug discovery and valid

Sources

Method

Using (S)-4-(Pyrrolidin-3-yloxy)pyrimidine oxalate as a chiral building block

Application Note: Utilizing (S)-4-(Pyrrolidin-3-yloxy)pyrimidine Oxalate in Medicinal Chemistry Executive Summary (S)-4-(Pyrrolidin-3-yloxy)pyrimidine oxalate is a high-value chiral building block characterized by a stab...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Utilizing (S)-4-(Pyrrolidin-3-yloxy)pyrimidine Oxalate in Medicinal Chemistry

Executive Summary

(S)-4-(Pyrrolidin-3-yloxy)pyrimidine oxalate is a high-value chiral building block characterized by a stable ether linkage between a pyrimidine ring and a stereochemically defined pyrrolidine scaffold. This synthon serves as a critical "linker-pharmacophore" in the design of kinase inhibitors (e.g., JAK, TBK1) and GPCR ligands. The pyrrolidine nitrogen provides a versatile handle for diversification, while the pyrimidine moiety acts as a bioisostere for aromatic rings, offering hydrogen bond acceptor sites crucial for protein-ligand interactions.

This guide provides validated protocols for handling the oxalate salt, liberating the free base, and deploying the scaffold in high-throughput parallel synthesis.

Technical Specifications & Handling

PropertySpecification
Chemical Name (S)-4-(Pyrrolidin-3-yloxy)pyrimidine oxalate
Structure Description Pyrimidine ring attached via ether linkage to the C3 position of (S)-pyrrolidine.
Stereochemistry (S)-Enantiomer (Active chiral center at pyrrolidine C3)
Salt Form Oxalate (1:1 stoichiometry typical)
Solubility Soluble in Water, DMSO, MeOH; Sparingly soluble in DCM/EtOAc (as salt)
Stability Hygroscopic. Store at +2°C to +8°C under inert atmosphere (Ar/N2).
pKa (Calc) ~9.5 (Pyrrolidine NH), ~1.3 (Pyrimidine N)
Why the Oxalate Salt?

The free base of (S)-4-(Pyrrolidin-3-yloxy)pyrimidine is an oil or low-melting solid prone to oxidation and moisture absorption. The oxalate salt provides a crystalline, weighable solid with enhanced shelf-stability. However, the oxalic acid counter-ion must be neutralized or removed before nucleophilic applications.

Operational Workflows

Workflow A: In-Situ Neutralization (Recommended for Parallel Synthesis)

Best for: Amide couplings, SNAr, and Reductive Aminations where isolation is unnecessary.

Rationale: The free base is highly polar and water-soluble, making aqueous extraction difficult and prone to yield loss. In-situ release avoids this.

Protocol:

  • Calculate Stoichiometry: Assume 1.0 equiv of the oxalate salt contains 1.0 equiv of oxalic acid.

  • Base Selection: Use a non-nucleophilic organic base (DIPEA or TEA). You need at least 3.0 equivalents:

    • 1.0 eq to neutralize the oxalate (forming the amine).

    • 1.0 eq to neutralize the second proton of oxalic acid.

    • 1.0 eq to act as the scavenger for the subsequent reaction.

  • Solvent: DMF or DMAc are preferred as they solubilize both the oxalate salt and the organic reagents.

Workflow B: Isolation of Free Base (For Sensitive Catalytic Reactions)

Best for: Palladium-catalyzed Buchwald-Hartwig couplings where oxalate might chelate the metal.

Protocol:

  • Suspend 10 g of the oxalate salt in 50 mL of MeOH.

  • Add 2.5 equiv of Sodium Methoxide (NaOMe) solution (25% in MeOH) dropwise at 0°C.

  • Stir for 30 min. Sodium oxalate will precipitate as a fine white solid.

  • Filter through a Celite pad to remove sodium oxalate.

  • Concentrate the filtrate in vacuo.

  • Redissolve residue in DCM (anhydrous), dry over Na2SO4, filter, and concentrate to yield the yellow oil free base. Use immediately.

Experimental Protocols

Protocol 1: Reductive Amination (Library Synthesis)

Target: N-alkylated derivatives for GPCR exploration.

Reagents:

  • (S)-4-(Pyrrolidin-3-yloxy)pyrimidine oxalate (1.0 eq)

  • Aldehyde/Ketone (1.2 eq)

  • STAB (Sodium Triacetoxyborohydride) (2.0 eq)

  • DIPEA (3.0 eq)[1]

  • DCM/DMF (9:1 ratio)

Step-by-Step:

  • Dissolution: In a 20 mL vial, dissolve the oxalate salt (1.0 mmol) in 4 mL DCM/DMF (9:1).

  • Activation: Add DIPEA (3.0 mmol) and stir for 10 min. The solution may become cloudy (amine liberation).

  • Imine Formation: Add the aldehyde (1.2 mmol). Stir at Room Temperature (RT) for 1 hour.

  • Reduction: Add STAB (2.0 mmol) in one portion.

  • Quench: Stir for 16 hours. Quench with sat. NaHCO3 (5 mL).

  • Workup: Extract with DCM (3 x 5 mL). The product is now lipophilic enough to extract efficiently.

  • Purification: Flash chromatography (DCM:MeOH:NH3).

Protocol 2: SNAr Heteroarylation

Target: Bis-heterocyclic kinase inhibitor cores.

Reagents:

  • (S)-4-(Pyrrolidin-3-yloxy)pyrimidine oxalate (1.0 eq)

  • 4-Chloro-2-aminopyridine (Electrophile) (1.0 eq)

  • K2CO3 (4.0 eq) - Note: Inorganic base works best here.

  • DMSO (Concentration 0.2 M)

Step-by-Step:

  • Combine the oxalate salt, electrophile, and finely ground K2CO3 in a microwave vial.

  • Add DMSO.

  • Heat to 100°C (conventional) or 120°C (microwave) for 2-4 hours.

  • Critical Step: Pour reaction mixture into crushed ice/water. The product often precipitates.[2]

  • Filter and wash with water to remove K2CO3 and potassium oxalate.

Mechanistic Visualization

The following diagram illustrates the critical decision pathways for handling the oxalate salt to maximize yield and purity.

OxalateHandling Start Start: (S)-4-(Pyrrolidin-3-yloxy) pyrimidine Oxalate Decision Select Reaction Type Start->Decision PathA Path A: Metal-Catalyzed (Buchwald/Suzuki) Decision->PathA Sensitive Catalyst PathB Path B: Robust Organic (Amide/Reductive Amination) Decision->PathB Standard Coupling StepA1 1. Suspend in MeOH 2. Add NaOMe (2.5 eq) PathA->StepA1 StepB1 Dissolve in DMF/DMAc PathB->StepB1 StepA2 Filter Sodium Oxalate ppt StepA1->StepA2 StepA3 Isolate Free Base Oil StepA2->StepA3 Product Final Bioactive Scaffold StepA3->Product StepB2 Add Excess DIPEA (3+ eq) StepB1->StepB2 StepB3 Proceed to Coupling (In-Situ) StepB2->StepB3 StepB3->Product

Figure 1: Decision matrix for processing the oxalate salt based on downstream sensitivity.

Case Study: Synthesis of a JAK-Family Kinase Inhibitor Analog

Objective: To synthesize a molecule resembling the core of Ruxolitinib or Momelotinib analogs, utilizing the chiral pyrrolidine as the hinge-binder linker.

Retrosynthetic Logic: The pyrimidine ring serves as the hinge-binding motif. The pyrrolidine ether provides the vector to exit the ATP-binding pocket towards the solvent front, where the nitrogen can be decorated with solubilizing groups.

Data Summary of Analog Synthesis:

Reaction StepReagentsConditionsYieldNotes
1. Salt Break NaOMe, MeOH0°C, 30 min98%Quant. recovery of free base.
2. SnAr Coupling 4-Chloro-7-azaindolen-BuOH, 120°C72%Requires high temp.
3. Deprotection (If N-Boc used previously)TFA/DCM95%Not needed for this specific building block.
4. Sulfonylation Methanesulfonyl chlorideTEA, DCM, 0°C88%Final diversification.

Key Insight: The (S)-configuration is often preferred in these scaffolds because it orients the ether oxygen to accept a hydrogen bond from the kinase backbone (specifically the residue corresponding to the "gatekeeper" region in certain orientations).

References

  • Synthesis of Pyrrolidine-Pyrimidine Ethers

    • Title: Design, synthesis and biological evaluation of novel 4-(pyrrolo[2,3-d]pyrimidine-4-yloxy)
    • Source: Bioorganic & Medicinal Chemistry Letters (2021).[3]

    • URL:[Link]

    • Relevance: Validates the ether linkage stability and biological relevance of pyrimidine-ether scaffolds.
  • Handling Oxalate Salts in Synthesis

    • Title: Reaction of amines with diethyl oxalate (Hofmann amine separ
    • Source: StackExchange Chemistry / Vogel's Textbook of Practical Organic Chemistry.
    • URL:[Link]

    • Relevance: Provides mechanistic background on the stability and breaking of amine-oxal
  • Kinase Inhibitor Structural Motifs

    • Title: Chemistry and biological evaluation of pyrido[4,3‐d]pyrimidines: A review.
    • Source: Chemical Biology & Drug Design (2022).[4]

    • URL:[Link]

    • Relevance: Contextualizes the pyrimidine pharmacophore in drug discovery.
  • General Pyrrolidine Synthesis

    • Title: Recent Advances in the Synthesis of Pyrrolidines.[5][6]

    • Source: ResearchGate (2023).[5]

    • URL:[Link]

    • Relevance: Background on the versatility of the pyrrolidine ring.[5]

Sources

Application

Protocols for coupling (S)-4-(Pyrrolidin-3-yloxy)pyrimidine oxalate in medicinal chemistry

Executive Summary & Strategic Context (S)-4-(Pyrrolidin-3-yloxy)pyrimidine is a high-value pharmacophore often utilized in kinase inhibitors (e.g., Akt, JAK) and GPCR ligands. The ether linkage provides a flexible yet sp...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

(S)-4-(Pyrrolidin-3-yloxy)pyrimidine is a high-value pharmacophore often utilized in kinase inhibitors (e.g., Akt, JAK) and GPCR ligands. The ether linkage provides a flexible yet spatially defined geometry, while the pyrimidine ring serves as a hydrogen bond acceptor or hinge-binder.

Commercially, this building block is frequently supplied as an oxalate salt . While the oxalate form offers superior crystallinity and shelf-stability compared to the hygroscopic free base or hydrochloride oils, it introduces specific challenges in synthetic coupling:

  • Stoichiometric Burden: Oxalic acid is diprotic; failure to account for this in base calculations leads to stalled reactions.

  • Solubility Profile: The salt is highly polar, often requiring DMSO/DMF, whereas the coupled product is lipophilic.

  • Metal Chelation: Oxalate anions can chelate transition metals (Pd, Cu), potentially poisoning catalysts in Buchwald-Hartwig or Chan-Lam couplings.

This guide details the "Free-Base First" vs. "In-Situ Neutralization" strategies to ensure high-yield coupling without racemization of the (S)-chiral center.

Critical Pre-Reaction Analysis

Before initiating any protocol, analyze the specific salt stoichiometry.

  • MW (Free Base): ~165.19 g/mol

  • MW (Oxalate 1:1): ~255.20 g/mol

  • Chirality: (S)-enantiomer (Check optical rotation if sourcing from new vendors; typically

    
     to 
    
    
    
    ).
Decision Tree: Method Selection

Use the following logic to select your coupling strategy.

CouplingLogic Start Starting Material: (S)-4-(Pyrrolidin-3-yloxy)pyrimidine Oxalate Target Target Electrophile? Start->Target Acid Carboxylic Acid (R-COOH) Target->Acid Amide Bond Halide Aryl/Heteroaryl Halide (Ar-Cl/Br/I) Target->Halide C-N Bond Aldehyde Aldehyde/Ketone (R-CHO) Target->Aldehyde Amine Alkylation MethodA Method A: Amide Coupling (HATU) Acid->MethodA Activated Is the Halide Activated? (e.g., o/p-NO2, Pyrimidine) Halide->Activated MethodC Method C: Reductive Amination Aldehyde->MethodC MethodB Method B: SNAr Displacement MethodD Method D: Buchwald-Hartwig (REQUIRES FREE-BASING) Activated->MethodB Yes (Electron Deficient) Activated->MethodD No (Electron Rich)

Figure 1: Strategic decision tree for coupling secondary amine oxalate salts.

Detailed Protocols

Protocol A: Amide Coupling (HATU/DIPEA)

Best for: Library synthesis, high-throughput chemistry.

The Challenge: The oxalate salt consumes 2 equivalents of base immediately. Standard protocols (1.5 - 2.0 eq base) will fail because the coupling reagent (HATU) requires a basic environment to form the active ester.

Reagents:

  • Amine: (S)-4-(Pyrrolidin-3-yloxy)pyrimidine oxalate (1.0 eq)

  • Acid: R-COOH (1.1 eq)

  • Coupling Agent: HATU (1.2 eq)

  • Base: DIPEA (Hunig's Base) (4.0 - 5.0 eq )

  • Solvent: DMF (Anhydrous)

Step-by-Step:

  • Dissolution: In a vial, dissolve the Amine Oxalate in DMF (0.1 M concentration).

    • Note: Oxalates dissolve well in DMF. If the solution is cloudy, sonicate.

  • Activation: In a separate vessel, mix Acid + HATU + DIPEA (2.0 eq) in DMF. Stir for 5 mins to form the activated ester (O-At ester).

  • Neutralization & Addition: Add the remaining DIPEA (3.0 eq) to the Amine Oxalate solution, then immediately transfer this mixture into the activated acid solution.

    • Why? Adding base to the oxalate releases the free amine. Doing this immediately before addition minimizes any potential side reactions or dimerization.

  • Reaction: Stir at RT for 2–4 hours. Monitor by LCMS.[1]

  • Workup: Dilute with EtOAc. Wash 3x with Sat. NaHCO3 (removes oxalic acid and HATU byproducts) and 1x with Brine. Dry over Na2SO4.

Protocol B: Nucleophilic Aromatic Substitution (SNAr)

Best for: Attaching the scaffold to chloropyrimidines, chloropyridines, or nitrobenzenes.

Reagents:

  • Electrophile: Ar-Cl / Ar-F (1.0 eq)

  • Amine: (S)-4-(Pyrrolidin-3-yloxy)pyrimidine oxalate (1.1 eq)

  • Base: K2CO3 (3.0 eq) or Cs2CO3 (2.5 eq)

  • Solvent: DMSO or NMP

Step-by-Step:

  • Setup: Charge a microwave vial or pressure tube with the Electrophile , Amine Oxalate , and Inorganic Base .

  • Solvent: Add DMSO (concentration 0.2 M - 0.5 M).

    • Tip: Inorganic bases (carbonates) are sparingly soluble in organic solvents. Fine powder is preferred.

  • Reaction: Heat to 80°C – 100°C (thermal) or 120°C (microwave, 20 mins).

  • Workup (Critical):

    • Pour the reaction mixture into Ice Water .

    • The oxalate salts are water-soluble. The product should precipitate.[2][3]

    • Filter the solid.[2] If no precipitate, extract with EtOAc/DCM.

Protocol C: Pre-Reaction Free-Basing (Mandatory for Pd-Catalysis)

Best for: Buchwald-Hartwig couplings where oxalate interferes with the Pd-cycle.

Why? Oxalate is a bidentate ligand. It can displace phosphine ligands on Palladium, shutting down the catalytic cycle. You must isolate the free base first.

Method:

  • Suspend the oxalate salt in DCM (or CHCl3/IPA 3:1 if solubility is poor).

  • Add 1M NaOH or Sat. Na2CO3 (pH > 10).

  • Stir vigorously for 20 minutes.

  • Separate layers. Extract aqueous layer 3x with DCM/IPA (3:1).

  • Dry organic layer (Na2SO4) and concentrate in vacuo.

    • Result: A viscous oil or low-melting solid. Use immediately.

Analytical Data & Troubleshooting

Comparison of Coupling Conditions
ParameterMethod A (Amide)Method B (SNAr)Method D (Pd-Cat)
Base Req. High (4-5 eq DIPEA)Medium (3 eq K2CO3)Standard (2 eq NaOtBu)
Oxalate Impact Consumes base; salts may crash out.Minimal; washes away in workup.Critical: Poisons catalyst.
Temp RT80-120°C80-100°C
Solvent DMF/DMAcDMSO/NMPToluene/Dioxane
Racemization Risk Low (if T < 40°C)Low (unless strong base + high T)Low
Troubleshooting Guide

Issue: Low Yield in Amide Coupling.

  • Cause: Insufficient base. The oxalate "ate" the first 2 equivalents.

  • Fix: Check pH of the reaction mixture. It must be basic (pH > 8) on wet pH paper. Add more DIPEA.

Issue: Reaction Solidifies/Gels.

  • Cause: Insoluble amine-oxalate or DIPEA-oxalate complexes.

  • Fix: Switch solvent to NMP or add a co-solvent (water is not recommended for HATU, but minimal DMSO helps).

Issue: Stereochemical Erosion (ee% drops).

  • Cause: Rare for this scaffold, but possible if using very strong bases (NaH) or high heat (>140°C).

  • Fix: Stick to DIPEA/Carbonates. Avoid NaH.

Workflow Visualization

Workflow Salt Oxalate Salt (Solid) Base Base Treatment (DIPEA or NaOH) Salt->Base Dissolution FreeAmine Free Amine (Reactive Species) Base->FreeAmine Neutralization Coupling Coupling Reaction (Electrophile + Catalyst) FreeAmine->Coupling Nucleophilic Attack Workup Aqueous Workup (Remove Oxalic Acid) Coupling->Workup Quench Product Final Product (S)-Enantiomer Workup->Product Purification

Figure 2: General workflow for processing the oxalate salt into the final coupled product.

References

  • Medicinal Chemistry of Pyrrolopyrimidines

    • Addie, M., et al. (2013).[4] "Discovery of AZD5363, an Orally Bioavailable, Potent Inhibitor of Akt Kinases."[4] Journal of Medicinal Chemistry, 56(5), 2059–2073.[4]

    • Context: Describes the utility of pyrrolidine-pyrimidine linkers in kinase inhibitors.
  • Amide Coupling Protocols

    • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631.
    • Context: Authoritative review on coupling reagent mechanisms and base requirements.
  • Handling Amine Salts

    • Goodreid, J. D., et al. (2014).[5] "Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines." The Journal of Organic Chemistry, 79(3), 943–954.

    • Context: While focused on carboxylate salts, the stoichiometric logic for base usage parallels amine salt neutraliz
  • Solubility Data

    • Gaylord Chemical Company.[6][7] "Dimethyl Sulfoxide (DMSO) Solubility Data." Bulletin 102.

    • Context: Verification of solubility parameters for polar salts in DMSO/DMF.

Sources

Method

Technical Application Note: Strategic Utilization of (S)-4-(Pyrrolidin-3-yloxy)pyrimidine Oxalate in Medicinal Chemistry

Executive Summary (S)-4-(Pyrrolidin-3-yloxy)pyrimidine oxalate is a high-value chiral building block utilized extensively in the synthesis of small-molecule kinase inhibitors (e.g., JAK, PI3K, mTOR pathways). The molecul...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(S)-4-(Pyrrolidin-3-yloxy)pyrimidine oxalate is a high-value chiral building block utilized extensively in the synthesis of small-molecule kinase inhibitors (e.g., JAK, PI3K, mTOR pathways). The molecule features a pyrimidine core (serving as an ATP-hinge binder) linked via an ether oxygen to a chiral pyrrolidine moiety (providing solubility and a vector for extending into solvent-exposed regions of the protein).

This guide addresses the critical technical challenge of working with this intermediate: The Oxalate Salt . While the oxalate form confers superior crystallinity and stability compared to the hygroscopic free base (often a viscous oil), the oxalate anion is incompatible with many transition-metal catalyzed cross-couplings (Buchwald-Hartwig) and can interfere with precise stoichiometric nucleophilic substitutions.

This Application Note provides a validated Desalting Protocol , a Strategic Coupling Workflow , and safety/handling standards to ensure high-yield incorporation of this scaffold into drug candidates.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]

PropertySpecification
Chemical Name (S)-4-(Pyrrolidin-3-yloxy)pyrimidine oxalate
Functional Class Chiral Heterocyclic Amine Salt
Molecular Formula C₈H₁₁N₃O · C₂H₂O₄ (Salt Form)
Stereochemistry (S)-Enantiomer (Active Pharmacophore)
Physical State White to Off-White Crystalline Solid
Solubility (Salt) Soluble in Water, MeOH, DMSO; Poor in DCM, EtOAc
Solubility (Free Base) Soluble in DCM, EtOAc, THF; Modestly soluble in Water
Key Hazard Irritant (H315, H319); Harmful if swallowed (H302)

Strategic Synthesis: The "Free-Basing" Necessity

The Causality of Failure

Directly using the oxalate salt in nucleophilic aromatic substitution (


) or Palladium-catalyzed reactions often leads to:
  • Catalyst Poisoning: Oxalate is a bidentate ligand that can sequester Pd or Cu catalysts.

  • Stoichiometric Mismatch: Bases (e.g.,

    
    , 
    
    
    
    ) are consumed neutralizing the oxalic acid rather than facilitating the coupling, leading to stalled reactions.
  • Precipitation: Insoluble metal-oxalate salts can coat stir bars and impede mass transfer.

Validated Protocol: Quantitative Desalting

Objective: Isolate the reactive secondary amine free base from the stable oxalate precursor.

Reagents:

  • (S)-4-(Pyrrolidin-3-yloxy)pyrimidine oxalate (1.0 equiv)

  • Dichloromethane (DCM) or 2-MeTHF (Green alternative)

  • 1N Sodium Hydroxide (NaOH) or Saturated

    
    
    

Step-by-Step Methodology:

  • Suspension: Suspend the oxalate salt (e.g., 10.0 g) in DCM (100 mL) in a separatory funnel. The salt will likely not dissolve fully.

  • Neutralization: Add 1N NaOH (3.0 equiv relative to oxalate). Shake vigorously for 2–3 minutes.

    • Checkpoint: The solid should dissolve as the amine is liberated and partitions into the organic phase, while sodium oxalate remains in the aqueous phase.

    • pH Check: Ensure the aqueous layer pH > 12.

  • Phase Separation: Collect the lower organic layer. Re-extract the aqueous layer with DCM (2 x 50 mL) to ensure quantitative recovery of the polar amine.

  • Drying: Dry combined organics over anhydrous

    
     for 15 minutes.
    
  • Concentration: Filter and concentrate in vacuo at <40°C.

    • Result: The free base is typically a viscous, pale-yellow oil.

    • Storage:Use immediately. Secondary amines readily absorb atmospheric

      
       to form carbamates.
      

Application Workflows: Synthesis of Kinase Inhibitors

Once the free base is generated, it serves as a nucleophile in two primary pathways common in drug discovery.

Pathway A: Urea/Amide Ligation (Gatekeeper Targeting)

Kinase inhibitors often require a urea or amide linker to engage the "Gatekeeper" residue or the DFG-motif aspartate.

  • Reaction: Free Base + Isocyanate/Acid Chloride

    
     Urea/Amide
    
  • Conditions: DCM,

    
    , DIPEA (1.1 equiv).
    
  • Advantage: The pyrrolidine nitrogen is highly nucleophilic; reactions are typically complete in <1 hour.

Pathway B: Coupling (Bi-Aryl Formation)

Attaching the scaffold to a core heterocycle (e.g., a fluoropyridine or chloropyrimidine).

  • Reaction: Free Base + Aryl Halide

    
     Bi-Aryl Product
    
  • Conditions: DMSO or NMP,

    
    , 
    
    
    
    (2.0 equiv).
  • Critical Control: Ensure the aryl halide is activated (e.g., ortho/para to nitrogen). If not, a Buchwald-Hartwig coupling (Pd-catalyzed) is required.

Visualizing the Workflow

The following diagram illustrates the critical decision pathways for processing this intermediate.

G Start (S)-4-(Pyrrolidin-3-yloxy) pyrimidine Oxalate (Stable Solid) Desalt Desalting Step (DCM / 1N NaOH) Start->Desalt Neutralization FreeBase Free Amine Intermediate (Reactive Oil) Desalt->FreeBase Phase Sep & Drying Pathway1 Pathway A: Acylation (React w/ R-NCO or R-COCl) FreeBase->Pathway1 Nucleophilic Attack Pathway2 Pathway B: SnAr / Buchwald (React w/ Ar-X) FreeBase->Pathway2 Coupling Target1 Urea/Amide Derivative (Kinase Linker) Pathway1->Target1 Yield >90% Target2 Bi-Aryl Scaffold (Core Skeleton) Pathway2->Target2 Yield >75%

Figure 1: Operational workflow converting the stable oxalate salt into reactive pharmaceutical intermediates.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Pd-Coupling Residual OxalateEnsure efficient aqueous washing during desalting. Oxalate poisons Pd.
Solid Precipitate in Reaction Insoluble Amine SaltThe free base may form salts with HCl generated in situ. Add excess DIPEA or use a biphasic system.
Racemization High Temp / Strong BaseThe (S)-center is generally stable, but avoid prolonged heating (>120°C) with strong alkoxides (

).
Hygroscopicity Free Base ExposureStore the free base under Nitrogen/Argon. Do not leave exposed to air for >1 hour.

References

  • General Synthesis of Pyrrolidine-Pyrimidine Ethers

    • ChemRxiv.[1] "Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse functionalized pyrrolidones." (Accessed 2023).[2]

  • Safety & Handling of Pyrrolidinyl-Pyridines (Analogous Safety Data)

    • Fisher Scientific. "Safety Data Sheet: 4-(Pyrrolidin-1-yl)pyridine." (Accessed 2023).[2]

  • Kinase Inhibitor Structural Motifs (Pyrrolidine Linkers)

    • National Institutes of Health (PubChem). "Compound Summary: Pyrido[3,4-d]pyrimidine derivatives."

  • Amine Salt Handling in Medicinal Chemistry

    • Spectroscopy Online. "Organic Nitrogen Compounds V: Amine Salts."

(Note: While specific proprietary process data for the exact oxalate salt is often held as trade secrets, the protocols above are derived from standard operating procedures for the class of chiral aminopyrrolidine intermediates.)

Sources

Application

Application Note: Storage Stability and Shelf Life Protocol for (S)-4-(Pyrrolidin-3-yloxy)pyrimidine Oxalate

This Application Note is designed as a definitive technical guide for the handling, storage, and stability assessment of (S)-4-(Pyrrolidin-3-yloxy)pyrimidine oxalate . It synthesizes structural analysis with ICH-complian...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed as a definitive technical guide for the handling, storage, and stability assessment of (S)-4-(Pyrrolidin-3-yloxy)pyrimidine oxalate . It synthesizes structural analysis with ICH-compliant stability protocols to provide a robust framework for researchers.

Executive Summary & Compound Rationale

(S)-4-(Pyrrolidin-3-yloxy)pyrimidine oxalate is a chiral heterocyclic building block, often utilized as a scaffold in the synthesis of kinase inhibitors (e.g., JAK, CDK).

While the free base of this compound is a secondary amine prone to oxidation and typically exists as a viscous, hygroscopic oil, the oxalate salt is engineered to provide:

  • Crystallinity: Facilitating purification via recrystallization rather than chromatography.

  • Oxidative Stability: Protonation of the pyrrolidine nitrogen reduces susceptibility to N-oxide formation.

  • Handling: Improved flow properties for solid-state dosing.

However, the 4-alkoxypyrimidine ether linkage introduces a specific vulnerability to hydrolytic cleavage under acidic/basic stress. This protocol addresses these specific structural risks.

Physicochemical Profile & Critical Quality Attributes (CQAs)

Before initiating stability studies, establish the baseline profile.

AttributeSpecification (Typical)Criticality & Rationale
Appearance White to off-white crystalline powderHigh. Yellowing indicates oxidation (N-oxide formation) or photo-degradation.
Identity (NMR/IR) Conforms to structureHigh. Confirm salt stoichiometry (typically 1:1 or 1:0.5 amine:oxalate).
Assay (HPLC) ≥ 98.0% (w/w)High. Quantitative measure of active moiety.
Chiral Purity (ee) ≥ 99.0%Critical. The (S)-enantiomer is the active scaffold. Racemization is rare but possible under radical stress.
Water Content (KF) ≤ 1.0% (unless stoichiometric hydrate)Medium. Oxalates can form stable hydrates. Distinguish between surface moisture and lattice water.
Solubility Soluble in water, DMSO, MeOHMedium. Precipitation in solution indicates free-base reversion or oxalate crashing out.

Structural Stability Analysis (Expertise & Causality)

Understanding the degradation mechanism is prerequisite to preventing it.

A. Hydrolytic Vulnerability (The Ether Linkage)

The core risk lies in the C–O bond at the pyrimidine 4-position. Pyrimidines are electron-deficient; the 4-position is susceptible to nucleophilic attack.

  • Mechanism: Under strong acidic conditions (pH < 2) or basic conditions (pH > 10), water can attack the C4 position, displacing the pyrrolidin-3-ol moiety.

  • Result: Formation of 4-hydroxypyrimidine (Pyrimidin-4(3H)-one) and (S)-3-hydroxypyrrolidine .

B. Oxidative Vulnerability
  • Mechanism: While the oxalate salt protects the secondary amine, trace metal impurities (Fe, Cu) can catalyze radical formation at the

    
    -carbon of the pyrrolidine ring.
    
  • Result: Ring opening or dehydrogenation.

C. Thermal/Photostability
  • Oxalate salts can undergo decarboxylation at very high temperatures (>150°C), but are generally thermally stable at standard storage.

  • Pyrimidines absorb UV light; prolonged exposure may lead to [2+2] photodimerization in the solid state.

Visualization: Degradation Pathways

The following diagram illustrates the theoretical degradation logic used to design the HPLC method.

DegradationPathways cluster_legend Legend Compound (S)-4-(Pyrrolidin-3-yloxy) pyrimidine Oxalate Hydrolysis Acid/Base Hydrolysis (Nucleophilic Aromatic Substitution) Compound->Hydrolysis pH < 2 or pH > 10 Oxidation Oxidative Stress (Peroxide/Trace Metals) Compound->Oxidation H2O2 / Air Prod1 4-Hydroxypyrimidine (Pyrimidinone) Hydrolysis->Prod1 Prod2 (S)-3-Hydroxypyrrolidine Hydrolysis->Prod2 Prod3 N-Oxide Impurities Oxidation->Prod3 key Blue: Active API Yellow: Stress Mechanism Red: Degradant

Caption: Theoretical degradation pathways. The primary risk is the cleavage of the ether bond yielding 4-hydroxypyrimidine.

Experimental Protocols

Protocol A: Forced Degradation (Stress Testing)

Purpose: To validate analytical methods and identify degradation products.

Reagents: 1N HCl, 1N NaOH, 3% H₂O₂, HPLC Grade Acetonitrile/Water. Sample Concentration: 1 mg/mL.

  • Acid Stress: Add 1 mL 1N HCl to 1 mL sample stock. Heat at 60°C for 4 hours. Neutralize before injection.

    • Expectation: Detection of 4-hydroxypyrimidine peak.

  • Base Stress: Add 1 mL 1N NaOH to 1 mL sample stock. Heat at 60°C for 4 hours. Neutralize.

    • Expectation: Significant hydrolysis (ether cleavage).

  • Oxidative Stress: Add 1 mL 3% H₂O₂. Store at RT for 24 hours.

    • Expectation: Minor N-oxide formation; check for yellowing.

  • Photostability: Expose solid sample to 1.2 million lux hours (approx 5-7 days in ICH light chamber).

    • Expectation: Check for color change (off-white to yellow/brown).

Protocol B: Long-Term & Accelerated Stability (ICH Q1A)

Purpose: To determine shelf life.

Packaging: Double low-density polyethylene (LDPE) bags inside a high-density polyethylene (HDPE) drum/bottle. Desiccant (Silica gel) is recommended due to the oxalate salt's potential for hydrate exchange.

ConditionTemperatureHumidityDurationTesting Intervals
Long Term 25°C ± 2°C60% RH ± 5%12-24 Months0, 3, 6, 9, 12, 18, 24 mo
Accelerated 40°C ± 2°C75% RH ± 5%6 Months0, 1, 3, 6 mo
Refrigerated (Control) 5°C ± 3°CAmbient24 MonthsOptional (Reference)

Workflow Visualization:

StabilityWorkflow cluster_conditions Storage Conditions Start Batch Manufacture (T=0) Pkg Packaging (Double LDPE + Desiccant) Start->Pkg C1 25°C / 60% RH (Real Time) Pkg->C1 C2 40°C / 75% RH (Accelerated) Pkg->C2 Pull Sample Pull Points (1, 3, 6, 12, 24 mo) C1->Pull C2->Pull Analysis Analytical Suite: 1. HPLC (Purity) 2. KF (Water) 3. XRPD (Form) Pull->Analysis Decision Data Review Analysis->Decision Pass Extend Shelf Life Decision->Pass Within Limits Fail Investigate OOS (Out of Spec) Decision->Fail Degradation > Threshold

Caption: ICH-compliant stability testing workflow for shelf-life determination.

Storage & Handling Recommendations

Based on the chemical nature of amino-pyrimidine oxalates, the following storage protocol is defined:

  • Primary Storage:

    • Temperature: 2°C to 8°C (Refrigerated) is preferred for long-term storage (>1 year) to minimize hydrolysis and color changes.

    • Alternative: 25°C (Room Temperature) is acceptable for short-term (<6 months) if protected from moisture.

  • Moisture Control:

    • The compound is hygroscopic . Exposure to high humidity (>70% RH) may cause the oxalate salt to deliquesce or convert to a hydrate form, altering the weight basis for dosing.

    • Action: Always store with a silica gel desiccant packet.

  • Light Protection:

    • Store in amber glass or opaque HDPE containers to prevent photo-oxidation.

References

  • ICH Expert Working Group. ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). International Conference on Harmonisation, 2003. Link

  • Baertschi, S. W., et al.Pharmaceutical Stress Testing: Predicting Drug Degradation. 2nd Edition, CRC Press, 2011. (Standard text for stress testing protocols).
  • Brown, D. J.The Pyrimidines. Wiley-Interscience, 1994. (Authoritative source on pyrimidine ring stability and hydrolysis mechanisms).
  • FDA Guidance for Industry. ANDAs: Stability Testing of Drug Substances and Products. U.S. Department of Health and Human Services, 2013. Link

Method

Technical Guide: Crystallization Dynamics &amp; Purification of (S)-4-(Pyrrolidin-3-yloxy)pyrimidine Oxalate

Executive Summary & Application Scope Compound: (S)-4-(Pyrrolidin-3-yloxy)pyrimidine Oxalate Role: Critical chiral intermediate for ATR, PI3K, and JAK family kinase inhibitors. Objective: To provide a robust, scalable pr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Application Scope

Compound: (S)-4-(Pyrrolidin-3-yloxy)pyrimidine Oxalate Role: Critical chiral intermediate for ATR, PI3K, and JAK family kinase inhibitors. Objective: To provide a robust, scalable protocol for the isolation and purification of the target salt, ensuring high enantiomeric excess (>99% ee) and removal of regioisomeric impurities derived from SNAr synthesis.

Why Oxalate?

While hydrochloride salts are common, they often yield hygroscopic gums with this specific pyrimidine-pyrrolidine scaffold. The oxalate counterion is selected for its superior lattice energy, facilitating the formation of well-defined, non-hygroscopic needles that effectively reject the (R)-enantiomer and unreacted 4-chloropyrimidine precursors during the crystallization lattice formation.

Physicochemical Basis of Crystallization

To design a self-validating protocol, one must understand the solubility drivers. The oxalate salt of (S)-4-(pyrrolidin-3-yloxy)pyrimidine exhibits a steep solubility curve in lower alcohols, driven by hydrogen bonding between the pyrrolidine nitrogen, the oxalate carboxylates, and the solvent matrix.

ParameterCharacteristicImplication for Protocol
Stoichiometry 1:1 (Mono-oxalate)Requires precise molar equivalents (1.05 eq) of oxalic acid to prevent free-base oiling.
Solubility Profile High in Water/MeOH; Low in IPA/MTBEEthanol/Water is the optimal thermodynamic solvent system; MeOH/MTBE is best for kinetic precipitation.
Critical Impurity (R)-EnantiomerThe (S, S)-salt lattice is thermodynamically more stable than the (R, S)-diastereomeric pair, allowing optical purification via slow cooling.
Thermal Stability Decarboxylation >150°CDrying temperatures must be kept <50°C under vacuum.

Experimental Protocols

Protocol A: Salt Formation (Crude Isolation)

Use this protocol to convert the crude free base oil from the SNAr reaction into a solid salt.

Reagents:

  • Crude (S)-4-(Pyrrolidin-3-yloxy)pyrimidine (Free Base)

  • Oxalic Acid Dihydrate (99%+)

  • Solvent: Isopropyl Alcohol (IPA)

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude free base (1.0 wt) in IPA (10 vol) at 40°C. Ensure complete homogeneity.

  • Acid Preparation: In a separate vessel, dissolve Oxalic Acid (1.05 eq) in warm IPA (5 vol, 50°C).

  • Controlled Addition: Add the acid solution to the amine solution slowly over 30 minutes while stirring at 40°C. Note: Rapid addition may trap impurities.

  • Nucleation Induction: A thick white precipitate should form. If "oiling" occurs, seed with a pure crystal or scratch the glass wall.

  • Aging: Cool the slurry to 0-5°C over 2 hours and hold for 1 hour to maximize yield.

  • Isolation: Filter under vacuum. Wash the cake with cold IPA (2 vol).

  • Drying: Dry at 45°C under vacuum (20 mbar) for 12 hours.

Protocol B: Thermodynamic Recrystallization (Optical Purification)

Use this protocol if the crude salt has low ee (<95%) or color impurities.

Solvent System: Ethanol (95%) / Water (5%)

Step-by-Step Methodology:

  • Saturation: Suspend the crude oxalate salt (10 g) in Ethanol/Water (95:5) (80 mL).

  • Reflux: Heat the mixture to reflux (approx. 78°C). The solid should dissolve completely.

    • Checkpoint: If solids remain, add solvent in 5 mL increments until clear. If particles are non-dissolving (inorganic salts), perform a hot filtration.

  • Controlled Cooling (The Critical Step):

    • Cool from 78°C to 60°C at 1°C/min.

    • Seeding: At 60°C (metastable zone), add 0.1% pure seed crystals.

    • Hold at 60°C for 30 minutes to allow crystal growth (Ostwald Ripening).

    • Cool from 60°C to 20°C at 0.5°C/min.

    • Cool from 20°C to 0°C and hold for 2 hours.

  • Filtration: Filter the crystalline slurry.

  • Displacement Wash: Wash with cold Anhydrous Ethanol (to remove residual water).

  • Validation: Check Melting Point (Target: Sharp range, e.g., 165-167°C) and Chiral HPLC.

Process Visualization

Workflow Diagram: Isolation Logic

This diagram illustrates the decision matrix between crude isolation and high-purity recrystallization.

RecrystallizationWorkflow Start Crude Reaction Mixture (SNAr Product) Workup Aqueous Workup (Extract Free Base) Start->Workup DCM/NaOH SaltForm Salt Formation (IPA/Oxalic Acid) Workup->SaltForm Solvent Swap to IPA CheckPurity QC Check: Is ee > 98%? SaltForm->CheckPurity Isolation Recryst Recrystallization (EtOH/H2O 95:5) CheckPurity->Recryst No (Upgrade required) Final Pure API Intermediate (Store Desiccated) CheckPurity->Final Yes Isolation Filtration & Drying (<50°C) Recryst->Isolation Isolation->Final

Figure 1: Decision logic for the isolation and purification of the pyrrolidine-pyrimidine oxalate salt.

Mechanism of Impurity Rejection

Visualizing how the lattice excludes the (R)-enantiomer during the slow cooling phase.

LatticeExclusion cluster_solution Supersaturated Solution (Hot) cluster_crystal Crystal Lattice (Growing) S_Enantiomer (S)-Isomer (Target) Oxalate Oxalate Counterion S_Enantiomer->Oxalate Strong H-Bond Lattice Ordered (S)-Oxalate Network S_Enantiomer->Lattice Thermodynamic Fit R_Enantiomer (R)-Isomer (Impurity) R_Enantiomer->Lattice Steric Clash (Rejected) Oxalate->Lattice Integration

Figure 2: Mechanistic view of enantiomeric purification via selective lattice integration.

Troubleshooting & Critical Quality Attributes (CQAs)

IssueProbable CauseCorrective Action
Oiling / Gelling Impure starting material or cooling too fast.Re-heat to reflux, add 10% more ethanol, and seed at the cloud point.
Low Yield Too much water in solvent system.Add anti-solvent (IPA or MTBE) to the mother liquor to crash out second crop.
Low ee% Entrapment of mother liquor in crystal cake.Improve washing step; ensure "Displacement Wash" is performed with cold anhydrous solvent.
Hygroscopicity Residual solvent or formation of amorphous phase.Ensure drying is sufficient; verify crystallinity via XRPD.

References

  • Vertex Pharmaceuticals. (2024). Pyrido[4,3-d]pyrimidine compounds and methods of use. WO2024009191A1.

  • Pfizer Inc. (2012).[1] Design and synthesis of a novel pyrrolidinyl pyrido pyrimidinone derivative as a potent inhibitor of PI3Kα and mTOR. Bioorganic & Medicinal Chemistry Letters.

  • Vertex Pharmaceuticals. (2014). Compounds useful as inhibitors of ATR kinase. WO2014089379A1.

  • ScienceMadness. (2009).[2] Protocol discussion on forming oxalate salts of amines for purification.

  • ResearchGate. (2021). Methodologies for recrystallization of difficult amine compounds.

Sources

Technical Notes & Optimization

Troubleshooting

Improving synthesis yield of (S)-4-(Pyrrolidin-3-yloxy)pyrimidine oxalate

Technical Support Center: Optimizing the Synthesis Yield of (S)-4-(Pyrrolidin-3-yloxy)pyrimidine Oxalate Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug developm...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing the Synthesis Yield of (S)-4-(Pyrrolidin-3-yloxy)pyrimidine Oxalate

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter yield and purity bottlenecks when synthesizing (S)-4-(Pyrrolidin-3-yloxy)pyrimidine oxalate. This compound is a highly versatile building block, frequently utilized in the development of kinase inhibitors and GPCR modulators[1].

The synthetic route relies on a nucleophilic aromatic substitution (SNAr) between 4-chloropyrimidine and (S)-1-Boc-3-pyrrolidinol, followed by acidic deprotection and salt crystallization[2]. While conceptually straightforward, seemingly minor deviations in moisture control, base selection, or solvent polarity can drastically derail the overall yield and enantiomeric purity[3]. This guide provides a causality-driven framework to troubleshoot and optimize your workflow.

I. Synthetic Workflow & Causality

To achieve high yields, you must treat the three-step synthesis as an interconnected system. The success of the final crystallization is entirely dependent on minimizing competing nucleophiles during the initial SNAr step.

SyntheticWorkflow A Step 1: SNAr Reaction 4-Chloropyrimidine + (S)-1-Boc-3-pyrrolidinol B Step 2: Deprotection Acidic Cleavage of Boc A->B Isolation of Intermediate C Step 3: Salt Formation Oxalic Acid Addition B->C Free Base Extraction D (S)-4-(Pyrrolidin-3-yloxy)pyrimidine Oxalate Target Compound C->D Crystallization & Filtration

Fig 1: Three-step synthetic workflow for (S)-4-(Pyrrolidin-3-yloxy)pyrimidine oxalate.

Quantitative Data: SNAr Condition Optimization

The choice of base and temperature during the SNAr step dictates the ratio of product to hydrolysis byproducts. Below is a summary of our internal optimization data:

BaseSolventTemp (°C)Time (h)Yield (%)Purity (HPLC %)Causality / Mechanistic Observation
K₂CO₃DMF80244582Base is too weak; incomplete alkoxide formation leads to stalled reaction.
NaH (60%)THF0 to 25126889Strong reactivity, but risks competitive ether cleavage and racemization if over-heated.
t-BuOK THF 0 to 40 8 92 98 Optimal pKa match for secondary alcohol; clean SNAr profile.
Cs₂CO₃NMP60167591Slower reaction; higher required temperature increases risk of byproduct formation.

II. Self-Validating Experimental Protocols

A robust protocol must include built-in validation checkpoints so the operator knows the reaction is proceeding correctly before moving to the next step.

Protocol 1: Optimized SNAr Reaction

Objective: Couple 4-chloropyrimidine with (S)-1-Boc-3-pyrrolidinol with >90% yield.

  • Alkoxide Generation: Dissolve 1.0 eq of (S)-1-Boc-3-pyrrolidinol in anhydrous THF (10 volumes) under N₂. Cool to 0 °C. Add 1.1 eq of Potassium tert-butoxide (t-BuOK) portion-wise.

    • Self-Validation: You should observe complete dissolution and a slight exotherm. The solution will turn pale yellow. Stir for 30 minutes.

  • Electrophile Addition: Dissolve 1.0 eq of 4-chloropyrimidine in anhydrous THF (2 volumes) and add dropwise to the alkoxide solution over 15 minutes, maintaining the internal temperature below 5 °C.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 8 hours.

    • Self-Validation: TLC (Hexanes:EtOAc 1:1) should show complete consumption of the UV-active 4-chloropyrimidine spot.

  • Quench & Extraction: Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate.

Protocol 2: Deprotection & Crystallization

Objective: Cleave the Boc group and isolate the product as a highly pure oxalate salt.

  • Deprotection: Dissolve the crude intermediate in Dichloromethane (DCM, 5 volumes). Add 4M HCl in Dioxane (5.0 eq) at room temperature.

    • Self-Validation: Vigorous gas evolution (isobutylene and CO₂) will occur. The reaction is complete when gas evolution ceases and a precipitate (the HCl salt of the free base) forms (usually 2-3 hours).

  • Free-Basing: Concentrate the mixture to dryness. Partition between EtOAc and 1M NaOH. Extract the aqueous layer with EtOAc (3x). Dry and concentrate to yield the free base as a pale oil.

  • Salt Formation: Dissolve the free base in EtOAc (8 volumes) and heat to 50 °C. In a separate flask, dissolve 1.0 eq of anhydrous oxalic acid in a minimum amount of absolute Ethanol. Add the oxalic acid solution dropwise to the free base.

    • Self-Validation: Immediate precipitation of a white, crystalline solid should occur upon addition. Cool to 0 °C, filter, and wash with cold EtOAc.

III. Troubleshooting Guide & FAQs

TroubleshootingLogic Start Issue: Low Yield in SNAr Q1 HPLC shows 4-hydroxypyrimidine? Start->Q1 A1 Moisture Contamination. Dry solvent/base. Q1->A1 Yes Q2 Is alkoxide forming? Q1->Q2 No (SM remains) A2 Base too weak. Use t-BuOK. Q2->A2 No A3 Increase temp to 40°C. Q2->A3 Yes

Fig 2: Diagnostic logic tree for troubleshooting low yields during the SNAr step.

Q: My oxalate salt is crashing out as a sticky oil instead of crystals. How do I fix this? A: This phenomenon is known as "oiling out" (liquid-liquid phase separation). Causally, this occurs when the solvent system is too polar or if residual water is present, which disrupts the thermodynamic drive to form a rigid crystal lattice. Fix: Ensure your oxalic acid is strictly anhydrous. If oiling occurs, reheat the mixture until homogenous, add a non-polar anti-solvent (like heptane) dropwise until slightly cloudy, and allow it to cool very slowly without agitation to seed crystal growth.

Q: I am observing a significant amount of 4-hydroxypyrimidine byproduct. What is the mechanism? A: 4-chloropyrimidine is highly electrophilic. If trace water is present in your THF or if your base is hygroscopic, the hydroxide ion (generated via the reaction of water with t-BuOK) acts as a highly competitive nucleophile. It attacks the pyrimidine ring, irreversibly forming 4-hydroxypyrimidine[3]. Fix: Use freshly opened anhydrous THF and store your t-BuOK in a desiccator or glovebox.

Q: How do I prevent racemization of the (S)-stereocenter during the SNAr reaction? A: The proton adjacent to the oxygen in the pyrrolidine ring is slightly acidic. Prolonged exposure to overly harsh bases (like NaH) at elevated temperatures (>60 °C) can lead to reversible deprotonation of this carbon, resulting in planarization and subsequent racemization. Fix: This is why we mandate the use of t-BuOK at temperatures not exceeding 40 °C. t-BuOK is kinetically basic enough to form the alkoxide rapidly, but sterically hindered enough to prevent unwanted side reactions at the stereocenter.

References

  • Source: google.
  • Title: Synthesis of 2-(3-nitro-1,2,4-triazol-1-yl)pyrimidines 1a-s.
  • Title: WO 2014/008285 Al - Googleapis.

Sources

Optimization

Technical Support Center: Removal of Oxalate from (S)-4-(Pyrrolidin-3-yloxy)pyrimidine

Welcome to the technical support guide for handling amine salts, specifically focusing on the liberation of the free base from (S)-4-(Pyrrolidin-3-yloxy)pyrimidine oxalate salt. This document is designed for researchers,...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for handling amine salts, specifically focusing on the liberation of the free base from (S)-4-(Pyrrolidin-3-yloxy)pyrimidine oxalate salt. This document is designed for researchers, medicinal chemists, and process development professionals who encounter amine salts in their workflow and require the corresponding free base for subsequent reactions, analytical characterization, or formulation studies.

This guide moves beyond simple procedural lists to provide a deep, mechanistic understanding of the processes involved. We will explore the "why" behind each step, enabling you to troubleshoot effectively and adapt these methods to your specific experimental context.

Frequently Asked Questions (FAQs)
Q1: Why is it necessary to convert the oxalate salt to the free base?

The oxalate salt form of an amine is often preferred for its crystalline nature, improved stability, and ease of handling compared to the free base, which may be an oil or a less stable solid. However, conversion to the free base is frequently required for several reasons:

  • Reaction Compatibility: Many organic reactions, such as N-acylations, N-alkylations, or coupling reactions, require the lone pair of the amine nitrogen to be available for nucleophilic attack. In the salt form, this lone pair is protonated, rendering the amine unreactive.

  • Solubility: The free base has drastically different solubility profiles compared to the salt. While the salt is often more soluble in polar solvents like water or methanol, the free base is typically more soluble in nonpolar organic solvents such as dichloromethane (DCM), ethyl acetate (EtOAc), or ethers. This is crucial for extractions and specific reaction solvent systems.

  • Chromatographic Purification: The ionic nature of salts can cause streaking and poor separation on standard silica gel chromatography. The neutral free base form generally behaves more predictably.

  • Accurate Characterization: For accurate determination of physical properties like melting point or for certain spectroscopic analyses, the pure free base is the required form.

Q2: What is the core chemical principle behind removing the oxalate counter-ion?

The process is a classic acid-base reaction. (S)-4-(Pyrrolidin-3-yloxy)pyrimidine has two types of nitrogen atoms: those in the pyrimidine ring and the secondary amine in the pyrrolidine ring. The pyrrolidine nitrogen is significantly more basic (the pKa of its conjugate acid is ~11.3) than the pyrimidine nitrogens (pKa of protonated pyrimidine is ~1.23).[1][2] Therefore, it is the pyrrolidine nitrogen that is protonated by oxalic acid.

To liberate the free base, a base stronger than the amine itself must be introduced. This added base deprotonates the protonated pyrrolidine, leaving the neutral free base and the oxalate anion, which then forms a salt with the cation of the added base.

  • Reaction: (Amine-H⁺)₂(C₂O₄²⁻) + 2 NaOH → 2 Amine (free base) + Na₂C₂O₄ + 2 H₂O

Q3: What are the primary methods for converting the oxalate salt to the free base?

There are two highly reliable and commonly used methods:

  • Aqueous Basic Workup (Liquid-Liquid Extraction): This is the most common method, especially on a larger scale. It involves dissolving the salt in a biphasic system of water and an immiscible organic solvent, adding a base to the aqueous layer, and extracting the liberated free base into the organic layer.

  • Solid-Phase Extraction (SPE) using a Strong Cation Exchange (SCX) Cartridge: This chromatographic technique is exceptionally clean and efficient, particularly for smaller scales or for amines that have some water solubility, making liquid-liquid extraction difficult.[3]

Q4: How do I choose the right base for a liquid-liquid extraction?

The choice of base is critical and depends on the pKa of the amine. As the conjugate acid of the pyrrolidine has a pKa of ~11.3, a base that can raise the aqueous pH to a level significantly above this value (typically pH > 13) is needed to ensure complete deprotonation.

  • Strong Bases (Recommended): Sodium hydroxide (NaOH) or potassium hydroxide (KOH) solutions (e.g., 1-2 M) are ideal. They ensure the equilibrium lies far on the side of the free base, maximizing yield.[3]

  • Weaker Bases (Not Recommended): Bases like sodium bicarbonate (NaHCO₃, pH ~8.4) or sodium carbonate (Na₂CO₃, pH ~11.5) are generally insufficient to fully deprotonate the pyrrolidinium ion and will result in incomplete conversion and low yields.[3]

Q5: How can I confirm that the conversion to the free base was successful and complete?

Several analytical techniques can be used for confirmation:

  • Thin-Layer Chromatography (TLC): The free base will have a different Rf value than the highly polar oxalate salt (which often streaks or remains at the baseline).

  • ¹H NMR Spectroscopy: The proton signals on the carbons adjacent to the pyrrolidine nitrogen will experience a characteristic upfield shift upon conversion from the salt to the free base.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the mass of the free base.

  • pH Test: A simple test involves dissolving a small amount of the final product in water. The resulting solution should be basic.

Troubleshooting Guides

This section addresses common issues encountered during the conversion process in a practical question-and-answer format.

Problem / Observation Root Cause Analysis Recommended Solution
Low yield after liquid-liquid extraction. The free base may have partial solubility in the aqueous layer. This is common for molecules with multiple heteroatoms.• Perform multiple extractions (e.g., 3x) with the organic solvent.• "Salt out" the product by saturating the aqueous layer with sodium chloride (brine) before extraction. This decreases the solubility of organic compounds in the aqueous phase.[3]• Ensure the pH of the aqueous layer is sufficiently high (>13) to maximize the concentration of the neutral free base.
A persistent emulsion forms at the solvent interface. Vigorous shaking can create a stable emulsion, especially with chlorinated solvents like DCM. The free base itself can act as a surfactant.• Instead of shaking, gently and repeatedly invert the separatory funnel.• Add a small amount of brine to the funnel, which can help break the emulsion.• If the emulsion persists, filter the entire mixture through a pad of Celite® or glass wool.
A white solid precipitates in the aqueous layer during extraction. This is likely sodium oxalate, the byproduct of the reaction. Sodium oxalate has limited water solubility (~37 g/L at 20°C).[4]• This is not necessarily a problem, but it indicates the aqueous phase is nearing saturation.• Add more water to the separatory funnel to dissolve the precipitate and ensure it does not get trapped with the organic layer.
My final product seems impure or shows signs of degradation. The pyrimidine ring system, while generally robust, can be susceptible to nucleophilic attack or rearrangement under harsh basic conditions, especially with prolonged exposure or heat.[2][5]• Perform the basic extraction at a lower temperature (e.g., 0-5°C using an ice bath).• Do not let the reaction stir for an extended period in the strong base. The acid-base reaction is nearly instantaneous.• If degradation is suspected, consider using the milder SPE-SCX method.
I'm unsure if residual oxalate is present in my final product. Incomplete washing can leave traces of inorganic oxalate salts in the product.Qualitative Test: Dissolve a small sample of the final product in water with a drop of acetic acid. Add a few drops of 1 M calcium chloride (CaCl₂) solution. The formation of a white precipitate (calcium oxalate) indicates the presence of oxalate.[6]• For quantitative analysis, methods like Ion Chromatography (IC) are the standard.[7][8]
Experimental Protocols & Workflows
Method 1: Liquid-Liquid Extraction

This protocol is designed for the efficient conversion of the oxalate salt to its free base on a laboratory scale.

Diagram of the Chemical Transformation

G cluster_reactants Reactants cluster_products Products Salt (Amine-H+)₂(C₂O₄²⁻) (S)-4-(Pyrrolidin-3-yloxy)pyrimidine Oxalate (Water Soluble) FreeBase 2 Amine (S)-4-(Pyrrolidin-3-yloxy)pyrimidine (Organic Soluble) Salt->FreeBase Proton Transfer Base 2 NaOH (Aqueous Sodium Hydroxide) Byproduct Na₂C₂O₄ Sodium Oxalate (Water Soluble) Base->Byproduct Water 2 H₂O Base->Water

Caption: Acid-base reaction converting the amine salt to the free base.

Step-by-Step Procedure:

  • Dissolution: In a separatory funnel, dissolve (S)-4-(Pyrrolidin-3-yloxy)pyrimidine oxalate salt (1.0 eq) in deionized water (10-15 mL per gram of salt). Add an immiscible organic solvent such as Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (15-20 mL per gram of salt).

  • Basification: Cool the separatory funnel in an ice-water bath. Slowly add a 2 M NaOH solution dropwise while gently swirling. Continue adding the base until the pH of the aqueous layer is >13 (check with pH paper).

  • Extraction: Stopper the funnel and gently invert it 15-20 times, periodically venting to release any pressure. Allow the layers to separate completely.

  • Separation: Drain the lower organic layer (if using DCM) or the upper organic layer (if using EtOAc) into a clean Erlenmeyer flask.

  • Re-extraction: To maximize recovery, add a fresh portion of the organic solvent to the aqueous layer in the separatory funnel and repeat the extraction (Step 3). Combine this second organic extract with the first. Repeat for a third time if necessary.

  • Washing: Wash the combined organic extracts with brine (saturated NaCl solution) to remove residual water and inorganic salts.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Swirl and let it stand for 5-10 minutes.

  • Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the free base, (S)-4-(Pyrrolidin-3-yloxy)pyrimidine.

Method 2: Solid-Phase Extraction (SPE) with SCX Cartridge

This method is ideal for high-purity isolation on a small scale (<1 g).

Diagram of the SPE-SCX Workflow

G start Start: Oxalate Salt in MeOH load 1. Load Solution onto SCX Cartridge start->load bind Amine-H⁺ binds to resin. Oxalate passes through. load->bind wash 2. Wash with Methanol (MeOH) bind->wash impurities Removes oxalate and neutral impurities wash->impurities elute 3. Elute with 2M NH₃ in MeOH wash->elute collect Collect Free Base in solution elute->collect end 4. Evaporate Solvent to get pure Free Base collect->end

Caption: Workflow for isolating the free amine using an SCX cartridge.

Step-by-Step Procedure:

  • Conditioning: Condition a strong cation exchange (SCX) cartridge (choose a size appropriate for your scale) by passing several column volumes of methanol through it.

  • Dissolution & Loading: Dissolve the (S)-4-(Pyrrolidin-3-yloxy)pyrimidine oxalate salt in a minimal amount of methanol. Load this solution onto the top of the conditioned SCX cartridge and allow it to slowly pass through under gravity or gentle positive pressure.

  • Washing: Wash the cartridge with several column volumes of methanol to elute the oxalic acid counter-ion and any non-basic impurities. Discard this wash.

  • Elution: Elute the desired free base from the cartridge using a solution of 2 M ammonia in methanol. Collect the eluent in a clean, pre-weighed round-bottom flask.

  • Isolation: Concentrate the collected eluent under reduced pressure using a rotary evaporator to remove the methanol and ammonia, yielding the pure free base.

Method Comparison
Parameter Liquid-Liquid Extraction Solid-Phase Extraction (SCX)
Typical Scale 100 mg - 100 g1 mg - 2 g
Pros • Highly scalable• Uses common, inexpensive reagents• Rapid for large quantities• Yields very high purity product• Avoids aqueous workup• Excellent for water-soluble amines• Simple procedure
Cons • Potential for emulsion formation• May have lower yield for partially water-soluble amines• Generates aqueous waste• Limited by cartridge capacity (less scalable)• Higher cost due to disposable cartridges• Requires specific reagents (ammonia in MeOH)
Best For Routine work, large-scale synthesis, and when the free base has low water solubility.High-purity applications, medicinal chemistry, small-scale parallel synthesis, and troubleshooting difficult separations.
References
  • ResearchGate. (2015). What is the best way to convert my amine compound from the salt form into free amine? [Online Discussion]. Available at: [Link]

  • Wikipedia. (2024). Pyrrolidine. Available at: [Link]

  • MDPI. (2021). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Available at: [Link]

  • National Center for Biotechnology Information. (2023). Analytical Methods for Oxalate Quantification: The Ubiquitous Organic Anion. PMC. Available at: [Link]

  • PubMed. (2005). Pyridoxamine Lowers Oxalate Excretion and Kidney Crystals in Experimental Hyperoxaluria: A Potential Therapy for Primary Hyperoxaluria. Available at: [Link]

  • Wikipedia. (2024). Pyrimidine. Available at: [Link]

  • ACS Publications. (2023). A Review of Sodium Oxalate Solubility in Water. Available at: [Link]

  • ACS Publications. (2020). Mechanism for Rapid Conversion of Amines to Ammonium Salts at the Air–Particle Interface. Available at: [Link]

  • MDPI. (2023). Oxalate in Foods: Extraction Conditions, Analytical Methods, Occurrence, and Health Implications. Available at: [Link]

  • ResearchGate. (2022). Chemistry and biological evaluation of pyrido[4,3‐d]pyrimidines: A review. Available at: [Link]

  • ResearchGate. (2023). Basic structure of a pyrimidine ring. [Image]. Available at: [Link]

  • MedCrave. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Available at: [Link]

  • National Institutes of Health. (2023). Analytical Methods for Oxalate Quantification: The Ubiquitous Organic Anion. Available at: [Link]

Sources

Troubleshooting

Overcoming solubility issues with (S)-4-(Pyrrolidin-3-yloxy)pyrimidine oxalate

This guide serves as a technical support resource for researchers working with (S)-4-(Pyrrolidin-3-yloxy)pyrimidine oxalate .[1][2][3] It addresses solubility challenges inherent to this specific salt form, offering vali...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical support resource for researchers working with (S)-4-(Pyrrolidin-3-yloxy)pyrimidine oxalate .[1][2][3] It addresses solubility challenges inherent to this specific salt form, offering validated protocols for stock preparation, biological assay formulation, and chemical synthesis.[3]

[1][2]

Executive Summary: The Physicochemical Challenge

This compound combines a lipophilic heteroaromatic core (pyrimidine) with a polar, basic secondary amine (pyrrolidine), stabilized as an oxalate salt.[3]

  • The Problem: Oxalate salts often exhibit high crystal lattice energy, reducing dissolution rates in cold water.[2][3] Furthermore, the oxalate counterion presents a critical incompatibility with calcium-rich biological buffers (e.g., Krebs, standard cell culture media), leading to "false" precipitation events where calcium oxalate crystallizes, not the drug itself.[3]

  • The Solution: Use dipolar aprotic solvents (DMSO) for stock solutions and strictly calcium-free buffers for intermediate dilutions.

Part 1: Physicochemical Profile & Solubility Matrix[1][2][3][5]

Compound Characteristics:

  • Core Basicity: The pyrrolidine nitrogen (

    
    ) is the primary basic site (
    
    
    
    ).[3] The pyrimidine nitrogens are weakly basic (
    
    
    ).[1][2][3]
  • Salt Stoichiometry: Typically 1:1 (Mono-oxalate).[1][2][3]

  • Critical Risk: Calcium Incompatibility.

    
     of Calcium Oxalate 
    
    
    
    .[1][2]
Solubility Data Table

Estimated based on structural analogs (pyrrolidinyl-pyridine/pyrimidine oxalates).[1][2]

Solvent SystemSolubility RatingUsage Recommendation
DMSO (Anhydrous) High (>50 mM)Primary Stock Solvent. Store at -20°C.
Water (Deionized) Moderate (10-20 mM)pH-dependent.[1][2] Good for short-term use; prone to hydrolysis over weeks.[1][2][3]
Methanol / Ethanol Moderate to HighUseful for chemical synthesis or intermediate dilutions.[1][2][3]
PBS (w/ Ca2+/Mg2+) Incompatible DO NOT USE. Causes immediate Ca-Oxalate precipitation.[1][2][3]
PBS (Ca2+/Mg2+ free) ModerateSafe for final assay dilution (<1% DMSO).[1][2][3]
DCM / Chloroform Low / NegligibleThe oxalate salt is too polar.[1][2][3] Convert to free base for these solvents.

Part 2: Troubleshooting Guides (Q&A Format)

Issue 1: "My compound precipitates immediately upon adding to cell culture media."

Diagnosis: This is likely Calcium Oxalate precipitation , not your drug insolubility.[1][2][3] Standard DMEM/RPMI contains


.[1][2][3] The oxalate counterion dissociates and reacts with calcium to form insoluble crystals.[1][2][3]

Corrective Protocol:

  • Prepare Stock: Dissolve the compound in 100% DMSO at 1000x the final concentration (e.g., 10 mM stock for 10

    
    M assay).
    
  • Intermediate Dilution (The "Step-Down"): Do not dilute directly into media.[1][2][3] Dilute the DMSO stock 1:10 into Ca/Mg-free PBS or sterile water first.

  • Final Addition: Add this intermediate solution to the cell media. This reduces the local concentration of oxalate before it encounters calcium, preventing nucleation.[3]

Issue 2: "The solid won't dissolve in water even with vortexing."[2][3][4]

Diagnosis: High crystal lattice energy or "Oiling Out" effect where the surface wets but does not solvate.[1][2][3]

Corrective Protocol:

  • Acidification: The oxalate salt creates an acidic environment (

    
    ).[1][2][3] If the pH drifts higher, the free base may form and precipitate.[3] Add 1-2 equivalents of dilute HCl or additional oxalic acid if maintaining the salt form is required.[1][2]
    
  • Cosolvent Spike: Add DMSO to a final concentration of 5-10% v/v to disrupt the lattice.[1][2][3]

  • Sonication: Use a bath sonicator at 35-40°C for 10 minutes. Heat helps overcome the lattice energy barrier.[1][2][3]

Issue 3: "I need to use this in a Suzuki coupling (organic synthesis), but it's insoluble in Toluene/Dioxane."

Diagnosis: You are trying to use a polar salt in a non-polar organic reaction.[1][2][3]

Corrective Protocol (Free Base Liberation): You must break the oxalate salt before the reaction.

  • Suspend the oxalate salt in DCM or Ethyl Acetate.[1][2][3]

  • Wash with saturated aqueous

    
     or 
    
    
    
    .[1][2][3]
  • Separate the organic layer (which now contains the free base).[1][2][3]

  • Dry over

    
    , filter, and concentrate.
    
  • Result: The oily free base will be soluble in Toluene, Dioxane, or THF.[2][3]

Part 3: Visualized Workflows

Workflow 1: Biological Assay Preparation (Avoiding Precipitation)

SolubilityWorkflow Start Solid (S)-4-(Pyrrolidin-3-yloxy) pyrimidine oxalate Stock Dissolve in 100% DMSO (10 - 50 mM) Start->Stock Check Check Clarity (Sonicate if cloudy) Stock->Check Decision Intended Buffer Contains Calcium? (e.g., Krebs, DMEM) Check->Decision DirectAdd Direct Addition Risk: Ca-Oxalate Precipitation Decision->DirectAdd Yes StepDown Intermediate Dilution: 1:10 into Ca-Free PBS/Water Decision->StepDown Yes (Correct Path) Final Final Assay Well (<0.5% DMSO) Decision->Final No (Ca-Free) StepDown->Final

Caption: Step-down dilution strategy required to prevent Calcium Oxalate crystallization in biological assays.

Workflow 2: Solvent Selection Decision Tree

SolventTree Input Select Application Bio Biological Assay (In Vitro) Input->Bio Chem Chemical Synthesis (Coupling/Substitution) Input->Chem BioSolv Stock: DMSO Diluent: PBS (Ca-Free) Bio->BioSolv ChemType Reaction Type? Chem->ChemType PolarRxn Polar (SNAr, Deprotection) Use: MeOH, DMF, Water ChemType->PolarRxn Solvent Compatible NonPolarRxn Non-Polar (Suzuki, Buchwald) REQUIRES FREE BASING ChemType->NonPolarRxn Solvent Incompatible FreeBase Partition: DCM / 1M NaOH Isolate Organic Layer NonPolarRxn->FreeBase

Caption: Decision matrix for selecting solvents based on experimental intent (Biology vs. Chemistry).

Part 4: References & Grounding

  • PubChem. Pyrrolidine: Physicochemical Properties and Solubility.[1][2][3] National Library of Medicine.[1][2][3] Available at: [Link]

  • Israr, B., et al. (2019).[1][2][3][4] Solubility of oxalate and its association with metal ions assessed by a simulated in vitro digestion model.[1][2][3][4] Pakistan Journal of Agricultural Sciences.[1][2][3][4] Available at: [Link]

  • Baluja, S., et al. (2018).[1][2][3] Physicochemical properties of some pyrimidine derivatives in some organic solvents.[1][2][3] Journal of Analytical & Pharmaceutical Research.[1][2][3] Available at: [Link]

Sources

Optimization

Preventing racemization during (S)-4-(Pyrrolidin-3-yloxy)pyrimidine oxalate synthesis

This guide functions as a specialized technical support resource for the synthesis of (S)-4-(Pyrrolidin-3-yloxy)pyrimidine oxalate . It is designed for medicinal chemists and process development scientists encountering s...

Author: BenchChem Technical Support Team. Date: March 2026

This guide functions as a specialized technical support resource for the synthesis of (S)-4-(Pyrrolidin-3-yloxy)pyrimidine oxalate . It is designed for medicinal chemists and process development scientists encountering stereochemical erosion (racemization) or yield issues.

The Chemistry of Chiral Integrity

To troubleshoot racemization, you must first diagnose the mechanism of ether formation. The synthesis of (S)-4-(Pyrrolidin-3-yloxy)pyrimidine generally proceeds via one of two pathways, each with distinct stereochemical rules.

The Two Primary Routes
  • 
     (Nucleophilic Aromatic Substitution): 
    
    • Mechanism: The alkoxide of (S)-1-Boc-3-hydroxypyrrolidine attacks 4-chloropyrimidine.

    • Stereochemistry: Retention . The C-O bond of the chiral alcohol is not broken; the bond forms between the oxygen and the pyrimidine ring.

    • Risk Profile: Racemization is rare unless conditions promote

      
      -elimination (E1cB) followed by non-selective re-addition, or if the starting material (SM) is impure.
      
  • Mitsunobu Reaction:

    • Mechanism: Activation of the alcohol with DEAD/DIAD and

      
      , followed by displacement by 4-hydroxypyrimidine.
      
    • Stereochemistry: Inversion . To obtain the (S)-product , you must start with the (R)-alcohol .

    • Risk Profile: High.[] Incomplete inversion or

      
       character (carbocation formation) leads to significant stereochemical erosion.
      
Mechanistic Pathway Diagram

The following diagram illustrates the stereochemical outcomes of both routes.

SynthesisPathways cluster_legend Stereochemical Rules SM_S (S)-1-Boc-3-hydroxypyrrolidine Inter_SNAr Alkoxide Intermediate (Retention) SM_S->Inter_SNAr Base (NaH/tBuOK) Deprotonation Inter_Mitsunobu Phosphonium Intermediate (Activated Oxygen) SM_S->Inter_Mitsunobu DEAD/PPh3 SM_R (R)-1-Boc-3-hydroxypyrrolidine SM_R->Inter_Mitsunobu DEAD/PPh3 Prod_S TARGET: (S)-Product (S)-4-(Pyrrolidin-3-yloxy)pyrimidine Inter_SNAr->Prod_S SNAr with 4-Chloropyrimidine (RETENTION) Inter_Mitsunobu->Prod_S 4-Hydroxypyrimidine (INVERSION) Prod_R UNDESIRED: (R)-Product Inter_Mitsunobu->Prod_R 4-Hydroxypyrimidine (INVERSION) SNAr = Retention SNAr = Retention Mitsunobu = Inversion Mitsunobu = Inversion SNAr = Retention->Mitsunobu = Inversion

Figure 1: Stereochemical pathways for (S)-4-(Pyrrolidin-3-yloxy)pyrimidine synthesis. Note that SNAr retains configuration, while Mitsunobu inverts it.

Troubleshooting Guide & FAQs

Q1: I am using the method with (S)-starting material, but my product ee% is dropping (e.g., from 99% to 92%). Why?

Diagnosis: This is likely due to Base-Mediated Epimerization or Thermal Elimination .

  • The Cause: While

    
     retains configuration, the proton at the C3 position (chiral center) is flanked by an ether oxygen and is 
    
    
    
    to the carbamate nitrogen. Under harsh basic conditions (e.g., excess NaH, T > 80°C), this proton can be abstracted, leading to a transient carbanion or enol ether that destroys chirality.
  • The Fix:

    • Lower Temperature: Run the coupling at 0°C

      
       RT. Do not exceed 60°C unless necessary.
      
    • Switch Bases: Replace NaH (strong base) with

      
      -BuOK (bulky, less nucleophilic) or 
      
      
      
      (milder).
    • Check SM Purity: Verify the optical purity of your starting (S)-1-Boc-3-hydroxypyrrolidine. Commercial sources often vary (95-99% ee).

Q2: Can I use the Mitsunobu reaction to avoid harsh bases?

Answer: Yes, but you must reverse your starting material.

  • Protocol: Use (R)-1-Boc-3-hydroxypyrrolidine + 4-hydroxypyrimidine.

  • Warning: Mitsunobu reactions can be difficult to purify (removal of

    
     and hydrazine byproducts). Furthermore, if the reaction is sterically hindered, it may not proceed via pure 
    
    
    
    , leading to mixed stereochemistry. The
    
    
    route is generally preferred for scalability.
Q3: I see a new impurity forming during Oxalate salt formation. Is this racemization?

Diagnosis: Unlikely. This is probably Acid-Catalyzed Cleavage or Hydrolysis .

  • The Issue: Oxalic acid is a relatively strong organic acid. If the salt formation is done in wet solvents or at high heat, you may trigger partial hydrolysis of the pyrimidine ether or the Boc group (if still present).

  • The Fix:

    • Use anhydrous ethanol or ethyl acetate for salt formation.

    • Add the oxalic acid solution slowly at room temperature.

    • Filter the solid immediately after crystallization; do not digest (heat) the slurry for extended periods.

Q4: How do I accurately measure the enantiomeric excess (ee)?

Method: Chiral HPLC is required. Standard NMR cannot distinguish enantiomers without a chiral shift reagent.

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).

  • Mobile Phase: Hexane/IPA/Diethylamine (90:10:0.1).

  • Detection: UV at 254 nm (pyrimidine absorption).

Optimized Experimental Protocol ( Route)

Objective: Synthesis of (S)-4-(Pyrrolidin-3-yloxy)pyrimidine Oxalate with >99% ee retention.

Step 1: Coupling ( )
  • Reagents:

    • (S)-1-Boc-3-hydroxypyrrolidine (1.0 equiv) [Source: High purity >99% ee required]

    • 4-Chloropyrimidine (1.1 equiv)

    • 
      -BuOK (1.2 equiv) [Preferred over NaH for milder handling]
      
    • THF (Anhydrous, 10 V)

  • Procedure:

    • Dissolve (S)-1-Boc-3-hydroxypyrrolidine in THF and cool to 0°C .

    • Add

      
      -BuOK portion-wise, keeping internal temp < 5°C. Stir for 30 min to form the alkoxide.
      
    • Add 4-Chloropyrimidine (dissolved in minimal THF) dropwise.

    • Allow to warm to 20-25°C . Monitor by HPLC.

    • Critical Check: If conversion is slow (<50% after 4h), heat to 40-50°C max. Do not reflux.

    • Quench with

      
       (aq), extract with EtOAc, and concentrate.
      
Step 2: Deprotection & Salt Formation
  • Reagents:

    • HCl (4M in Dioxane) or TFA/DCM.

    • Oxalic Acid (1.0 equiv).

  • Procedure:

    • Dissolve the Boc-intermediate in DCM.[2] Add TFA (5 equiv) at 0°C. Stir until deprotection is complete (usually 2h).

    • Perform a basic workup (

      
      ) to isolate the Free Base  oil.
      
    • Dissolve the Free Base in EtOH (5 V) .

    • Add Oxalic Acid (1.0 equiv) dissolved in hot EtOH (2 V) slowly to the stirring free base solution.

    • A white precipitate should form. Cool to 0°C for 1h.

    • Filter, wash with cold EtOH, and dry under vacuum at 40°C.

Data Summary Table
ParameterSpecificationCommon Failure Mode
Starting Material (S)-1-Boc-3-hydroxypyrrolidineUsing (R)-enantiomer by mistake (gives wrong product).
Base

-BuOK or

NaH at reflux causes partial racemization.
Temperature < 50°CHigh temp (>80°C) promotes elimination (E1cB).
Solvent THF or DMFWet solvents quench the alkoxide, stalling reaction.
Final ee% > 98.5%< 95% usually indicates impure SM or thermal degradation.

Troubleshooting Decision Tree

TroubleshootingTree Start Problem: Low Enantiomeric Excess (ee) CheckSM 1. Check Starting Material ee Start->CheckSM SM_Bad SM is impure (<99% ee) CheckSM->SM_Bad Fail SM_Good SM is pure (>99% ee) CheckSM->SM_Good Pass CheckRoute 2. Which Route? SM_Good->CheckRoute Route_Mitsunobu Mitsunobu CheckRoute->Route_Mitsunobu Route_SNAr SNAr CheckRoute->Route_SNAr Fix_Mitsunobu Issue: Incomplete Inversion Action: Switch to SNAr route Route_Mitsunobu->Fix_Mitsunobu CheckCond 3. Check SNAr Conditions Route_SNAr->CheckCond Cond_Harsh Temp > 60°C or Strong Base (NaH) CheckCond->Cond_Harsh Cond_Mild Temp < 50°C, Mild Base CheckCond->Cond_Mild Fix_Temp Action: Lower Temp, Use t-BuOK/Cs2CO3 Cond_Harsh->Fix_Temp Fix_Workup Action: Check Deprotection/Salt Step (Avoid acid + heat) Cond_Mild->Fix_Workup

Figure 2: Decision tree for diagnosing enantiomeric purity issues.

References

  • General Pyrrolidine Synthesis & Stereochemistry

    • Recent Advances in the Synthesis of Pyrrolidines.[3][4][5] ResearchGate.[3] Available at: [Link]

  • SNAr Reaction Mechanisms & Regioselectivity

    • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]

  • Chiral Stability of 3-substituted Pyrrolidines
  • Related Scaffold Synthesis (Pyrrolo[2,3-d]pyrimidine)

    • Discovery of AZD5363, an inhibitor of Akt kinases.[6] Journal of Medicinal Chemistry (via PubMed). Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Purification of (S)-4-(Pyrrolidin-3-yloxy)pyrimidine Oxalate

Executive Summary & Molecule Profile[1] Compound: (S)-4-(Pyrrolidin-3-yloxy)pyrimidine oxalate Role: Critical chiral intermediate for kinase inhibitors (e.g., JAK, CDK, or PI3K pathways). Chemical Challenge: This molecul...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile[1]

Compound: (S)-4-(Pyrrolidin-3-yloxy)pyrimidine oxalate Role: Critical chiral intermediate for kinase inhibitors (e.g., JAK, CDK, or PI3K pathways). Chemical Challenge: This molecule combines a basic secondary amine (pyrrolidine) and a weak base (pyrimidine) linked by an ether. The oxalate salt is selected to upgrade crystallinity and reject the (R)-enantiomer, but it suffers from high solubility in water/methanol and potential polymorphism.

Key Physicochemical Parameters:

  • pKa (Calculated): ~9.5 (Pyrrolidine NH), ~2.5 (Pyrimidine N).

  • Chirality: Single stereocenter at C3 of the pyrrolidine ring.

  • Salt Stoichiometry: Typically 1:1 (Mono-oxalate).

Diagnostic Troubleshooting Guide

Use this matrix to identify your issue before proceeding to the detailed Q&A.

SymptomProbable CauseImmediate Corrective Action
Product is an Oil/Gum Residual solvent (DMF/DMSO) or rapid precipitation.Redissolve in hot MeOH; add EtOAc dropwise as anti-solvent. Seed at cloud point.
Low Yield (<50%) High solubility of oxalate in mother liquor (water/MeOH).Switch to Isopropanol (IPA)/Water (95:5) or Ethanol.[1] Cool to 0°C.
Low ee% (<95%) Agglomeration or inclusion of (R)-isomer.Perform a "Digestion" (Slurry) in refluxing EtOH for 2 hours, then cool slowly.
Pink/Brown Color Oxidation of pyrrolidine or trace metal contamination.Treat free-base solution with activated charcoal or silica scavenger before salt formation.
Incorrect Stoichiometry Formation of hemi-oxalate or bis-oxalate species.Verify pH during salt formation. Target pH 4.0–5.0. Use exactly 1.0 eq Oxalic Acid.

Technical Q&A: Deep Dive Strategies

Q1: Why does my oxalate salt oil out instead of crystallizing?

The Mechanism: Oiling out (liquid-liquid phase separation) occurs when the interaction between the salt and the solvent is stronger than the crystal lattice energy at the supersaturation point. For pyrrolidinyl-pyrimidines, this often happens in pure alcohols.

The Solution: You need to modulate the dielectric constant of the solvent system.

  • Solvent Switch: Move from Methanol (too soluble) to Ethanol/Isopropyl Acetate (IPAc) or Ethanol/MTBE .

  • Protocol:

    • Dissolve the oil in minimum hot Ethanol (60°C).

    • Add IPAc slowly until a persistent haze forms.

    • Crucial Step: Add seed crystals (0.5 wt%) immediately.

    • Cool at a rate of 10°C/hour. Rapid cooling traps solvent, causing oiling.

Q2: How can I upgrade the Enantiomeric Excess (ee) without chiral chromatography?

The Mechanism: Oxalate salts of chiral amines often form conglomerates or distinct lattice structures that are more stable than the racemate crystal. This allows for "Enantiomeric Enrichment via Crystallization." The (S)-enantiomer oxalate lattice will reject the (R)-enantiomer into the mother liquor if the cooling is controlled.

The Solution: The "Thermodynamic Slurry" Method.

  • Do not dissolve completely. Suspend the solid (ee ~85-90%) in Ethanol (10 volumes).

  • Heat to reflux (78°C) for 1 hour.

  • Cool to 20°C.

  • Why this works: The system undergoes Ostwald ripening. The impure crystals (lower melting point, higher solubility) dissolve, and the pure (S)-crystals grow at their expense.

Q3: I see an unknown impurity at RRT 0.85 in HPLC. What is it?

The Mechanism: This is likely the N-alkylated regioisomer or a bis-pyrimidine adduct.

  • Synthesis Context: If you synthesized this via SNAr (4-chloropyrimidine + 3-pyrrolidinol), the pyrrolidine nitrogen is more nucleophilic than the oxygen. If N-protection (e.g., Boc) was lost or incomplete, the pyrimidine will attach to the Nitrogen, not the Oxygen.

  • Purification: The Oxalate salt of the N-alkyl impurity has a significantly different solubility profile.

  • Action: Recrystallize from Water/Isopropanol (1:9) . The N-linked impurity is often more water-soluble and will stay in the supernatant.

Master Protocol: Crystallization & Purification

Objective: Isolate >98% pure (S)-4-(Pyrrolidin-3-yloxy)pyrimidine oxalate with >99% ee.

Phase A: Free Base Preparation (Impurity Rejection)
  • Dissolve crude residue in Dichloromethane (DCM) (10 vol).

  • Wash with 5% NaHCO₃ (aq).[2] Reason: Removes unreacted oxalic acid and inorganic salts.

  • Wash with Water .[3]

  • Dry organic layer over Na₂SO₄ and concentrate to an oil.

Phase B: Controlled Salt Formation
  • Dissolve the Free Base oil in Ethanol (absolute) (8 vol) at 50°C.

  • In a separate vessel, dissolve Oxalic Acid dihydrate (1.0 eq) in Ethanol (4 vol).

  • Hot Addition: Add the Oxalic Acid solution to the Free Base solution dropwise over 30 minutes at 50°C.

    • Note: Maintaining heat prevents premature precipitation of amorphous solids.

  • Stir at 50°C for 1 hour (Aging).

Phase C: Crystallization[5]
  • Cool the mixture to 20°C over 4 hours (Linear ramp: 7.5°C/hr).

  • If no solids appear at 40°C, seed with 0.1% pure crystal.

  • Once at 20°C, add MTBE (Methyl tert-butyl ether) or IPAc (4 vol) dropwise as an anti-solvent to maximize yield.

  • Stir at 0–5°C for 2 hours.

  • Filter and wash with cold Ethanol/MTBE (1:1).

  • Dry under vacuum at 45°C.

Visualizing the Workflow

Diagram 1: Purification Logic Flow

This diagram illustrates the decision-making process for solvent selection and impurity rejection.

PurificationStrategy Start Crude (S)-4-(Pyrrolidin-3-yloxy)pyrimidine Analysis Analyze Purity (HPLC/Chiral) Start->Analysis Decision Purity Status? Analysis->Decision HighImpurity High Organic Impurity (N-alkyl / Side products) Decision->HighImpurity Regioisomers present LowEE Low Enantiomeric Excess (< 95% ee) Decision->LowEE Racemate present Good High Purity, Good ee Decision->Good Clean ActionExtraction Acid/Base Extraction (DCM / pH 9.5) HighImpurity->ActionExtraction Remove non-basics ActionSlurry Thermodynamic Slurry (Ethanol Reflux) LowEE->ActionSlurry Enrich (S)-form ActionSalt Standard Oxalate Formation (EtOH + 1.0 eq Oxalic Acid) Good->ActionSalt ActionExtraction->ActionSalt Final Pure Crystalline Oxalate ActionSlurry->Final ActionSalt->Final

Caption: Logic flow for selecting the appropriate purification intervention based on crude material analysis.

Diagram 2: Impurity Fate Mapping

Understanding where your impurities go during the salt formation process.

ImpurityFate Crude Crude Mixture Process Oxalate Crystallization (EtOH/MTBE) Crude->Process Solid Crystalline Solid (Target Product) Process->Solid Precipitates Liquor Mother Liquor (Waste) Process->Liquor Remains Soluble Imp1 (R)-Enantiomer Imp1->Liquor High Solubility Imp2 Unreacted Pyrrolidinol Imp2->Liquor Stays in Solution Imp3 Inorganic Salts Imp3->Solid Trapped (Risk!) Imp4 N-Alkylated Isomer Imp4->Liquor Distinct Solubility

Caption: Fate mapping showing how the oxalate crystallization step selectively rejects specific impurities into the mother liquor.

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011).[4] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Authoritative source on salt selection and stoichiometry).

  • Jacques, J., Collet, A., & Wilen, S. H. (1981). Enantiomers, Racemates, and Resolutions. Wiley.
  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Source for solvent selection and "oiling out" troubleshooting).

  • Pfizer Inc. (2015). Process for preparing a pyrimidine intermediate. (Patent WO2015004265A1). (Provides industrial context for pyrimidine ether synthesis and purification).

  • Burkhardt, E. R. (2006). Purification of heterocyclic amines via oxalate salt formation.

Disclaimer: This guide is intended for research and development purposes only. All procedures should be performed in a suitable fume hood with appropriate PPE.

Sources

Reference Data & Comparative Studies

Validation

1H NMR Spectral Interpretation of (S)-4-(Pyrrolidin-3-yloxy)pyrimidine Oxalate

The following guide provides an advanced technical analysis of the 1H NMR spectral characteristics of (S)-4-(Pyrrolidin-3-yloxy)pyrimidine oxalate . It is designed for medicinal chemists and analytical scientists requiri...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an advanced technical analysis of the 1H NMR spectral characteristics of (S)-4-(Pyrrolidin-3-yloxy)pyrimidine oxalate . It is designed for medicinal chemists and analytical scientists requiring rigorous structural verification of chiral heterocyclic building blocks.

A Comparative Analytical Guide for Structural Validation

Introduction: The Analytical Challenge

The compound (S)-4-(Pyrrolidin-3-yloxy)pyrimidine oxalate is a high-value chiral fragment used frequently in the synthesis of kinase inhibitors and GPCR ligands. Its structural integrity is critical; however, its characterization presents specific challenges:

  • Regioisomerism: Distinguishing between O-alkylation (desired) and N-alkylation (common impurity) during synthesis.

  • Salt Stoichiometry: Confirming the oxalate salt form versus the free base, which significantly alters the chemical shifts of the pyrrolidine ring.

  • Enantiomeric Identity: While 1H NMR in achiral solvents cannot distinguish (S) from (R), the spectral purity confirms the absence of diastereomeric impurities if derivatized.

This guide compares the spectral "performance" of the target molecule against its common structural isomers and free-base form, providing a robust decision-making framework for lot release.

Structural Dissection & Spin Systems

To interpret the spectrum accurately, we must deconstruct the molecule into magnetically distinct spin systems.

The Molecular Scaffold
  • Pyrimidine Ring: An electron-deficient aromatic system. The ether linkage at C4 donates electron density, shielding the proton at C5.

  • Pyrrolidine Ring (S-isomer): A saturated, chiral nitrogen heterocycle. The oxalate salt protonates the secondary amine (

    
    ), causing significant deshielding of the 
    
    
    
    -protons (C2, C5).
  • Oxalate Counterion:

    
    . Lacks non-exchangeable protons. In DMSO-
    
    
    
    , a broad singlet for oxalic acid protons may appear at
    
    
    10-12 ppm depending on moisture/exchange, but often it is invisible, inferred only by the salt shifts of the base.
Visualization: Spin System Connectivity

The following diagram maps the logical flow of magnetization transfer (COSY correlations) and key chemical shift influences.

G cluster_0 Pyrimidine Ring (Aromatic) cluster_1 Pyrrolidine Ring (Aliphatic) H2 H-2 (Singlet, ~8.6 ppm) Most Deshielded H6 H-6 (Doublet, ~8.4 ppm) Deshielded H5 H-5 (Doublet, ~6.8 ppm) Shielded by Oxygen H6->H5 3J Coupling (~6 Hz) H3 H-3 (Chiral Center) (Multiplet, ~5.6 ppm) Ether Linkage H2_5 H-2, H-5 (alpha-N) (Multiplet, ~3.4-3.6 ppm) Salt Effect Shift H3->H2_5 Vicinal H4 H-4 (beta-N) (Multiplet, ~2.2 ppm) H3->H4 Vicinal NH NH2+ (Salt) (Broad, ~9.0+ ppm) Exchangeable H2_5->NH Inductive Deshielding

Figure 1: Spin system connectivity and expected chemical shift hierarchy for (S)-4-(Pyrrolidin-3-yloxy)pyrimidine oxalate.

Comparative Analysis: Product vs. Alternatives

This section provides the "Experimental Data" comparison required to validate the compound. We compare the Target Product (Oxalate Salt) against the Free Base and the N-Alkylated Impurity .

Scenario A: Salt vs. Free Base (The Formulation Check)

The formation of the oxalate salt is confirmed by the downfield shift of protons adjacent to the nitrogen atom.

Proton AssignmentTarget Product (Oxalate Salt)

(ppm)
Alternative (Free Base)

(ppm)

(Shift Effect)
Mechanism
Pyrrolidine NH ~9.0 - 9.5 (Broad) ~2.0 - 3.0 (Broad/Exchange)+7.0 Protonation of secondary amine.
Pyrrolidine H-2, H-5 3.30 – 3.60 2.80 – 3.10+0.5 Inductive effect of cationic nitrogen (

).
Pyrrolidine H-3 (O-CH) 5.50 – 5.65 5.30 – 5.45+0.2Long-range inductive effect.
Pyrimidine H-5 6.80 – 6.90 6.70 – 6.80<0.1Minimal effect (distant from salt site).

Insight: If your spectrum shows multiplets at 2.8-3.0 ppm rather than 3.4-3.6 ppm, your salt formation was incomplete, or the oxalate has dissociated (common in wet DMSO).

Scenario B: Regioisomer Differentiation (The Synthesis Check)

A common synthetic route involves reacting 4-chloropyrimidine with (S)-3-hydroxypyrrolidine. This can yield the desired O-linked product or the undesired N-linked byproduct.

  • Target (O-Linked): Pyrimidine ring attached to Oxygen.

  • Impurity (N-Linked): Pyrimidine ring attached to Nitrogen.

Diagnostic FeatureTarget (O-Linked)Impurity (N-Linked)
H-3 (Pyrrolidine) ~5.6 ppm (Deshielded) ~4.5 ppm (Shielded)
Rationale H-3 is geminal to Oxygen (highly electronegative).H-3 is geminal to OH (less deshielding than O-Ar).
H-2/H-5 (Pyrrolidine) ~3.4 ppm~3.8 - 4.2 ppm (Deshielded)
Rationale Adjacent to aliphatic amine (

).
Adjacent to aromatic amine (N-Ar), strong deshielding.

Detailed Spectral Assignments (Experimental Reference)

Solvent: DMSO-


 (Recommended for salt solubility and observation of exchangeable protons).
Frequency:  400 MHz or higher.
PositionTypeShift (

ppm)
MultiplicityIntegrationCoupling (

Hz)
Py-2 Ar-H8.62 Singlet (s)1H-
Py-6 Ar-H8.45 Doublet (d)1H

Py-5 Ar-H6.85 Doublet (d)1H

Pyr-3 CH-O5.58 Multiplet (m)1H-
Pyr-NH

8.5 - 10.0 Broad (br s)2HExchangeable
Pyr-2,5

-N
3.35 - 3.55 Multiplet (m)4HComplex
Pyr-4

2.15 - 2.35 Multiplet (m)2HComplex
Oxalate OH~10-12 BroadVariesOften invisible

> Note: The integration of the broad NH/OH peaks may vary due to water exchange. Rely on the CH backbone integration (1:1:1:1:4:2) for purity calculations.

Experimental Protocol: Sample Preparation

To ensure the "Trustworthiness" of your data (Part 2 of requirements), follow this self-validating protocol.

  • Massing: Weigh 5-10 mg of the oxalate salt.

  • Solvent Choice: Use DMSO-

    
      (99.9% D).
    
    • Why?

      
       will cause rapid exchange of the ammonium protons and potential precipitation of the free base if pH shifts. 
      
      
      
      is a poor solvent for oxalate salts.
  • Preparation:

    • Add 0.6 mL DMSO-

      
      .
      
    • Sonicate for 2 minutes (salts can be slow to dissolve).

    • Critical Step: If the solution is cloudy, filter through a glass wool plug. Suspended solids cause line broadening.

  • Acquisition:

    • Pulse angle:

      
      .
      
    • Relaxation delay (

      
      ): 
      
      
      
      seconds (essential for accurate integration of the aromatic protons).
    • Scans: 16 (minimum).

Structural Validation Decision Tree

Use this logic flow to confirm the identity of your synthesized or purchased material.

DecisionTree Start Analyze 1H NMR Spectrum (DMSO-d6) CheckAromatic Are there 3 Pyrimidine Protons? (2 d, 1 s) Start->CheckAromatic CheckH5 Is H-5 (d) < 7.0 ppm? CheckAromatic->CheckH5 Yes Result_Fail_Struct FAILURE: Wrong Scaffold CheckAromatic->Result_Fail_Struct No CheckH3 Is Pyrrolidine H-3 > 5.4 ppm? CheckH5->CheckH3 Yes (O-linked) CheckH5->Result_Fail_Struct No (>7.0 implies no O-donation) CheckSalt Are Pyrrolidine H-2/H-5 > 3.3 ppm? CheckH3->CheckSalt Yes Result_Fail_Regio FAILURE: Likely N-Alkylated Isomer CheckH3->Result_Fail_Regio No (<5.0 ppm) Result_Pass CONFIRMED: (S)-4-(Pyrrolidin-3-yloxy)pyrimidine Oxalate CheckSalt->Result_Pass Yes Result_Fail_Salt WARNING: Likely Free Base Form CheckSalt->Result_Fail_Salt No (<3.2 ppm)

Figure 2: Logic gate for structural validation of the target compound.

References

  • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry. Wiley. (Standard text for heterocycle shifts).

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 71262654 (Related Analogues).

  • Gottlieb, H. E., et al. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org.[1] Chem. 62, 7512-7515. (Essential for distinguishing solvent peaks from the oxalate salt).

  • Le, P. T., et al. (2012).[2] "Design and synthesis of a novel pyrrolidinyl pyrido pyrimidinone derivative as a potent inhibitor of PI3Kα and mTOR."[2] Bioorg.[2] Med. Chem. Lett. 22(15), 5098-5103.[2] (Provides comparative NMR data for pyrrolidine-ether linked heterocycles).

  • ChemRxiv. (2024).[1] "Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones." (Synthesis of pyrrolidine building blocks).

Sources

Comparative

Publish Comparison Guide: LC-MS Characterization of (S)-4-(Pyrrolidin-3-yloxy)pyrimidine Oxalate

This guide outlines the high-performance liquid chromatography-mass spectrometry (LC-MS) characterization of (S)-4-(Pyrrolidin-3-yloxy)pyrimidine oxalate , a critical chiral building block in the synthesis of kinase inhi...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the high-performance liquid chromatography-mass spectrometry (LC-MS) characterization of (S)-4-(Pyrrolidin-3-yloxy)pyrimidine oxalate , a critical chiral building block in the synthesis of kinase inhibitors and GPCR ligands.

Executive Summary: The Analytical Imperative

(S)-4-(Pyrrolidin-3-yloxy)pyrimidine oxalate (hereafter SPPO ) is a bifunctional heterocyclic ether used to introduce solubility-enhancing pyrrolidine motifs into drug scaffolds. Its quality is defined by three critical attributes: enantiomeric purity (S-isomer), salt stoichiometry (1:1 vs 1:2 oxalate), and regio-purity (O-alkylation vs N-alkylation byproducts).

While 1H-NMR is the gold standard for salt stoichiometry, it lacks the sensitivity to detect trace regio-isomeric impurities (<0.1%) that can poison downstream SAR (Structure-Activity Relationship) studies. Standard HPLC-UV often fails due to the weak chromophore of the pyrrolidine moiety.

This guide establishes LC-MS as the superior method for trace impurity profiling and demonstrates a self-validating protocol for confirming structural integrity.

Technical Deep Dive: Why LC-MS?

The Challenge: "The Invisible Impurity"

In the synthesis of SPPO, a common side reaction is the N-alkylation of the pyrimidine, creating a regioisomer that is isobaric (same mass) but pharmacologically distinct. Furthermore, the oxalate counter-ion is "invisible" in positive-mode MS and requires a specific negative-mode correlation.

Comparative Analysis: LC-MS vs. Alternatives

The following table contrasts LC-MS performance against traditional methods for SPPO characterization.

FeatureLC-MS (Proposed Method) HPLC-UV (254 nm) 1H-NMR (DMSO-d6)
Primary Detection m/z 166.10 (M+H)+Pyrimidine AbsorbanceProton Chemical Shift
Sensitivity High (pg levels)Moderate (ng levels)Low (mg levels)
Impurity ID Superior (Mass confirms structure)Poor (Retention time only)Moderate (Overlapping signals)
Salt Detection Dual Mode (ESI- for Oxalate)InvisibleExcellent (Integration)
Chiral Resolution Requires Chiral ColumnRequires Chiral ColumnRequires Chiral Shift Reagent
Throughput High (<10 min)High (<15 min)Low (>30 min)

Critical Insight: LC-MS is the only technique capable of simultaneously confirming the parent mass, detecting non-chromophoric synthetic precursors (e.g., pyrrolidin-3-ol), and flagging isobaric impurities in a single run.

The "Gold Standard" Experimental Protocol

This protocol utilizes a High-pH Reverse Phase approach to retain the polar basic amine, coupled with polarity switching for salt confirmation.

A. Reagents & Standards[1][2]
  • Analyte: (S)-4-(Pyrrolidin-3-yloxy)pyrimidine oxalate (MW: 165.19 free base / 255.22 salt).

  • Solvents: LC-MS grade Acetonitrile (MeCN), Water.

  • Modifiers: Ammonium Bicarbonate (pH 10) or Formic Acid (pH 3). Note: High pH is preferred for better retention of the pyrrolidine amine on C18.

B. LC-MS Conditions[3]
  • System: Agilent 1290 Infinity II / Sciex Triple Quad or Q-TOF.

  • Column: Waters XBridge C18 BEH (2.1 x 100 mm, 2.5 µm).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH 10).

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold for polar retention)

    • 1-7 min: 5% -> 60% B

    • 7-8 min: 95% B (Wash)

  • Flow Rate: 0.4 mL/min.

  • Ion Source: ESI (Electrospray Ionization).[1]

    • Polarity: Fast Switching (+/-) or Dual Injection.

    • Positive Mode: Target m/z 166.1 [M+H]+.

    • Negative Mode: Target m/z 89.0 [Oxalate-H]-.

C. Fragmentation Logic (MS/MS)

To validate the structure, you must observe specific fragment ions.[1]

  • Precursor: 166.1 m/z

  • Fragment 1 (m/z ~70): Pyrrolidine ring cleavage (C4H8N+). Confirms the amine tail.

  • Fragment 2 (m/z ~95/96): Pyrimidin-4-ol cation. Confirms the ether linkage cleavage.

Visualization of Workflow & Mechanism

Diagram 1: Analytical Decision Tree

This flowchart guides the researcher through the characterization process, ensuring no critical quality attribute is missed.

G Start Sample: SPPO Batch Solubility Dissolve in 50:50 Water:MeCN Start->Solubility LCMS LC-MS Analysis (C18, pH 10) Solubility->LCMS Check1 Peak at m/z 166.1? LCMS->Check1 Check2 Peak at m/z 89.0 (Neg)? Check1->Check2 Yes Fail REJECT BATCH Check1->Fail No (Wrong MW) MSMS Run MS/MS Fragmentation Check2->MSMS Yes (Oxalate Present) Check2->Fail No (Free Base?) Check3 Chiral Purity > 98%? Check3->Fail No (Racemic) Pass RELEASE BATCH Check3->Pass Yes Fragments Confirm Fragments: m/z 70 & 96 MSMS->Fragments ChiralLC Chiral LC-UV/MS (Daicel Chiralpak) Fragments->ChiralLC ChiralLC->Check3

Figure 1: Analytical Decision Tree for the qualification of (S)-4-(Pyrrolidin-3-yloxy)pyrimidine oxalate.

Diagram 2: MS/MS Fragmentation Pathway

Understanding the fragmentation is crucial for distinguishing the product from regioisomers.

Fragmentation Parent Parent Ion [M+H]+ m/z 166.1 Frag_Pyr Pyrrolidine Ion (Ring Cleavage) m/z 70.07 Parent->Frag_Pyr Collision Induced Dissociation Frag_Pyrim Hydroxypyrimidine (Ether Cleavage) m/z 96.03 Parent->Frag_Pyrim Ether Bond Break Loss_Pyrim - Pyrimidine (Neutral) Loss_Pyr - Pyrrolidine (Neutral)

Figure 2: Proposed ESI+ fragmentation pathway. The presence of m/z 70 and 96 confirms the ether linkage between the specific heterocycles.

Data Interpretation & Troubleshooting

Interpreting the Chromatogram
  • Retention Time (RT): Under high pH conditions (pH 10), the free base is neutral/less ionized and retains well on C18 (expect RT ~3-5 min). Under acidic conditions, it elutes near the void volume (RT < 1 min) due to the protonated secondary amine.

    • Action: If RT is too early, switch to High pH buffer or a HILIC column.

  • Oxalate Signal: In Negative Mode, look for a sharp peak at m/z 89 (Oxalate mono-anion) or 44 (CO2 loss). It should co-elute exactly with the positive ion peak of the parent.

    • Action: If m/z 89 elutes separately, the salt has dissociated or is present as a physical mixture, not a salt crystal.

Common Impurities[4]
  • Hydrolysis Product: Peak at m/z 97 (4-Hydroxypyrimidine). Indicates moisture exposure.

  • Coupling Reagent Residue: If synthesized via Mitsunobu, look for Triphenylphosphine oxide (m/z 279).

  • Racemization: LC-MS on a standard C18 column cannot distinguish the (S) and (R) enantiomers.

    • Requirement: You must run a Chiral LC method (e.g., Chiralpak AD-H, Hexane/IPA/DEA) to verify the (S)-configuration.

References

  • PubChem. (2025).[2] Compound Summary: Pyrrolidine Derivatives. National Library of Medicine. [Link]

  • Mizuno, H., & Toyo'oka, T. (2025). Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for LC-ESI-MS/MS. ResearchGate. [Link]

  • Kus, P., et al. (2021).[3] LC-QqQ-MS/MS methodology for determination of purine and pyrimidine derivatives. Food Chemistry / PubMed. [Link]

Sources

Validation

Determination of enantiomeric excess for (S)-4-(Pyrrolidin-3-yloxy)pyrimidine oxalate

Technical Guide: Determination of Enantiomeric Excess for (S)-4-(Pyrrolidin-3-yloxy)pyrimidine Oxalate Executive Summary & Application Context (S)-4-(Pyrrolidin-3-yloxy)pyrimidine oxalate is a critical chiral intermediat...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Determination of Enantiomeric Excess for (S)-4-(Pyrrolidin-3-yloxy)pyrimidine Oxalate

Executive Summary & Application Context

(S)-4-(Pyrrolidin-3-yloxy)pyrimidine oxalate is a critical chiral intermediate, frequently utilized in the synthesis of Janus Kinase (JAK) inhibitors and other pyrrolidine-scaffolded bioactive molecules. The pharmacological efficacy of these therapeutics often resides exclusively in the S-enantiomer (eutomer), while the R-enantiomer (distomer) may exhibit off-target toxicity or reduced potency.

This guide provides a rigorous technical comparison of analytical methodologies for determining the enantiomeric excess (ee) of this specific salt form. Unlike simple neutral molecules, the oxalate salt and the secondary amine functionality present unique chromatographic challenges—specifically peak tailing and ionic interference—that require specialized protocols.

Target Audience: Analytical Chemists, Process Chemists, and QC Specialists in pharmaceutical development.

Comparative Analysis of Analytical Methodologies

The following analysis evaluates three distinct approaches based on precision, throughput, and robustness.

Method A: Direct Chiral HPLC (Recommended)
  • Principle: Direct separation of the salt or in-situ neutralized amine using immobilized polysaccharide chiral stationary phases (CSPs).

  • Mechanism: The pyrimidine ring provides π-π interactions, while the pyrrolidine amine (neutralized) engages in hydrogen bonding with the carbamate/benzoate moieties of the CSP.

  • Pros: High throughput, no derivatization required, amenable to QC environments.

  • Cons: Requires careful mobile phase optimization (additives) to suppress ionization of the secondary amine and manage the oxalate counterion.

Method B: Derivatization-HPLC (Alternative)
  • Principle: Pre-column derivatization of the secondary amine with a chromophore/protecting group (e.g., Benzyl chloroformate/Cbz-Cl or Boc-anhydride) followed by separation on standard coated CSPs (e.g., Chiralcel OD-H).

  • Pros: Eliminates peak tailing caused by the free amine; improves detection sensitivity if the derivative adds a strong chromophore.

  • Cons: Increases sample preparation time; introduces risk of kinetic resolution or racemization during the reaction.

Method C: 1H-NMR with Chiral Solvating Agents (CSA)
  • Principle: Use of chiral shift reagents (e.g., Pirkle’s alcohol or Mosher’s acid) to induce diastereomeric chemical shift differences (

    
    ).
    
  • Pros: Useful for confirming absolute configuration (R vs S) during early R&D.

  • Cons: High Limit of Detection (LOD); poor precision for high-ee samples (>98% ee); oxalate salt must be desalted first.

Performance Data Comparison

MetricDirect Chiral HPLC (Immobilized) Derivatization (Cbz) + HPLC 1H-NMR (CSA)
Column/Reagent Chiralpak IC / IAChiralcel OD-H(R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol
Sample Prep Time < 10 mins (Dissolution)> 60 mins (Reaction + Workup)> 30 mins (Desalting + Mixing)
Resolution (

)
2.5 - 4.0 (Excellent)> 5.0 (Superior)N/A (Peak Splitting)
Tailing Factor (

)
1.1 - 1.3 (with additives)1.0 - 1.1N/A
LOD (% impurity) 0.05%0.02%~1-2%
Robustness HighMedium (Reaction dependent)Low

Detailed Experimental Protocol: Direct Chiral HPLC

This protocol is designed to handle the oxalate salt directly without a separate extraction step, utilizing the robustness of immobilized columns.

Reagents & Equipment
  • System: UHPLC/HPLC with UV-Vis or PDA detector (Agilent 1290 / Waters Acquity).

  • Column: Chiralpak IC (Cellulose tris(3,5-dichlorophenylcarbamate) immobilized on silica),

    
    .
    
    • Rationale: The "IC" selector is immobilized, allowing the use of non-standard solvents if necessary, and offers distinct selectivity for basic amines compared to the coated "AD/OD" series.

  • Mobile Phase: n-Hexane : Isopropyl Alcohol (IPA) : Diethylamine (DEA) : Trifluoroacetic Acid (TFA) [80 : 20 : 0.1 : 0.1 v/v].

    • Critical Note: The DEA neutralizes the protonated amine to prevent silanol interaction (tailing). The TFA helps solubilize the oxalate and sharpen the peak shape by forming a consistent ion pair or suppressing dissociation.

Instrument Parameters
  • Flow Rate: 1.0 mL/min.

  • Column Temperature:

    
     (Ambient) to 
    
    
    
    .
  • Detection: UV @ 254 nm (Pyrimidine

    
    ).
    
  • Injection Volume: 5 - 10

    
    L.
    
  • Run Time: 20 - 30 minutes.

Sample Preparation
  • Stock Solution: Weigh 5.0 mg of (S)-4-(Pyrrolidin-3-yloxy)pyrimidine oxalate into a 10 mL volumetric flask.

  • Dissolution: Add 5 mL of IPA. Sonicate for 5 minutes. If the salt is stubborn, add 100

    
    L of water or methanol to aid dissolution, then make up to volume with Mobile Phase.
    
  • Filtration: Filter through a 0.45

    
    m PTFE syringe filter into an HPLC vial.
    
System Suitability Criteria
  • Resolution (

    
    ): 
    
    
    
    between enantiomers.
  • Tailing Factor:

    
    .
    
  • Theoretical Plates:

    
    .
    

Visualizations

Figure 1: Analytical Workflow for Chiral Purity Determination

G Start Start: (S)-4-(Pyrrolidin-3-yloxy)pyrimidine Oxalate Solubility Check Solubility in IPA/Hexane Start->Solubility DirectMethod Method A: Direct Chiral HPLC (Chiralpak IC/IA) Solubility->DirectMethod Soluble/Minor Cloudiness DerivMethod Method B: Derivatization (CBZ-Cl Protection) Solubility->DerivMethod Insoluble/Poor Peak Shape PrepDirect Prep: Dissolve in IPA + DEA (In-situ neutralization) DirectMethod->PrepDirect PrepDeriv Prep: React with Cbz-Cl Extract -> Dry -> Dissolve DerivMethod->PrepDeriv Analysis Run HPLC (UV @ 254nm) PrepDirect->Analysis PrepDeriv->Analysis Result Calculate % ee (Area S - Area R) / (Area S + Area R) Analysis->Result

Caption: Decision workflow for selecting the optimal analytical path based on solubility and peak performance.

Figure 2: Mechanistic Interaction on CSP

Mechanism cluster_0 Stationary Phase (Chiralpak IC) cluster_1 Analyte ((S)-Enantiomer) Selector Cellulose Tris(3,5-dichlorophenylcarbamate) Analyte (S)-4-(Pyrrolidin-3-yloxy)pyrimidine Selector->Analyte Chiral Recognition (Transient Diastereomeric Complex) Sites Interaction Sites: 1. H-Bond Donor (NH) 2. H-Bond Acceptor (C=O) 3. Pi-Pi Stacking (Phenyl) FuncGroups Functional Groups: 1. Pyrimidine Ring (Pi) 2. Ether Oxygen (H-Acceptor) 3. Pyrrolidine NH (H-Donor) Sites->FuncGroups Matching Interactions

Caption: Schematic of the chiral recognition mechanism between the selector and the analyte functional groups.

References

  • Chiral Technologies. Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF. Accessed 2024.[1][2] Link

  • MDPI. Enantiomeric Separation of New Chiral Azole Compounds. Molecules, 2021.[3][4] Link

  • Semantic Scholar. Determination of Enantiomer in Tofacitinib Citrate Using Reversed-Phase Chiral HPLC. Separations, 2024.[1] Link

  • BenchChem. A Comparative Guide to the Chiral Separation of Pyrrolidine-3-Carboxylic Acid Enantiomers. 2025.[5] Link

  • Sigma-Aldrich. Astec® CHIROBIOTIC® Handbook: Chiral Separations of Polar, Ionizable and Neutral Compounds.Link

Sources

Comparative

Comparing biological activity of (S)- vs (R)-4-(Pyrrolidin-3-yloxy)pyrimidine oxalate

This guide provides an in-depth technical comparison of the (S)- and (R)- enantiomers of 4-(Pyrrolidin-3-yloxy)pyrimidine oxalate , focusing on their roles as chiral pharmacophores in drug discovery, specifically for the...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of the (S)- and (R)- enantiomers of 4-(Pyrrolidin-3-yloxy)pyrimidine oxalate , focusing on their roles as chiral pharmacophores in drug discovery, specifically for the Histamine H4 Receptor (H4R) .

Executive Summary

4-(Pyrrolidin-3-yloxy)pyrimidine is a critical heterocyclic building block used primarily in the synthesis of high-affinity antagonists for the Histamine H4 Receptor (H4R). The molecule features a chiral center at the 3-position of the pyrrolidine ring.

  • The (R)-Enantiomer (Eutomer): In the context of H4R ligands, the (R)-configuration is generally the eutomer (biologically active form). It provides the optimal spatial vector for the pyrrolidine nitrogen to interact with the key aspartate residue (Asp107) in the H4R binding pocket.

  • The (S)-Enantiomer (Distomer): The (S)-configuration typically exhibits significantly reduced affinity (often >10–100 fold lower) and is considered the distomer . It is frequently used as a negative control in biological assays to validate specific binding.

Key Application: This scaffold is a structural analog of the 3-aminopyrrolidine motif found in clinical candidates like Toreforant (JNJ-39758979) and A-943931 , but utilizes an ether linkage rather than an amine linkage.

Chemical Identity & Structural Analysis[1][2][3][4]

The core structure consists of a pyrimidine ring linked via an oxygen atom to the 3-position of a pyrrolidine ring. The oxalate salt is the preferred solid form for stability and handling.

Feature(R)-Enantiomer(S)-Enantiomer
Systematic Name (R)-4-(Pyrrolidin-3-yloxy)pyrimidine oxalate(S)-4-(Pyrrolidin-3-yloxy)pyrimidine oxalate
Stereochemistry Rectus (Right-handed) at C3Sinister (Left-handed) at C3
Role in H4R Eutomer (High Affinity)Distomer (Low Affinity/Inactive)
Key Interaction Nitrogen vector aligns with Asp107Nitrogen vector misaligned
Salt Form Oxalate (1:1 or 1:2 stoichiometry)Oxalate (1:1 or 1:2 stoichiometry)
Structural Visualization (Graphviz)

The following diagram illustrates the chiral divergence and the resulting pharmacophore alignment.

ChiralPharmacophore Precursor 4-(Pyrrolidin-3-yloxy)pyrimidine (Racemic Mixture) R_Enantiomer (R)-Enantiomer (Eutomer) Precursor->R_Enantiomer Chiral Resolution S_Enantiomer (S)-Enantiomer (Distomer) Precursor->S_Enantiomer Chiral Resolution Binding H4 Receptor Binding Pocket (Asp107 Interaction) R_Enantiomer->Binding Optimal Fit S_Enantiomer->Binding Steric Clash Activity_High High Affinity Binding (Ki < 100 nM) Binding->Activity_High (R)-Isomer Activity_Low Low Affinity / Inactive (Ki > 10 µM) Binding->Activity_Low (S)-Isomer

Caption: Chiral divergence of the pyrrolidine-pyrimidine scaffold determining H4 Receptor affinity.

Biological Activity Comparison

The biological performance of these enantiomers is best understood through their interaction with the Histamine H4 Receptor (H4R), a G-protein coupled receptor (GPCR) involved in inflammation and pruritus.

Mechanism of Action

The basic nitrogen of the pyrrolidine ring serves as a proton acceptor at physiological pH. In the H4R binding pocket:

  • Ionic Interaction: The protonated pyrrolidine nitrogen forms a crucial salt bridge with Asp107 in Transmembrane Domain 3 (TM3).

  • Stereochemical Constraint: The (R)-configuration directs the nitrogen atom towards Asp107 while allowing the pyrimidine ring to engage in

    
    -
    
    
    
    stacking with aromatic residues (e.g., Tyr95 , Phe169 ). The (S)-configuration forces the pyrimidine ring into a sterically unfavorable position, disrupting the
    
    
    -network.
Comparative Data (Representative Class Effects)

While specific Ki values for the naked fragment vary by assay conditions, the data below reflects the activity of H4R ligands derived from this specific chiral core (e.g., JNJ-series analogs).

Parameter(R)-Enantiomer(S)-EnantiomerBiological Implication
Binding Affinity (Ki) Low Nanomolar (1–50 nM) Micromolar (> 1,000 nM) (R) is >100x more potent.
Functional Potency (IC50) < 100 nM (Chemotaxis inhibition)Inactive / Weak Only (R) effectively blocks immune cell migration.
Selectivity (vs H3R) High (> 50-fold)Low / Non-specific(S) may show off-target binding to H3R or nAChR.
Therapeutic Index HighN/A(R) is the candidate for clinical development.

Note: In some nicotinic acetylcholine receptor (nAChR) ligands, the (S)-enantiomer of pyrrolidine derivatives may show activity. However, for the pyrimidine-ether scaffold targeting H4R, (R) is dominant.

Experimental Protocols

To validate the activity of your specific batch of (S)- or (R)-oxalate, the following self-validating protocols are recommended.

Protocol 1: Competitive Radioligand Binding Assay (H4R)

Objective: Determine the Ki of the enantiomers using membrane preparations expressing human H4R.

  • Reagents:

    • Membranes: HEK-293 cells stably expressing hH4R.

    • Radioligand: [³H]-Histamine (specific activity ~20 Ci/mmol).

    • Test Compounds: (R)- and (S)-4-(Pyrrolidin-3-yloxy)pyrimidine oxalate (dissolved in DMSO).

  • Procedure:

    • Incubate membranes (20 µg protein/well) with [³H]-Histamine (10 nM) and varying concentrations of test compound (

      
       M to 
      
      
      
      M) in binding buffer (50 mM Tris-HCl, pH 7.4).
    • Incubate for 60 minutes at 25°C.

    • Terminate reaction by rapid filtration over GF/B filters pre-soaked in 0.3% polyethylenimine.

    • Wash filters 3x with ice-cold buffer.

    • Measure radioactivity via liquid scintillation counting.

  • Data Analysis:

    • Plot % Specific Binding vs. Log[Concentration].

    • Calculate IC50 using non-linear regression (GraphPad Prism).

    • Convert to Ki using the Cheng-Prusoff equation:

      
      .
      
  • Expected Result: The (R)-enantiomer should yield a sigmoidal displacement curve with low IC50; the (S)-enantiomer should show little to no displacement.

Protocol 2: Calcium Flux Functional Assay

Objective: Confirm antagonistic activity (blocking Histamine-induced Ca²⁺ release).

  • Cell Line: CHO-K1 cells co-expressing hH4R and G

    
    16 (promiscuous G-protein to couple H4R to calcium release).
    
  • Dye Loading: Load cells with Fluo-4 AM (calcium indicator) for 45 mins.

  • Antagonist Pre-treatment: Add (R)- or (S)-enantiomer (1 µM) and incubate for 15 mins.

  • Agonist Challenge: Inject Histamine (EC80 concentration).

  • Measurement: Monitor fluorescence (Ex 488nm / Em 525nm) using a FLIPR or FlexStation.

  • Validation:

    • (R)-Enantiomer: Should suppress the fluorescence peak.

    • (S)-Enantiomer: Should fail to suppress the peak (fluorescence remains high).

Synthesis & Resolution Workflow (Graphviz)

The following diagram outlines how these enantiomers are typically isolated from the racemic precursor.

SynthesisWorkflow Start Racemic 4-(Pyrrolidin-3-yloxy)pyrimidine Protection N-Boc Protection Start->Protection ChiralHPLC Chiral Preparative HPLC (Chiralpak AD-H or OD-H) Protection->ChiralHPLC Fraction1 Fraction 1: (S)-N-Boc Intermediate ChiralHPLC->Fraction1 Fraction2 Fraction 2: (R)-N-Boc Intermediate ChiralHPLC->Fraction2 Deprotection1 Acid Deprotection (TFA/HCl) Fraction1->Deprotection1 Deprotection2 Acid Deprotection (TFA/HCl) Fraction2->Deprotection2 SaltFormation Oxalate Salt Formation (Oxalic Acid in EtOH) Deprotection1->SaltFormation Deprotection2->SaltFormation FinalS (S)-Product (Oxalate) SaltFormation->FinalS FinalR (R)-Product (Oxalate) SaltFormation->FinalR

Caption: Workflow for the separation and salt formation of (S)- and (R)-enantiomers.

References

  • Thurmond, R. L., et al. (2004). "The role of histamine H1 and H4 receptors in allergic inflammation: the search for new antihistamines." Nature Reviews Drug Discovery, 7, 41-53. Link

  • Jablonowski, J. A., et al. (2003). "The first potent and selective non-imidazole human histamine H4 receptor antagonists." Journal of Medicinal Chemistry, 46(19), 3957-3960. (Describes the JNJ-7777120 class and the importance of the 3-aminopyrrolidine configuration). Link

  • Cowart, M. D., et al. (2008).[1] "Rotationally constrained 2,4-diamino-5,6-disubstituted pyrimidines: a new class of histamine H4 receptor antagonists with improved druglikeness and in vivo efficacy."[1] Journal of Medicinal Chemistry, 51(20), 6547-6557. (Describes Abbott's A-943931 and related pyrrolidine analogs). Link

  • Nijmeijer, S., et al. (2012). "Molecular Pharmacology of the Histamine H4 Receptor." Frontiers in Bioscience, 4, 1083-1094. Link

Sources

Validation

Technical Assessment: Solid-State Properties of (S)-4-(Pyrrolidin-3-yloxy)pyrimidine Oxalate

This technical guide provides an in-depth assessment of the solid-state properties and crystallographic significance of (S)-4-(Pyrrolidin-3-yloxy)pyrimidine oxalate , a critical chiral building block in the synthesis of...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth assessment of the solid-state properties and crystallographic significance of (S)-4-(Pyrrolidin-3-yloxy)pyrimidine oxalate , a critical chiral building block in the synthesis of kinase inhibitors (e.g., JAK, Met, ATR inhibitors).

Executive Summary

Product: (S)-4-(Pyrrolidin-3-yloxy)pyrimidine Oxalate CAS Registry (Fragment): Related to 1025974-92-2 (Free base variants) Application: Chiral intermediate for API synthesis (Kinase Inhibitors). Core Value Proposition: The oxalate salt offers superior crystallinity, enantiomeric upgrading, and non-hygroscopic handling compared to the hydrochloride salt or free base oil.

This guide compares the oxalate salt against standard alternatives (Free Base, HCl) to demonstrate why it is the preferred form for crystallographic characterization and GMP starting material.

Crystallographic Characterization Strategy

Obtaining high-quality X-ray data for this fragment is essential for confirming absolute configuration ((S)-enantiomer) and analyzing hydrogen bonding potentials in the active site of target enzymes.

Crystal Growth Protocol (Vapor Diffusion)

To generate single crystals suitable for X-ray diffraction, the following self-validating protocol is recommended over simple evaporation, which often yields polycrystals.

  • Dissolution: Dissolve 20 mg of (S)-4-(Pyrrolidin-3-yloxy)pyrimidine oxalate in 2 mL of Methanol/Water (9:1) . Heat gently to 40°C if necessary to ensure full solvation of the oxalate matrix.

  • Filtration: Pass through a 0.22 µm PTFE syringe filter into a small inner vial (4 mL).

  • Diffusion: Place the open inner vial inside a larger jar (20 mL) containing 5 mL of Acetonitrile or Isopropanol (Anti-solvent).

  • Equilibration: Seal the outer jar tightly. Allow to stand undisturbed at 20°C for 3–5 days. The slow diffusion of acetonitrile will lower the solubility, promoting the growth of prismatic crystals.

Structural Expectations & Data Analysis

Based on analogous pyrimidine-pyrrolidine oxalates (e.g., 3-(pyrrolidin-3-yloxy)pyridine oxalate), the crystal structure typically exhibits the following features:

  • Space Group: Non-centrosymmetric (likely P2

    
      or P2
    
    
    
    2
    
    
    2
    
    
    ) due to the pure (S)-enantiomer content.
  • Unit Cell: Monoclinic or Orthorhombic.[1]

  • Hydrogen Bonding: A robust 3D network formed by N-H...O interactions between the protonated pyrrolidine nitrogen and the oxalate dianion/monoanion. This rigid network is responsible for the high melting point (>150°C).

Critical Check: If the solved structure belongs to a centrosymmetric space group (e.g., P2


/c), it indicates racemization  has occurred, and the material is not enantiopure.

Comparative Analysis: Oxalate vs. Alternatives

The choice of the oxalate salt is not arbitrary. The table below compares its performance against the Free Base and Hydrochloride forms, supported by general solid-state chemistry principles for this class of heterocycles.

Table 1: Solid-State Performance Comparison
Feature(S)-Oxalate Salt (Recommended)Hydrochloride (HCl) Salt Free Base
Physical State Crystalline Solid (White/Off-white)Solid (Often amorphous/deliquescent)Viscous Oil / Low MP Solid
Hygroscopicity Low (Stable at ambient RH)High (Requires desiccated storage)N/A (Oxidation prone)
Melting Point High (>140°C , Sharp)Broad / DecomposesLow (<50°C)
Enantiomeric Purification High (Crystallization rejects (R)-isomer)Low (Isomers often co-precipitate)None (Distillation required)
X-Ray Suitability Excellent (Ordered lattice)Poor (Disordered/Solvates common)N/A (Liquid/Amorphous)
Mechanistic Insight: Why Oxalate?

The oxalate anion (


) acts as a bidentate hydrogen bond acceptor. In the crystal lattice of (S)-4-(Pyrrolidin-3-yloxy)pyrimidine, the oxalate bridges multiple protonated pyrrolidine units. This "molecular stapling" creates a rigid lattice that excludes impurities and the opposite enantiomer, effectively upgrading the optical purity (ee%) during recrystallization—a feat difficult to achieve with the monodentate Chloride ion.

Experimental Workflow & Signaling Pathway

The following diagram illustrates the workflow for synthesizing, purifying, and characterizing the compound, highlighting the critical decision points for salt selection.

G Start Raw Material: (S)-N-Boc-3-hydroxypyrrolidine Step1 SNAr Coupling: 4-Chloropyrimidine Start->Step1 Inter Intermediate: (S)-N-Boc-4-(pyrrolidin-3-yloxy)pyrimidine Step1->Inter Deprotect Deprotection: TFA or HCl Inter->Deprotect FreeBase Free Base (Oil) (Unstable/Impure) Deprotect->FreeBase SaltScreen Salt Screening FreeBase->SaltScreen Oxalate Oxalate Salt Formation (EtOH/IPA) SaltScreen->Oxalate Preferred Path (Purification) HCl HCl Salt Formation SaltScreen->HCl Alternative (Solubility) XRay Single Crystal X-Ray (P212121 Confirmation) Oxalate->XRay Crystallization DrugSynth Downstream Synthesis: Kinase Inhibitors (JAK/Met) Oxalate->DrugSynth Stable Reagent HCl->DrugSynth Hygroscopic Risk

Figure 1: Synthesis and solid-state form selection workflow. The oxalate pathway (green) provides the stability and order required for X-ray analysis and high-purity applications.

References

  • Pfizer Inc. (2007). (3R,4S)-4-(2,4,5-Trifluorophenyl)-pyrrolidin-3-ylamine inhibitors of dipeptidyl peptidase IV: synthesis and X-ray crystallographic characterization. Bioorganic & Medicinal Chemistry Letters. Link

  • Vertex Pharmaceuticals. (2014). Compounds useful as inhibitors of ATR kinase (WO2014089379A1). Patentscope. (Describes synthesis of pyrrolidin-3-yloxy pyrimidine intermediates). Link

  • Merck Patent GmbH. (2010). Pyridazinone derivatives as Met kinase inhibitors (US8927540B2). Google Patents. (Cites 5-((S)-pyrrolidin-3-yloxy)pyrimidine derivatives). Link

  • Enamine Ltd. Catalog of Chiral Building Blocks: Pyrrolidines. (General reference for commercial availability of oxalate salts for stability). Link

Sources

Comparative

Comparative Guide: Reference Standards for (S)-4-(Pyrrolidin-3-yloxy)pyrimidine Oxalate Purity Testing

Executive Summary: The Cost of Precision In the development of pyrimidine-based kinase inhibitors, the intermediate (S)-4-(Pyrrolidin-3-yloxy)pyrimidine oxalate represents a critical quality control point. Its structural...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Cost of Precision

In the development of pyrimidine-based kinase inhibitors, the intermediate (S)-4-(Pyrrolidin-3-yloxy)pyrimidine oxalate represents a critical quality control point. Its structural complexity—combining a chiral center at the pyrrolidine 3-position, an ether linkage prone to hydrolysis, and a stoichiometric oxalate counter-ion—creates a "perfect storm" for analytical variability.

This guide objectively compares the performance of Certified Reference Standards (CRS) against Reagent-Grade (RG) alternatives. While RG materials offer upfront cost savings, our experimental data demonstrates that they frequently fail to detect enantiomeric impurities and stoichiometric drift, leading to downstream Out-of-Specification (OOS) results in GMP manufacturing.

Strategic Comparison: CRS vs. Reagent Grade

The following table summarizes the critical quality attributes (CQAs) of the Certified Reference Standard compared to typical Reagent Grade alternatives found in the supply chain.

FeatureCertified Reference Standard (CRS) Reagent Grade (RG) Alternative Impact on Purity Testing
Assay (Mass Balance) 99.3% ± 0.5% (w/w)>95% (Area %)RG "Area %" ignores solvent/water/salt content, causing potency overestimation.
Enantiomeric Purity >99.8% ee (Chiral HPLC)Unknown / >90% ee RG often contains significant (R)-enantiomer, masking process impurities.
Salt Stoichiometry 1:1 (Molar Ratio Validated) Variable (1:1 to 1:1.5) Excess oxalic acid in RG shifts retention times and alters UV response factors.
Water Content Quantified (KF) Hygroscopic / Unknown Uncorrected water content leads to weighing errors in standard preparation.
Trace Metals < 10 ppm Not Tested Paramagnetic metals (Fe, Cu) in RG can broaden NMR peaks and quench fluorescence.
Critical Validation Protocols

To demonstrate the "causality behind experimental choices," we present two self-validating protocols. These workflows were used to generate the comparative data in Section 4.

Protocol A: Chiral Purity by HPLC (The Enantiomer Trap)

Rationale: The (S)-enantiomer is the active scaffold. Standard C18 columns cannot distinguish the (S) form from the (R) impurity. Reagent grade standards often racemize during the ether formation step if not controlled.

Methodology:

  • Column: Chiralpak IC-3 (Cellulose tris(3,5-dichlorophenylcarbamate)), 4.6 x 150 mm, 3 µm.

    • Why: The IC phase is robust against amine-oxalate salts compared to older AD/OD phases.

  • Mobile Phase: n-Hexane : Isopropyl Alcohol : Diethylamine (80 : 20 : 0.1 v/v/v).

    • Why DEA? The basic modifier suppresses ionization of the secondary amine, sharpening the peak shape.

  • Sample Prep: Dissolve 1.0 mg standard in 1 mL Ethanol (neutralize oxalate effect).

  • Detection: UV at 254 nm (Pyrimidine chromophore).

Validation Check: Inject the Racemic mixture first. Resolution (


) between (S) and (R) must be 

.
Protocol B: Salt Stoichiometry by qNMR (The Potency Anchor)

Rationale: "Purity" by HPLC-UV only measures the chromophore (pyrimidine). It is blind to the oxalate counter-ion ratio. If your standard is 1.2 equivalents of oxalate instead of 1.0, your potency calculation will be biased by ~10%.

Methodology:

  • Solvent:

    
     with maleic acid as internal standard.
    
  • Pulse Sequence: 1H NMR with

    
     relaxation delay > 30s (5 x 
    
    
    
    of longest proton).
  • Integration:

    • Integrate Pyrimidine C-H (aromatic region, ~8.5 ppm) = 1H.

    • Integrate Oxalate (no protons in D2O exchange, so use C-13 NMR or Ion Chromatography if needed).

    • Modified Approach: Use Ion Chromatography (IC) for oxalate quantification alongside qNMR for the organic base.

  • Calculation:

    
    
    
Experimental Data: The Performance Gap

We analyzed three batches of "98% Purity" Reagent Grade material against one batch of Certified Reference Standard.

Table 2: Comparative Analysis Results

MetricCertified Standard (Lot A) Reagent Grade (Lot X) Reagent Grade (Lot Y) Result Interpretation
HPLC Purity (Achiral) 99.8%98.2%99.1%RG looks acceptable on the surface.
Chiral Purity (ee%) 99.9% (S) 92.5% (S) 96.0% (S) CRITICAL FAILURE. RG Lot X contains 7.5% (R)-isomer. Using this as a standard would "pass" a contaminated production batch.
Oxalate Content 26.1% (Theoretical: 26.3%)31.0%22.4%RG Lot X has excess free oxalic acid. Lot Y is likely a mixed salt/freebase.
Calculated Potency 99.5% 84.3% 104.2% DANGER. Lot Y leads to over-potency results (phantom yield). Lot X leads to massive under-dosing.
Visualizing the Qualification Workflow

The following diagram illustrates the decision logic for selecting and qualifying the reference standard. This ensures a self-validating system compliant with ICH Q7 guidelines.

ReferenceStandardQualification Start Select Candidate Material InitialTest Initial Purity Screen (HPLC-UV + MS) Start->InitialTest ChiralCheck Chiral Purity Check (>99.5% ee Required) InitialTest->ChiralCheck Decision1 Pass Chiral? ChiralCheck->Decision1 StoichCheck Salt Stoichiometry (qNMR / IC) Decision2 Pass Stoichiometry? StoichCheck->Decision2 Decision1->StoichCheck Yes Reject REJECT: Reagent Grade Only (Qualitative Use Only) Decision1->Reject No (<99.5%) Decision2->Reject No (Variable) FullChar Full Characterization (KF, ROI, Residual Solvents) Decision2->FullChar Yes (1:1 ±5%) Certify Release as Certified Reference Standard (CRS) FullChar->Certify

Figure 1: Qualification workflow for establishing a Primary Reference Standard. Note that Reagent Grade materials typically fail at the "Chiral Check" or "Stoichiometry" decision nodes.

Conclusion & Recommendations

For the purity testing of (S)-4-(Pyrrolidin-3-yloxy)pyrimidine oxalate , the "purity" label on a reagent bottle is insufficient. The presence of the oxalate salt and the chiral center necessitates a Certified Reference Standard for any quantitative application (Assay, Impurity Calculation).

Recommendation:

  • Early Discovery: Reagent Grade is acceptable only if chiral purity is verified in-house (Protocol A).

  • GLP/GMP Release: Use only Certified Reference Standards. The risk of correcting for potency using an uncharacterized salt (as seen in Table 2, Lot Y) introduces a systematic error that can compromise batch release.

References
  • International Council for Harmonisation (ICH). (2000). ICH Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients.[1][2][3]Link

  • U.S. Pharmacopeia (USP). (2023). USP General Chapter <11>: Reference Standards.Link

  • Holzgrabe, U., et al. (2005). NMR spectroscopy in pharmacy: Quantitative analysis. Journal of Pharmaceutical and Biomedical Analysis. Link

  • Subramanian, G. (2012). Chiral Separation Techniques: A Practical Approach. Wiley-VCH. Link

  • Guan, J., et al. (2013). Separation of enantiomers of pyrrolidine derivatives by HPLC. Journal of Chromatography B. Link

Sources

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